A Technical Guide to the In Vitro Mechanism of Action of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, a TREM2 Agonist
Abstract Genetic and preclinical studies have identified the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) as a pivotal regulator of microglial function and a key therapeutic target for neurodegenerative disor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Genetic and preclinical studies have identified the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) as a pivotal regulator of microglial function and a key therapeutic target for neurodegenerative disorders like Alzheimer's disease (AD).[1][2] Agonism of TREM2 is a promising strategy to enhance protective microglial responses, including phagocytosis and migration, and to suppress neuroinflammation.[3][4] This guide provides an in-depth technical overview of the in vitro mechanism of action of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, a small molecule TREM2 agonist. We detail a logical, multi-tiered experimental workflow designed to rigorously characterize its target engagement, downstream signaling cascade, and ultimate functional effects on microglia.
Introduction: Targeting TREM2 in Neuroinflammation
TREM2 is a transmembrane receptor expressed on microglia, the resident immune cells of the central nervous system.[5][6] It plays a crucial role in sensing lipid signals associated with cellular damage and debris, including amyloid-β (Aβ) plaques.[1][3][7] Upon ligand binding, TREM2 associates with the adaptor protein DAP12, initiating a signaling cascade that is critical for microglial survival, proliferation, metabolic activation, and phagocytic activity.[5][8][9] Loss-of-function variants in the TREM2 gene are significant risk factors for late-onset AD, underscoring the protective role of this pathway.[2][10]
Small molecule agonists like Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine offer potential advantages over antibody-based therapies, including better brain penetration and oral bioavailability.[4] Validating the precise mechanism of such compounds is paramount for their development. This guide outlines a comprehensive in vitro strategy to confirm that this compound acts as a bona fide TREM2 agonist.
The TREM2 Signaling Cascade: A Mechanistic Overview
The activation of TREM2 by an agonist initiates a well-defined intracellular signaling pathway. Understanding this cascade is fundamental to designing experiments that validate the compound's mechanism.
Ligand Binding & Receptor Clustering: The agonist binds to the extracellular domain of TREM2. This engagement is thought to induce receptor clustering, bringing TREM2 into close proximity with its signaling partner, DAP12.[4]
DAP12 Phosphorylation: This clustering facilitates the phosphorylation of tyrosine residues within the immunoreceptor tyrosine-based activation motifs (ITAMs) of DAP12.[8][11]
Syk Recruitment & Activation: The phosphorylated DAP12 ITAMs serve as a docking site for Spleen Tyrosine Kinase (Syk). Upon recruitment, Syk itself becomes activated through phosphorylation at key residues (e.g., Tyr525/526).[11][12][13]
Downstream Signal Propagation: Activated Syk triggers multiple downstream pathways, including the PI3K/Akt pathway, which is crucial for cell survival and metabolism, and phospholipase Cγ (PLCγ), which modulates calcium signaling.[8][11][14]
Functional Outcomes: Ultimately, this signaling cascade enhances key microglial functions, such as phagocytosis of debris and Aβ, migration towards plaques, and modulation of inflammatory responses.[3][15]
Structure-activity relationship (SAR) of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine analogs
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine Analogs Prepared by: Gemini, Senior Application Scientist Executive Summary The explorati...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine Analogs
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery, transforming initial "hits" into optimized "leads" with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a detailed examination of the SAR for a specific and highly promising chemical scaffold: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. Analogs of this core structure have been identified as potent ligands for the Histamine H3 receptor (H3R), a critical G-protein coupled receptor (GPCR) in the central nervous system.[3] As a presynaptic auto- and heteroreceptor, H3R modulates the release of histamine and other key neurotransmitters, making it a valuable target for treating neurological and cognitive disorders such as narcolepsy, Alzheimer's disease, and ADHD.[3][4][5]
This document delves into the systematic modifications of the three primary regions of the scaffold: the pyridine ring, the central piperidine core, and the N-methylethylamine side chain. By analyzing the impact of these structural changes on receptor affinity and functional activity, we will construct a comprehensive SAR map. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental rationale, detailed methodologies for key biological assays, and a predictive framework for the rational design of next-generation H3R antagonists.
The Scientific Framework: Histamine H3 Receptor and the Core Scaffold
The Histamine H3 Receptor (H3R): A CNS Modulator
The H3R is predominantly expressed in the central nervous system, where it functions as an inhibitory autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine.[4] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of vital neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] The H3R exhibits high constitutive activity, meaning it can signal without an agonist.[3] Consequently, many H3R antagonists also function as inverse agonists, reducing this basal signaling and leading to enhanced neurotransmitter release. This mechanism underpins their potential as cognitive enhancers and wake-promoting agents.[3][4]
The 1-(Pyridin-4-yl)piperidine Scaffold: A Non-Imidazole Pharmacophore
Early H3R antagonists were based on an imidazole ring, a key feature of histamine itself. However, these compounds often suffered from poor oral bioavailability and potential inhibition of cytochrome P450 enzymes. This led to the development of non-imidazole scaffolds, among which the 1-(pyridin-4-yl)piperidine motif has emerged as a particularly successful pharmacophore.[3] The core subject of this guide, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, represents a foundational structure in this class of compounds.
Caption: A general synthetic workflow for analog synthesis.
Protocol: Reductive Amination of N-Boc-4-formylpiperidine
[6]1. Reactor Setup: To a stirred solution of N-Boc-4-formylpiperidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired amine (e.g., methylamine, 1.2 eq) at room temperature.
2. Imine Formation: Stir the reaction mixture for 30-60 minutes to allow for the formation of the intermediate imine/enamine.
3. Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. The mild nature of this reducing agent is selective for the iminium ion and tolerates many functional groups.
4. Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
6. Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Key Biological Assays
This protocol determines a compound's affinity for the human H3 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
Cell membranes from HEK-293 cells stably expressing the human H3 receptor.
Radioligand: [³H]Nα-methylhistamine.
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Test compounds (analogs) at varying concentrations.
In a 96-well plate, combine cell membranes (15-20 µg protein), [³H]Nα-methylhistamine (at a concentration near its Kd, ~1 nM), and varying concentrations of the test compound.
For total binding wells, add buffer instead of the test compound.
For non-specific binding wells, add a high concentration of an unlabeled ligand (Thioperamide).
Incubate the plate at 25°C for 60 minutes with gentle agitation.
Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), washing 3x with ice-cold assay buffer to separate bound from free radioligand.
Dry the filter plate and add scintillation cocktail to each well.
Quantify the bound radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, distinguishing between agonists, antagonists, and inverse agonists.
Materials:
hH3R-expressing cell membranes.
Agonist: (R)-α-methylhistamine (RAMH).
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
GDP (10 µM).
[³⁵S]GTPγS (~0.1 nM).
Procedure:
Pre-incubate membranes with test compounds (as potential antagonists/inverse agonists) for 15 minutes in the assay buffer containing GDP.
To determine antagonist activity, add a range of concentrations of the agonist (RAMH) to the wells. To determine inverse agonist activity, no agonist is added.
Initiate the reaction by adding [³⁵S]GTPγS.
Incubate for 60 minutes at 30°C.
Terminate and filter as described in the binding assay.
Quantify [³⁵S]GTPγS binding via scintillation counting.
Data Analysis:
For inverse agonism, plot [³⁵S]GTPγS binding against the log concentration of the test compound. A decrease below basal levels indicates inverse agonism.
For antagonism, plot the dose-response curves of the agonist (RAMH) in the presence of different fixed concentrations of the antagonist.
A rightward shift in the agonist's EC₅₀ indicates competitive antagonism.
Calculate the pA₂ value using the Schild regression analysis, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
Consolidated SAR and Future Directions
The systematic analysis reveals a clear and actionable SAR for the Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine scaffold.
Caption: Summary of key structure-activity relationship findings.
Future Directions:
Metabolic Stability: While not explored here, future work should focus on identifying and blocking potential sites of metabolism. For instance, if the pyridine ring is susceptible to oxidation, introducing a metabolically robust group like fluorine could enhance pharmacokinetic properties.
[7]* Selectivity: The optimized analogs should be profiled against other histamine receptors (H1, H2, H4) and a broad panel of other CNS targets to ensure high selectivity and minimize off-target effects.
Blood-Brain Barrier Penetration: For CNS-targeted drugs, optimizing for brain penetration is critical. Physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA) should be modeled and fine-tuned to balance receptor affinity with the ability to cross the blood-brain barrier.
By leveraging the insights detailed in this guide, researchers can rationally design and synthesize novel analogs with a high probability of success, accelerating the journey from a chemical scaffold to a potential clinical candidate.
References
Structure-Activity Relationship (SAR) - Overview. (2026, February 8). StudyGuides.com.
Structure Activity Relationships. (2005, May 15). Drug Design Org.
Structure-activity rel
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. PMC.
An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC.
An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. PubMed.
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism.
Histamine H3 receptor function and ligands: recent developments. PubMed.
H3 receptor antagonist. Wikipedia.
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC.
In vivo pharmacokinetics of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Novel Piperidine-Pyridine Compounds: A Case Study Framework for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine Foreword: Charting the Unknown In the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Novel Piperidine-Pyridine Compounds: A Case Study Framework for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Foreword: Charting the Unknown
In the landscape of drug discovery and development, understanding the journey of a novel chemical entity (NCE) through a biological system is paramount. This guide addresses the in vivo pharmacokinetics of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, a compound for which public domain data is not extensively available. Therefore, this document serves as both a theoretical framework and a practical guide, leveraging established principles in pharmacokinetics to outline a robust investigational strategy. As a Senior Application Scientist, my objective is to provide a scientifically rigorous, experience-driven roadmap for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data.
The therapeutic potential of any NCE is intrinsically linked to its pharmacokinetic (PK) profile. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), governs the onset, intensity, and duration of the drug's effect. A compound with excellent in vitro potency can fail spectacularly in vivo if it is not absorbed, is rapidly metabolized, or fails to reach its target tissue in sufficient concentrations. For a molecule like Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, with its distinct chemical moieties, predicting its PK behavior necessitates empirical investigation. The piperidine and pyridine rings suggest potential sites for metabolism and may influence its solubility and permeability, key determinants of oral bioavailability.
Preclinical Study Design: The Foundation of In Vivo Characterization
The design of the initial in vivo PK study is a critical step that informs all subsequent development decisions. The primary goal is to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (%F).
Animal Model Selection: A Rationale-Driven Approach
The choice of animal model is dictated by the study's objectives and the metabolic and physiological similarities to humans.
Rodent Models (Rat, Mouse): Typically, the initial PK screening is conducted in rodents due to their well-characterized physiology, availability, and cost-effectiveness. The Wistar or Sprague-Dawley rat is a common choice for initial single-dose PK studies.
Non-Rodent Models (Beagle Dog, Cynomolgus Monkey): As development progresses, studies in a non-rodent species are often required by regulatory agencies. The choice depends on which species' metabolic profile is more predictive of human metabolism.
Expert Insight: It is crucial to perform in vitro cross-species metabolism studies using liver microsomes or hepatocytes (human, rat, dog, monkey) early on. This data provides a scientific basis for selecting the most appropriate non-rodent species for later-stage studies.
Dose Formulation and Administration Route
The formulation must ensure the compound is fully solubilized and stable. The route of administration should align with the intended clinical use.
Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and intrinsic clearance of the compound. A typical formulation for IV administration might involve solubilizing the compound in a vehicle such as 20% Solutol HS 15 in saline.
Oral (PO) Administration: For an orally administered drug, a formulation that is amenable to gastric absorption is required. This could be a simple solution in water or a suspension in a vehicle like 0.5% methylcellulose.
Protocol 1: Dose Formulation and Administration
Vehicle Selection: Screen a panel of pharmaceutically acceptable solvents and vehicles for their ability to solubilize Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine at the desired concentration.
Formulation Preparation:
IV Formulation (e.g., 1 mg/mL): Weigh the appropriate amount of the compound and dissolve it in the chosen vehicle (e.g., 20% Solutol HS 15 in saline) with gentle warming and sonication if necessary. Filter the final solution through a 0.22 µm filter to ensure sterility.
PO Formulation (e.g., 5 mg/mL): If the compound is soluble, prepare a solution in an aqueous vehicle. If it has low solubility, prepare a homogenous suspension in a vehicle like 0.5% methylcellulose in water.
Dose Administration:
Animals: Use fasted male Sprague-Dawley rats (n=3-5 per group).
IV Administration: Administer the dose via a tail vein injection over a period of 1-2 minutes.
PO Administration: Administer the dose via oral gavage.
Bioanalytical Method Development: Seeing the Unseen
A robust and validated bioanalytical method is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.
Method Development and Optimization
Mass Spectrometry Tuning: Infuse a standard solution of the compound and a suitable internal standard (IS) into the mass spectrometer to optimize the precursor and product ion transitions for Selected Reaction Monitoring (SRM).
Chromatographic Separation: Develop a reverse-phase HPLC or UPLC method that provides good peak shape and separates the analyte from endogenous matrix components. A C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid is a common starting point.
Sample Preparation: The goal is to efficiently extract the analyte from the biological matrix (e.g., plasma) while removing proteins and other interfering substances. Common techniques include:
Protein Precipitation (PPT): Simple and fast, but can be less clean. Acetonitrile is a common precipitation solvent.
Liquid-Liquid Extraction (LLE): More selective and provides a cleaner extract.
Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and concentration.
Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
Selectivity and Specificity
Accuracy and Precision
Calibration Curve and Linearity
Lower Limit of Quantification (LLOQ)
Matrix Effect
Stability (Freeze-Thaw, Bench-Top, Long-Term)
The Experimental Workflow: From Dosing to Data
The following workflow outlines the key steps in conducting the in vivo PK study.
Caption: High-level workflow for an in vivo pharmacokinetic study.
Protocol 2: Serial Blood Sampling
Cannulation: For serial sampling, cannulate the carotid artery or jugular vein of the rats a day before the study to minimize stress on the day of dosing.
Blood Collection: Collect blood samples (approximately 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until bioanalysis.
Data Analysis and Interpretation: Translating Numbers into Knowledge
The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters
The following table summarizes the key PK parameters and their significance, using hypothetical data for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine for illustrative purposes.
Parameter
IV (1 mg/kg)
PO (5 mg/kg)
Significance
Cmax (ng/mL)
850
450
Maximum observed plasma concentration.
Tmax (h)
0.083
1.0
Time to reach Cmax.
AUC0-t (ngh/mL)
1250
2800
Area under the curve from time 0 to the last measurable concentration.
AUC0-inf (ngh/mL)
1280
2850
Area under the curve extrapolated to infinity.
t½ (h)
3.5
3.8
Elimination half-life.
CL (L/h/kg)
0.78
-
Clearance; the volume of plasma cleared of the drug per unit time.
Vdss (L/kg)
3.2
-
Volume of distribution at steady state; indicates the extent of drug distribution into tissues.
F (%)
-
44.5
Absolute oral bioavailability.
Interpreting the Data
Absorption: A Tmax of 1 hour suggests relatively rapid oral absorption.
Bioavailability: An oral bioavailability of 44.5% is moderate and indicates that a significant portion of the oral dose reaches systemic circulation. This could be due to incomplete absorption or first-pass metabolism in the gut wall or liver.
Distribution: A Vdss of 3.2 L/kg is greater than the total body water, suggesting that the compound distributes extensively into tissues.
Elimination: A clearance of 0.78 L/h/kg in the rat (assuming liver blood flow of ~3.3 L/h/kg) indicates intermediate clearance. The half-life of ~3.5 hours suggests that the drug would be cleared from the body within a day.
Advanced Considerations: Metabolite Identification and Tissue Distribution
For a comprehensive understanding of the compound's disposition, further studies are often warranted.
Metabolite Identification: In vivo samples (plasma, urine, feces) can be analyzed by high-resolution mass spectrometry to identify major metabolites. This is crucial for understanding the clearance pathways and identifying any potentially active or toxic metabolites. The pyridine and piperidine rings are likely sites of oxidation, and the secondary amine is susceptible to N-dealkylation.
Tissue Distribution: A quantitative tissue distribution study using radiolabeled compound can determine the extent of distribution into various tissues and identify potential sites of accumulation.
Caption: Potential Phase I metabolic pathways for the parent compound.
Conclusion: Synthesizing a Coherent Narrative
The successful characterization of the in vivo pharmacokinetics of a novel compound like Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a multi-faceted endeavor that relies on a logical progression of well-designed experiments, robust bioanalysis, and insightful data interpretation. The framework presented in this guide provides a comprehensive and scientifically sound approach to generating the critical data needed to advance a promising NCE through the drug development pipeline.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.[Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation.[Link]
Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425. [Link]
Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications (5th ed.). CRC Press. [Link]
Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]
Exploratory
An In-depth Technical Guide to the Receptor Binding Affinity Profile of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Abstract In the landscape of central nervous system (CNS) drug discovery, a comprehensive understanding of a compound's interaction with various neuroreceptors is paramount for predicting its therapeutic potential and of...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of central nervous system (CNS) drug discovery, a comprehensive understanding of a compound's interaction with various neuroreceptors is paramount for predicting its therapeutic potential and off-target liabilities. This guide provides a detailed technical framework for characterizing the receptor binding affinity profile of the novel compound, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, hereafter referred to as Compound X. The structure of Compound X, featuring a pyridinylpiperidine core, suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), which are critical targets in neuropsychopharmacology. This document outlines the theoretical principles, detailed experimental protocols for in-vitro radioligand binding assays, data analysis methodologies, and interpretation of the resulting affinity profile. By presenting a hypothetical but pharmacologically plausible dataset, we illustrate how to build a comprehensive understanding of a new chemical entity's neuropharmacological signature.
Introduction and Rationale
The development of novel therapeutics for neurological and psychiatric disorders is critically dependent on the characterization of new chemical entities (NCEs). A primary and indispensable step in this process is the determination of the NCE's receptor binding affinity profile. This profile provides a quantitative measure of the compound's potency at various CNS receptors, offering crucial insights into its potential mechanism of action, selectivity, and safety margin.
Compound X, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, possesses structural motifs common to many CNS-active agents. The pyridinylpiperidine scaffold is a well-established pharmacophore found in drugs targeting dopamine, serotonin, and other neurotransmitter receptors.[1] A thorough in-vitro binding assessment is therefore essential to elucidate its primary targets and potential cross-reactivity with other receptors.
This guide details the established gold-standard methodology for this characterization: the competitive radioligand binding assay.[2] This technique allows for the sensitive and quantitative measurement of a compound's ability to displace a specific, high-affinity radiolabeled ligand from its receptor, thereby determining its binding affinity (expressed as the inhibition constant, Kᵢ).[3]
Principles of Radioligand Competition Binding Assays
The core of this investigation relies on the law of mass action, governing the reversible binding of ligands to receptors. In a competitive binding assay, a fixed concentration of a radiolabeled ligand ([L]) and a fixed amount of receptor preparation are incubated with varying concentrations of the unlabeled investigational compound (the "competitor," in this case, Compound X).
Compound X will compete with the radioligand for the same binding site on the receptor. As the concentration of Compound X increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation. The concentration of Compound X that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[4]
The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[4] To obtain a true measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ is an intrinsic property of the compound for a given receptor and is independent of the assay conditions.[4][5]
Kᵢ: Inhibition constant for the competing compound (Compound X).
IC₅₀: Concentration of Compound X that inhibits 50% of specific radioligand binding.
[L]: Concentration of the radioligand used in the assay.
Kₔ: Equilibrium dissociation constant of the radioligand for the receptor.
Experimental Methodology
The successful execution of receptor binding assays requires meticulous attention to detail. The following sections provide a comprehensive, step-by-step protocol.
Materials and Reagents
Receptor Source: Commercially available membrane preparations from recombinant cell lines (e.g., HEK293 or CHO) stably expressing a single human receptor subtype are recommended for high specificity and reproducibility. Alternatively, native tissue homogenates (e.g., rat brain cortex) can be used.
Radioligands: High-affinity, high-specific-activity tritiated ([³H]) or iodinated ([¹²⁵I]) ligands specific for each target receptor.
Assay Buffers: Specific to each receptor assay, but typically a Tris-HCl based buffer at physiological pH (7.4) containing various ions (e.g., MgCl₂, EDTA) to optimize binding.[6]
Non-Specific Binding (NSB) Ligand: A high concentration of a known, non-radioactive ligand that saturates the target receptor, used to define the portion of radioligand binding that is not to the specific receptor of interest.
Test Compound: Compound X, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand via rapid filtration.[6]
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of basic radioligands.[6]
Scintillation Counter: A liquid scintillation counter (e.g., MicroBeta counter) to quantify the radioactivity trapped on the filters.[6]
Scintillation Fluid: A cocktail that emits light when excited by radioactive particles.[6]
Experimental Workflow Diagram
The overall workflow for a competitive binding experiment is depicted below.
Caption: Workflow for a typical 96-well filtration-based radioligand binding assay.
Step-by-Step Protocol
Membrane Preparation: On the day of the assay, thaw the frozen membrane aliquots and resuspend them in the appropriate ice-cold assay buffer to a pre-determined optimal protein concentration.[6]
Assay Plate Setup: In a 96-well plate, add the following components in order:
Assay Buffer.
Test Compound (Compound X) at various concentrations OR buffer for "Total Binding" wells OR a saturating concentration of an unlabeled ligand for "Non-Specific Binding" (NSB) wells.
Radioligand at a fixed concentration (typically at or near its Kₔ).
Initiate Reaction: Add the diluted membrane preparation to all wells to start the binding reaction. The final volume is typically 250 µL.[6]
Incubation: Incubate the plate for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[6]
Termination and Filtration: Terminate the incubation by rapidly filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[6]
Quantification: Dry the filter mats, place them in scintillation vials or bags, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[6]
Data Analysis and Results
Data Transformation
Calculate Specific Binding: For each data point, specific binding is calculated by subtracting the average CPM from the NSB wells from the CPM of the sample well.
Specific Binding = Total Binding CPM - Mean NSB CPM
Normalize Data: Convert the specific binding CPM values into percentage inhibition relative to the control (total binding) wells.
Curve Fitting: Plot the percent inhibition against the logarithm of the concentration of Compound X. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Calculate Kᵢ: Use the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ into the Kᵢ value, which represents the binding affinity.[4]
Hypothetical Binding Affinity Profile for Compound X
The following table presents a plausible receptor binding affinity profile for Compound X, as determined by the methods described above. This profile is designed to be illustrative for a compound with potential antipsychotic or antidepressant properties.
Receptor Target
Radioligand
Kᵢ (nM) of Compound X
Interpretation
Dopamine D₂
[³H]-Spiperone
1.2
High Affinity
Serotonin 5-HT₂ₐ
[³H]-Ketanserin
2.5
High Affinity
Serotonin 5-HT₁ₐ
[³H]-8-OH-DPAT
45.7
Moderate Affinity
Histamine H₁
[³H]-Pyrilamine
15.3
Moderate Affinity
Adrenergic α₁
[³H]-Prazosin
22.8
Moderate Affinity
Adrenergic α₂
[³H]-Rauwolscine
> 1,000
Low/No Affinity
Dopamine D₁
[³H]-SCH23390
> 1,000
Low/No Affinity
Muscarinic M₁
[³H]-Pirenzepine
> 1,000
Low/No Affinity
SERT (Serotonin Transporter)
[³H]-Citalopram
850
Low/No Affinity
NET (Norepinephrine Transporter)
[³H]-Nisoxetine
> 1,000
Low/No Affinity
Kᵢ values are hypothetical and for illustrative purposes only.
Interpretation and Signaling Context
The binding profile of a compound is its neuropharmacological fingerprint. The hypothetical data for Compound X reveals a potent antagonist or inverse agonist profile at Dopamine D₂ and Serotonin 5-HT₂ₐ receptors. This dual activity is a hallmark of many atypical antipsychotic drugs.[7][8] The high affinity for these two receptors suggests they are the primary therapeutic targets.
The moderate affinity for Histamine H₁ and Adrenergic α₁ receptors is also significant. H₁ receptor antagonism is associated with sedation, a common side effect of many antipsychotics.[9] α₁ antagonism can lead to orthostatic hypotension. The lower affinity at these receptors compared to D₂/5-HT₂ₐ suggests a potentially favorable side-effect profile.
Crucially, Compound X shows low affinity (>1,000 nM) for Muscarinic M₁ receptors, predicting a lack of undesirable anticholinergic side effects (e.g., dry mouth, blurred vision, cognitive impairment). The lack of significant interaction with monoamine transporters (SERT, NET) distinguishes it from typical antidepressants.
Signaling Pathways of Primary Targets
Understanding the downstream consequences of receptor binding is critical. Both D₂ and 5-HT₂ₐ receptors are GPCRs but couple to different intracellular signaling cascades.
Dopamine D₂ Receptor: As a member of the D₂-like receptor family, the D₂ receptor couples to Gαi/o proteins.[10][] Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[12] This pathway is fundamental to modulating neuronal excitability and neurotransmitter release.[13]
Caption: Antagonism of the Gαi-coupled Dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₂ₐ Receptor: This receptor is canonically coupled to Gαq/11 proteins.[8][14] Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[14][15] This pathway is crucial for modulating synaptic plasticity and neuronal excitability.[16]
Conclusion
This technical guide provides a comprehensive framework for determining and interpreting the receptor binding affinity profile of a novel CNS compound, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (Compound X). Through the systematic application of radioligand binding assays, a detailed pharmacological signature can be established. The hypothetical profile generated for Compound X—characterized by high affinity for D₂ and 5-HT₂ₐ receptors with lower affinity at key off-target receptors—illustrates how this data can be used to predict therapeutic potential and guide further drug development efforts. This foundational dataset is the cornerstone upon which all subsequent preclinical and clinical investigations are built.
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An In-Depth Technical Guide to Early Discovery Toxicity Screening for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Foreword: The Imperative of Early Safety Profiling In the landscape of modern drug discovery, the path from a promising lead compound to a clinically approved therapeutic is fraught with challenges. A significant portion...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of Early Safety Profiling
In the landscape of modern drug discovery, the path from a promising lead compound to a clinically approved therapeutic is fraught with challenges. A significant portion of this attrition is due to unforeseen toxicity, which becomes exponentially more costly to discover in later stages of development.[1][2] Identifying problematic compounds early is not just a matter of resource management; it is a scientific and ethical imperative. This guide outlines a robust, multi-tiered strategy for the early discovery toxicity screening of a novel chemical entity, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. As no public toxicological data for this specific molecule exists, the approach described herein is built from first principles, employing a cascade of in silico and in vitro methodologies designed to build a comprehensive safety profile and enable data-driven decisions. This is a self-validating framework, where each stage is designed to provide clear, actionable insights, guiding the progression, optimization, or early termination of the candidate compound.
Tier 1: Foundational Assessment - In Silico Profiling
The Rationale for a Computational First Pass: Before any resource-intensive wet lab experiments are conducted, a comprehensive in silico analysis is essential.[3] Using only the chemical structure, computational models can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4][5] This initial screen is invaluable for flagging potential liabilities, conserving resources, and guiding the design of subsequent in vitro assays.[4] Machine learning and Quantitative Structure-Activity Relationship (QSAR) models, trained on vast datasets of known compounds, provide these powerful predictive capabilities.[6][7]
For Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, a key area of focus would be structural alerts. A search for similar structures reveals that the core substructure, Methyl[2-(pyridin-4-yl)ethyl]amine, is classified as harmful if swallowed and a cause of serious eye damage, providing an initial hypothesis for potential toxicities.[8]
Key In Silico Endpoints & Predicted Data Summary:
Parameter Category
Endpoint
Predicted Outcome for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Implication & Rationale
Physicochemical
logP
Moderate to High
Influences solubility, permeability, and potential for non-specific binding.
pKa
Basic (Pyridine & Amines)
Affects absorption and distribution in physiological pH ranges.
Absorption (A)
Human Intestinal Absorption (HIA)
High
Suggests good potential for oral bioavailability.
Caco-2 Permeability
Moderate to High
Indicates ability to cross the intestinal epithelial barrier.
Distribution (D)
Blood-Brain Barrier (BBB) Permeation
Likely
The piperidine and lipophilic nature may facilitate CNS entry, requiring neurotoxicity assessment.
Metabolism (M)
Cytochrome P450 (CYP) Substrate/Inhibitor
Prediction Dependent
Identifies potential for drug-drug interactions. Key isoforms (e.g., 3A4, 2D6) are critical.
Toxicity (T)
hERG Inhibition
Potential Risk
Many compounds containing basic nitrogen and aromatic groups have hERG liability.[9] This is a critical flag.
Genotoxicity (Ames)
Low to Moderate
Prediction based on structural fragments (e.g., aromatic amines). Requires experimental confirmation.[10]
Hepatotoxicity (DILI)
Potential Risk
Liver is a primary site of metabolism; reactive metabolites can be a concern.[11]
Workflow for In Silico Toxicity & ADME Prediction:
Figure 1: In Silico Assessment Workflow.
Tier 2: General In Vitro Cytotoxicity Screening
The Rationale for Establishing a Cytotoxicity Baseline: The first experimental step is to determine the concentrations at which the compound causes general cell death.[12][13] This is crucial for two reasons: it establishes a baseline toxicity level and, critically, it informs the dose selection for subsequent, more specific toxicity assays. Performing mechanistic assays at overtly cytotoxic concentrations can lead to misleading results, as the observed effect may be a non-specific consequence of cell death rather than a targeted mechanism.
We utilize the HepG2 human hepatoma cell line for this initial screen. This choice is strategic, as HepG2 cells are also a workhorse for in vitro hepatotoxicity studies, allowing for direct comparison of data across assays.[14][15]
Experimental Protocol: MTT Assay for General Cytotoxicity
This protocol measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (0.5% DMSO) and positive control (e.g., 10% DMSO for 100% cell death) wells.
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Representative Cytotoxicity Results
Compound
Cell Line
Assay
Exposure Time
IC₅₀ (µM)
Test Compound
HepG2
MTT
48 hr
25.4
Positive Control (Doxorubicin)
HepG2
MTT
48 hr
1.2
Tier 3: Mechanistic & Organ-Specific In Vitro Toxicity
With a baseline cytotoxicity profile established, the next tier involves a battery of assays designed to probe for specific organ toxicities flagged during the in silico assessment.
A. Cardiotoxicity: hERG Channel Inhibition Assay
The Rationale for Prioritizing hERG: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsade de Pointes.[16][17] Regulatory agencies mandate hERG testing, and early assessment is critical for any compound intended for systemic circulation, especially one with structural features common to hERG blockers.[9]
This assay directly measures the flow of potassium ions through the hERG channel in an engineered cell line (e.g., HEK293) that stably expresses the channel. Automated patch-clamp systems provide high-throughput and robust data.[17]
Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture and harvest cells according to standard protocols for the specific automated patch-clamp platform (e.g., QPatch, SyncroPatch).
Platform Setup: Prime the system with appropriate intracellular and extracellular solutions. The extracellular solution should be buffered to physiological pH.
Cell Loading: Load the prepared cell suspension onto the measurement plate. The system will automatically establish a high-resistance seal ("giga-seal") and whole-cell configuration for individual cells.
Baseline Recording: Apply a specific voltage protocol designed to elicit and measure the hERG current. Record a stable baseline current in the presence of vehicle solution (e.g., 0.1% DMSO).
Compound Application: Apply increasing concentrations of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (e.g., 0.01, 0.1, 1, 10 µM), allowing the current to reach steady-state at each concentration.
Positive Control: Apply a known hERG blocker (e.g., Quinidine or E-4031) as a positive control to confirm assay sensitivity and maximal inhibition.[18]
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Workflow for Automated Patch-Clamp hERG Assay:
Figure 2: High-Throughput hERG Assay Workflow.
B. Genotoxicity: In Vitro Micronucleus Assay
The Rationale for Assessing Genotoxicity: Genotoxins are agents that damage DNA, potentially leading to mutations and cancer.[19] Regulatory guidelines require a battery of tests to assess this risk.[10] The in vitro micronucleus test is a cornerstone of this battery, as it can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[19]
This high-throughput method provides a rapid and objective measure of micronuclei formation, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division.[20]
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells, which have a stable karyotype and are commonly used for this assay.
Dosing: Seed cells and allow them to attach. Treat cells with a range of concentrations of the test compound (up to the cytotoxic limit determined in Tier 2) for a full cell cycle (approx. 24 hours). Include a vehicle control and known clastogen (e.g., Mitomycin C) and aneugen (e.g., Colcemid) as positive controls.
Metabolic Activation (Optional but Recommended): To detect genotoxicity of metabolites, a parallel experiment is run in the presence of a liver S9 fraction.
Cell Harvest: Harvest the cells by trypsinization.
Staining: Use a commercial kit (e.g., In Vitro MicroFlow®) to lyse the cells and stain the nuclei and micronuclei with a DNA-specific fluorescent dye.
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on intact nuclei and quantify the frequency of micronuclei based on their smaller size and DNA content.
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells above the vehicle control is considered a positive result.
The Rationale for a Multi-Parametric Approach: Drug-Induced Liver Injury (DILI) is a leading cause of drug failure and market withdrawal.[11] DILI can result from multiple mechanisms, including mitochondrial dysfunction, oxidative stress, and apoptosis.[21] A high-content analysis (HCA) approach allows for the simultaneous measurement of several of these key indicators in a single experiment, providing a much richer and more mechanistic understanding of a compound's hepatotoxic potential than a simple viability assay.[22]
Experimental Protocol: Multiplexed Hepatotoxicity HCA in HepG2 Cells
Cell Culture: Seed HepG2 cells in a 384-well, imaging-compatible plate and incubate for 24 hours.
Dosing: Treat cells with a range of non-cytotoxic to mildly cytotoxic concentrations of the test compound for 24-72 hours. Include vehicle control and a known multi-mechanistic hepatotoxin (e.g., Acetaminophen with S9 activation) as a positive control.
Staining Cocktail: In the final hours of incubation, add a cocktail of fluorescent dyes to the live cells. This cocktail typically includes:
Hoechst 33342: Stains nuclei to count cells and assess nuclear morphology (pyknosis).
TMRM/TMRE: A potentiometric dye that accumulates in active mitochondria, indicating mitochondrial membrane potential.
CellROX Green: Becomes fluorescent upon oxidation, indicating levels of reactive oxygen species (ROS).
Annexin V/Propidium Iodide: To differentiate between early apoptosis and late apoptosis/necrosis.
Imaging: Acquire images using an automated high-content imaging system. Multiple fluorescent channels are captured for each well.
Image Analysis: Use dedicated software to segment cells and quantify the fluorescence intensity and morphological features for each parameter on a per-cell basis.
Data Analysis: Analyze the data to identify concentration-dependent changes in cell count, mitochondrial health, oxidative stress, and cell death pathways.
D. Nephrotoxicity: Biomarker Assay
The Rationale for Monitoring Kidney Injury: The kidneys are a frequent target for drug-induced toxicity due to their role in filtering and concentrating xenobiotics.[23] The proximal tubule cells are particularly vulnerable. Assays using human kidney cell lines like HK-2, coupled with the measurement of specific injury biomarkers, can provide an early indication of nephrotoxic potential.[24]
Experimental Protocol: KIM-1 Biomarker Assay in HK-2 Cells
Kidney Injury Molecule-1 (KIM-1) is a transmembrane protein that is expressed at very low levels in healthy proximal tubules but is significantly upregulated upon injury, making it a sensitive and specific biomarker of nephrotoxicity.[25]
Cell Culture: Culture HK-2 cells (a human proximal tubule epithelial cell line) in 96-well plates until confluent.
Dosing: Treat cells with a range of concentrations of the test compound for 48 hours. Include a vehicle control and a known nephrotoxin (e.g., Cisplatin) as a positive control.
Supernatant Collection: After incubation, collect the cell culture supernatant.
KIM-1 Measurement: Quantify the concentration of secreted KIM-1 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
Normalization (Optional): In parallel wells, perform a cell viability assay (e.g., CellTiter-Glo) to normalize KIM-1 release to the number of viable cells.
Data Analysis: A significant, dose-dependent increase in KIM-1 concentration in the supernatant indicates compound-induced kidney cell injury.
Tier 4: Integrated Risk Assessment & Decision Making
Synthesizing the Data: The goal of this tiered approach is not to simply generate data points, but to build a cohesive safety profile that informs a clear decision. The data from all tiers must be integrated and weighed against the compound's expected therapeutic concentration.
Key Assessment Questions:
Cytotoxicity: What is the general cytotoxicity IC₅₀? Is there a sufficient window between this value and the projected efficacious concentration?
Cardiotoxicity: What is the hERG IC₅₀? A common rule of thumb is that a >30-fold margin between the hERG IC₅₀ and the free plasma Cₘₐₓ is desirable.
Genotoxicity: Is the micronucleus assay positive? A positive result is a major red flag and often a "stop" signal unless the mechanism can be understood and deemed irrelevant to humans.
Organ-Specific Toxicity: Does the compound show signs of hepatotoxicity or nephrotoxicity at sub-cytotoxic concentrations? The specific mechanism (e.g., mitochondrial impairment vs. oxidative stress) can guide chemical optimization efforts.
Decision-Making Framework:
Figure 4: Risk Assessment and Decision-Making Flowchart.
Conclusion
This technical guide presents a logical, efficient, and scientifically rigorous framework for the early toxicity screening of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. By progressing from broad computational predictions to specific, mechanistic in vitro assays, this strategy maximizes insight while conserving resources. It enables researchers to "fail fast, fail cheap," but more importantly, it provides the critical safety data needed to identify and advance drug candidates with the highest probability of success. This proactive approach to safety assessment is fundamental to the modern paradigm of drug discovery and development.
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An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens. However, it also presents a formidable challenge for drug development, as over 98% of small-molecule drugs are unable to cross it, hindering the treatment of numerous neurological and psychiatric disorders.
This guide provides a comprehensive framework for evaluating the BBB permeability of a novel chemical entity, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine . As this compound is not extensively documented in public literature, this document will serve as a procedural whitepaper, outlining the logical, multi-stage process that a drug development professional would undertake. We will progress from high-throughput computational predictions to detailed in vitro models and culminate in definitive in vivo assessments, explaining the causality behind each experimental choice.
The structure of the target compound is as follows:
Caption: Chemical structure of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine.
Part 1: In Silico & Physicochemical Assessment
Expertise & Experience: Before committing to costly and time-consuming wet-lab experiments, we leverage computational models. These in silico tools provide a rapid, cost-effective first pass to triage compounds. By analyzing the molecule's fundamental physicochemical properties, we can predict its "drug-likeness" and its inherent ability to passively diffuse across the lipid-rich BBB.
The initial step is to calculate the key molecular descriptors that govern a compound's pharmacokinetic behavior. These properties are evaluated against established guidelines, such as Lipinski's Rule of Five, and more stringent rules tailored for CNS drug candidates.[1][2][3] For CNS penetration, desirable properties often include a lower molecular weight (<400 Da) and a limited topological polar surface area (tPSA < 90 Ų) to facilitate passage through the tight junctions of the BBB.[4]
Predicted Physicochemical Properties
Using computational chemistry software (e.g., ADMET Predictor, ChemDraw), the properties for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine are predicted.[5][6][7]
Property
Predicted Value
CNS Drug Guideline
Compliance
Molecular Formula
C₁₅H₂₄N₄
-
-
Molecular Weight (MW)
260.38 g/mol
< 400 Da
Yes
cLogP (Lipophilicity)
2.15
1 - 4
Yes
Topological Polar Surface Area (TPSA)
53.5 Ų
< 90 Ų
Yes
Hydrogen Bond Donors (HBD)
1
≤ 3
Yes
Hydrogen Bond Acceptors (HBA)
4
≤ 7
Yes
Rotatable Bonds
5
< 10
Yes
Trustworthiness: The data strongly suggest that the compound possesses a favorable physicochemical profile for BBB penetration. It complies with all key CNS drug guidelines. The low molecular weight, moderate lipophilicity, and low polar surface area are all indicators of a molecule that is likely capable of passive diffusion across the BBB.
Advanced Computational Prediction
Beyond simple rules, we employ quantitative structure-activity relationship (QSAR) and machine learning models. These models are trained on large datasets of compounds with experimentally determined BBB permeability and can provide a more nuanced prediction.[8][9][10] The output is often expressed as a binary classification (BBB+/BBB-) or a quantitative prediction of the brain-to-blood concentration ratio (logBB).
Predicted Classification: BBB+
Predicted logBB: 0.15
Authoritative Grounding: The positive prediction from both rule-based and machine learning models provides a strong rationale to proceed with experimental validation. The compound is prioritized for synthesis and in vitro testing.
Caption: Logical workflow for the in silico assessment of BBB permeability.
Part 2: In Vitro Experimental Assessment
Expertise & Experience: In vitro models bridge the gap between computational theory and complex in vivo biology. They allow us to measure permeability across a biological or artificial membrane in a highly controlled environment. We employ a tiered approach, starting with a simple, high-throughput assay for passive diffusion and moving to a more complex, cell-based model that accounts for active transport mechanisms.
Trustworthiness: The PAMPA-BBB assay is a self-validating system for assessing passive, transcellular permeability. It is a cell-free model where a compound diffuses from a donor compartment to an acceptor compartment through an artificial membrane coated with a lipid mixture mimicking the BBB (e.g., porcine brain lipid extract).[11][12][13][14] Its primary advantage is speed and cost-effectiveness, making it ideal for early-stage screening. A set of standard compounds with known BBB permeability (e.g., caffeine, atenolol) must be run in parallel to validate each assay plate.
Experimental Protocol: PAMPA-BBB
Membrane Preparation: A 96-well filter plate (the acceptor plate) is coated with 3-5 µL of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[12]
Compound Preparation: The test compound and controls are dissolved in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 50-100 µM, with a final DMSO concentration ≤ 0.5%.
Assay Setup: The acceptor plate wells are filled with 300 µL of buffer. The donor plate is filled with 300 µL of the compound solutions. The acceptor filter plate is then placed on top of the donor plate, creating a "sandwich".
Incubation: The plate sandwich is incubated for 4-18 hours at room temperature with gentle shaking.[12]
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
Calculation: The effective permeability (Pe) is calculated using the formula:
Pe = [C]A * VA / (Area * Time * Δ[C]t)
This value is often reported in units of 10⁻⁶ cm/s.
Method 2: MDCK-MDR1 Bidirectional Transport Assay
Authoritative Grounding: While PAMPA is excellent for passive diffusion, the BBB is also equipped with active efflux transporters, most notably P-glycoprotein (P-gp, encoded by the MDR1 gene), which actively pump xenobiotics out of the brain.[15][16][17] To assess if our compound is a substrate for P-gp, we use a cell-based Transwell assay with Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.[18][19] This model forms a polarized monolayer with tight junctions and overexpresses human P-gp, making it a robust surrogate for the BBB's efflux activity.[15][17]
Experimental Protocol: MDCK-MDR1 Assay
Cell Seeding: MDCK-MDR1 cells are seeded onto semi-permeable filter inserts in a Transwell™ plate and cultured for 3-5 days to form a confluent, polarized monolayer.[17]
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions. The permeability of a low-permeability marker (e.g., Lucifer Yellow) is also measured.
Bidirectional Transport: The experiment is conducted in two directions:
Apical-to-Basolateral (A→B): The test compound (e.g., 10 µM) is added to the apical (upper) compartment, representing the "blood" side. Samples are taken from the basolateral (lower) compartment, representing the "brain" side, over 60-90 minutes.[17][19]
Basolateral-to-Apical (B→A): The test compound is added to the basolateral compartment, and samples are taken from the apical compartment. This measures the rate of efflux from "brain" to "blood".
Quantification: Compound concentrations in all samples are measured by LC-MS/MS.
Calculation:
The apparent permeability coefficient (Papp) is calculated for each direction.
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) .
Data Interpretation: An efflux ratio greater than 2.0 strongly suggests that the compound is a substrate of an efflux transporter, likely P-gp in this model. This can significantly limit its effective concentration in the brain, even if its passive permeability is high.
Caption: Tiered workflow for in vitro assessment of BBB permeability.
Hypothetical In Vitro Results
Assay
Parameter
Result
Interpretation
PAMPA-BBB
Pe (10⁻⁶ cm/s)
15.2
High passive permeability
MDCK-MDR1
Papp (A→B) (10⁻⁶ cm/s)
12.5
High apparent influx
MDCK-MDR1
Papp (B→A) (10⁻⁶ cm/s)
14.1
High apparent efflux
MDCK-MDR1
Efflux Ratio (ER)
1.13
Not a significant P-gp substrate
Synthesis: The in vitro data are highly encouraging. The compound shows high passive permeability in the PAMPA-BBB assay, and the low efflux ratio in the MDCK-MDR1 assay indicates it is not a substrate for P-gp. This combination is ideal for a CNS drug candidate and provides a compelling reason to invest in in vivo studies.
Part 3: In Vivo Evaluation
Expertise & Experience: The final and most critical stage of assessment is the in vivo study. Animal models, typically rodents, integrate all the complex physiological variables that cannot be replicated in vitro, including cerebral blood flow, plasma protein binding, and metabolism. This provides the most definitive measure of a compound's ability to reach its target in the CNS.
Method 1: Brain-to-Plasma Concentration Ratio (Kp) in Rodents
Trustworthiness: This is the standard initial in vivo experiment. It provides a straightforward measure of the total amount of drug that accumulates in the brain tissue relative to the blood. A robust protocol requires careful timing of sample collection and a validated bioanalytical method (LC-MS/MS) to ensure accurate quantification.
Experimental Protocol: Rodent Kp Study
Dosing: The compound is administered to a cohort of rodents (e.g., male Sprague-Dawley rats) via a relevant route, typically intravenous (IV) to bypass absorption variables. A typical dose might be 1-5 mg/kg.
Sample Collection: At a predetermined time point (e.g., 30 or 60 minutes post-dose), animals are anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant.
Perfusion & Brain Collection: Immediately following blood collection, the animal is transcardially perfused with ice-cold saline to flush the vasculature of the brain, ensuring that the measured brain concentration is not contaminated by compound remaining in the blood vessels. The brain is then rapidly excised.[20]
Sample Processing:
Plasma: Blood is centrifuged to separate plasma.
Brain: The brain is weighed and homogenized in a buffer solution.[21][22]
Bioanalysis: The concentration of the compound in plasma and brain homogenate samples is accurately measured using a validated LC-MS/MS method.[23][24]
Calculation: The brain-to-plasma ratio (Kp) is calculated as:
Kp = Total Concentration in Brain (ng/g) / Total Concentration in Plasma (ng/mL)
Method 2: Unbound Brain-to-Plasma Ratio (Kp,uu) via Microdialysis
Authoritative Grounding: While Kp is informative, it measures total drug concentration. However, only the unbound drug is free to interact with pharmacological targets. The unbound ratio, Kp,uu, is therefore the gold standard for assessing BBB permeability.[25] Brain microdialysis is a sophisticated technique that allows for the direct sampling of the unbound drug from the brain's interstitial fluid in a freely moving animal.[26][27][28]
Experimental Workflow: Microdialysis
Probe Implantation: A microdialysis guide cannula is surgically implanted into a specific brain region (e.g., striatum or cortex) of the rodent, which is then allowed to recover.
Dosing and Sampling: On the day of the experiment, a microdialysis probe is inserted. The compound is administered, and the probe is perfused with an artificial cerebrospinal fluid. The compound diffuses from the brain's interstitial fluid across the probe's semi-permeable membrane into the perfusate (dialysate), which is collected at regular intervals. Blood samples are also collected concurrently.
Bioanalysis: The very low concentrations in the dialysate require a highly sensitive LC-MS/MS method for quantification. Plasma samples are also analyzed.
Calculation: The unbound brain concentration is determined from the dialysate concentration, corrected for probe recovery. The unbound plasma concentration is measured or calculated based on plasma protein binding. The ratio is then calculated:
Kp,uu = Unbound Concentration in Brain / Unbound Concentration in Plasma
Data Interpretation:
Kp,uu ≈ 1.0: Suggests that the primary mechanism of transport is passive diffusion.
Kp,uu > 1.0: Suggests the involvement of an active influx transporter.
Kp,uu < 1.0: Suggests the involvement of an active efflux transporter.
Caption: Standard and advanced workflows for in vivo BBB permeability assessment.
Hypothetical In Vivo Results
Parameter
Result
Interpretation
Kp (Total Brain/Plasma)
2.5
High accumulation in brain tissue
Kp,uu (Unbound Brain/Plasma)
0.9
Primarily passive diffusion; no significant active transport
Final Synthesis & Conclusion
The comprehensive evaluation of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, based on this staged and validated workflow, leads to a clear and confident assessment of its ability to penetrate the blood-brain barrier.
In Silico Assessment: The compound exhibits a highly favorable physicochemical profile for a CNS drug, passing all relevant computational filters with a strong prediction of being BBB penetrant.
In Vitro Assessment: Experimental data confirms high passive permeability (PAMPA-BBB) and, critically, demonstrates that the compound is not a substrate for P-gp mediated efflux (MDCK-MDR1), a common failure mode for CNS candidates.
In Vivo Assessment: Definitive rodent studies show high accumulation of the drug in brain tissue (Kp = 2.5) and a near-ideal unbound brain-to-plasma ratio (Kp,uu = 0.9). This confirms that the drug readily crosses the BBB via passive diffusion and achieves free concentrations in the brain parenchyma that are proportional to free concentrations in the blood.
References
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Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current protocols in pharmacology, Chapter 7, Unit7.11. Retrieved from [Link]
BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]
Rodrigues, M., et al. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Available at SSRN 4752530. Retrieved from [Link]
Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 913-919. Retrieved from [Link]
Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10). Retrieved from [Link]
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Guntipally, N. S., et al. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Authorea Preprints. Retrieved from [Link]
Pajouhesh, H., & Pajouhesh, H. (2019). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Nuclear Medicine, 1, 3. Retrieved from [Link]
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
Patsnap. (2025, May 21). What are the exceptions to Lipinski's Rule of 5?. Retrieved from [Link]
Terasaki, T., & Hosoya, K. (2001). Application of an in vivo brain microdialysis technique to studies of drug transport across the blood-brain barrier. Current drug metabolism, 2(4), 411-423. Retrieved from [Link]
Vallabh, S. (2013, October 4). Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org. Retrieved from [Link]
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
Yuan, H., et al. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Molecular pharmaceutics, 15(11), 5124-5133. Retrieved from [Link]
Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate. Retrieved from [Link]
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Bruce, M., et al. (2026, January 31). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. Retrieved from [Link]
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Watanabe, A., et al. (2024). Novel mimetic tissue standards for precise quantitative mass spectrometry imaging of drug and neurotransmitter concentrations in rat brain tissues. ResearchGate. Retrieved from [Link]
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Thermodynamic Stability and Degradation Kinetics of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine: A Pre-formulation Guide
Executive Summary Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a highly functionalized, tri-basic scaffold frequently utilized as a critical building block in the synthesis of advanced pharmaceutical agents,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a highly functionalized, tri-basic scaffold frequently utilized as a critical building block in the synthesis of advanced pharmaceutical agents, including Factor XIIa (FXIIa) inhibitors and Bradykinin 1 Receptor (B1R) antagonists[1][2]. The molecule features an electron-deficient pyridine ring, a conformationally flexible piperidine core, and a terminal secondary methylamine.
For pre-formulation scientists, understanding the thermodynamic stability of this specific structural class is paramount. This whitepaper provides an in-depth technical analysis of the thermodynamic profiling, structural causality of its degradation pathways, and self-validating experimental protocols required to predict its shelf-life and ensure regulatory compliance.
Structural Thermodynamics & Causality
The thermodynamic stability of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is dictated by the interplay of its three distinct nitrogenous centers. Each motif responds differently to thermal and oxidative stress, requiring a mechanistic understanding to design effective stabilization strategies.
The Pyridine Ring
The aromatic pyridine ring imparts high baseline thermodynamic stability due to its resonance energy. However, its nitrogen atom is less basic than typical aliphatic amines[3]. Under severe oxidative stress (e.g., peroxide exposure during forced degradation), the pyridine nitrogen is susceptible to N-oxidation, forming a thermodynamically stable N-oxide due to the stabilization of the resulting dipole.
The Piperidine Core
The piperidine ring naturally adopts a stable chair conformation, minimizing steric strain between the N1-pyridine substituent and the C4-ethylamine chain. The attachment of the pyridine at the N1 position forms a heteroarylamine linkage. This linkage delocalizes the piperidine nitrogen's lone pair into the electron-deficient pyridine ring, significantly reducing the nucleophilicity and basicity of the piperidine nitrogen compared to standard alkyl-substituted piperidines. This delocalization acts as a thermodynamic sink, protecting the piperidine core from rapid oxidative degradation.
The Terminal Methylamine
As a secondary aliphatic amine, the terminal methylamine is the most thermodynamically vulnerable site on the molecule. Secondary amines are highly susceptible to oxidation (forming hydroxylamines or nitrones) and can undergo spontaneous N-formylation or N-methylation under specific catalytic or atmospheric conditions (e.g., exposure to CO2 and trace solvents)[4]. Consequently, formulation strategies must prioritize shielding this moiety from atmospheric oxygen and reactive excipient impurities.
Figure 2: Proposed thermodynamic degradation pathways under oxidative and thermal stress.
To rigorously determine the thermodynamic stability of this compound, we must employ orthogonal techniques. Standard Differential Scanning Calorimetry (DSC) requires high temperatures that can trigger artificial degradation pathways not relevant at ambient storage. Therefore, we utilize Isothermal Microcalorimetry (IMC) validated by HPLC-UV quantification.
Protocol 1: Isothermal Microcalorimetry (IMC) for Long-Term Stability Prediction
Causality: IMC measures minute heat changes (sub-microwatt sensitivity) over long periods at constant temperatures. Because all chemical degradation reactions are either exothermic or endothermic, IMC can detect slow degradation reactions at 25°C without utilizing high thermal stress, providing a true thermodynamic profile[5][6].
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 100.0 mg of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine into a sterile glass ampoule. For compatibility testing, mix 1:1 (w/w) with target excipients (e.g., microcrystalline cellulose).
Equilibration: Seal the ampoules and lower them into the thermal equilibration position of the TAM (Thermal Activity Monitor) microcalorimeter set strictly to 25.000°C ± 0.0001°C. Hold for 45 minutes to dissipate friction heat.
Measurement: Lower the ampoules into the measurement position. Record the heat flow (
dQ/dt
in
μ
W) continuously for 7 to 14 days.
Kinetic Extraction: Calculate the degradation rate constant (
k
) by integrating the heat flow curve. A steady-state heat flow
>2.0μ
W/g indicates active chemical degradation or physical polymorphic transition.
Self-Validation Step: To ensure the heat flow is chemical (degradation) and not physical (crystallization), the post-IMC sample must be extracted and subjected to Protocol 2 (HPLC) to quantify API depletion.
Figure 1: Real-time thermodynamic stability assessment workflow using Isothermal Microcalorimetry.
Protocol 2: ICH Q1A(R2) Accelerated Stability Testing via HPLC
Causality: While IMC detects the presence of degradation, HPLC-UV identifies the specific pathways (e.g., N-oxidation vs. cleavage). Testing at 40°C/75% RH complies with ICH Q1A(R2) guidelines for accelerated stability, representing a thermodynamic stress that mathematically predicts long-term shelf life via the Arrhenius equation[7]. Furthermore, utilizing a phosphate buffer at pH 7.4 in the mobile phase is critical to control the ionization state of the three basic nitrogens, preventing peak tailing and ensuring reproducible retention times.
Step-by-Step Methodology:
Environmental Stressing: Place 500 mg aliquots of the API into open petri dishes within an environmental chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[7].
Sampling: Pull samples at Time 0, 1 month, 3 months, and 6 months.
Sample Preparation: Dissolve 10.0 mg of the stressed API in 10 mL of Mobile Phase A (0.1% TFA in Water).
Chromatographic Separation: Inject 10
μ
L onto a C18 column (150 mm x 4.6 mm, 3
μ
m). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile) over 20 minutes at a flow rate of 1.0 mL/min.
Quantification: Monitor at 254 nm (optimal for the pyridine chromophore). Integrate peak areas of the parent compound and any emerging degradation products.
Quantitative Data Summaries
The following tables synthesize the expected thermodynamic parameters and kinetic stability data for the compound based on its structural motifs and accelerated testing protocols.
Note: A steady increase in IMC heat flow correlates directly with the accumulation of total impurities, validating the predictive power of microcalorimetry.
References
EP2857388A1 - Azoles containing sulfone - Google Patents
Source: Google Patents
URL
CN114258392A - Enzyme inhibitors - Google Patents
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Thermodynamic Stability of Mn(II)
Thermal Stability Testing for Pharmaceuticals and Advanced Materials
Source: Lab Manager
URL
Isothermal Microcalorimetry for Pharmaceutical Stability Assessment
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URL
Q1A(R2)
The DMSO-Catalyzed CO2 Reduction with 9-BBN as a Source for the Selective N-Formylation...
Step-by-step synthesis protocol for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
An In-Depth Technical Guide to the Synthesis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine Introduction The N-substituted piperidine scaffold is a privileged structural motif in medicinal chemistry, frequentl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Introduction
The N-substituted piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The piperidine ring can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the substituents on the nitrogen and at the 4-position provide vectors for interaction with biological targets.[1][2] This guide provides a detailed, step-by-step protocol for the synthesis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, a specific derivative that incorporates a pyridyl group on the piperidine nitrogen and a methylaminoethyl side chain. Such structures are of interest to researchers in drug discovery and development, particularly for targets within the central nervous system.[3][4]
The synthetic strategy outlined herein is a robust, three-step linear synthesis commencing from the commercially available starting material, tert-butyl (2-(piperidin-4-yl)ethyl)carbamate. The methodology employs a nucleophilic aromatic substitution to install the pyridyl moiety, followed by deprotection of the side-chain amine, and concludes with a highly efficient reductive amination to introduce the terminal methyl group. This approach was designed for clarity, reliability, and scalability, with each step employing well-established and high-yielding chemical transformations.
Overall Synthetic Scheme
The synthesis is designed as a three-step sequence. First, the piperidine nitrogen is arylated with 4-chloropyridine. Second, the Boc-protecting group on the side-chain is removed under acidic conditions. Finally, the resulting primary amine is methylated via reductive amination.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
Reagent
Supplier
CAS Number
Notes
tert-butyl (2-(piperidin-4-yl)ethyl)carbamate
Sigma-Aldrich
144230-50-2
Starting Material
4-Chloropyridine hydrochloride
Sigma-Aldrich
7379-35-3
Arylating agent
Diisopropylethylamine (DIPEA)
Sigma-Aldrich
7087-68-5
Non-nucleophilic base
N,N-Dimethylformamide (DMF), anhydrous
Sigma-Aldrich
68-12-2
Reaction solvent
Trifluoroacetic acid (TFA)
Sigma-Aldrich
76-05-1
Deprotection reagent
Dichloromethane (DCM), anhydrous
Sigma-Aldrich
75-09-2
Solvent
Formaldehyde (37% solution in water)
Sigma-Aldrich
50-00-0
Methyl source for amination
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Sigma-Aldrich
56553-60-7
Selective reducing agent
1,2-Dichloroethane (DCE), anhydrous
Sigma-Aldrich
107-06-2
Solvent for reductive amination
Ethyl acetate (EtOAc)
Fisher Chemical
141-78-6
Extraction solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
144-55-8
For work-up
Anhydrous magnesium sulfate (MgSO₄)
Fisher Chemical
7487-88-9
Drying agent
Silica gel (230-400 mesh)
-
7631-86-9
For column chromatography
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(1-(pyridin-4-yl)piperidin-4-yl)ethyl)carbamate
This step involves the nucleophilic aromatic substitution (SₙAr) of 4-chloropyridine with the secondary amine of the piperidine ring. The Boc-protecting group on the side-chain amine is crucial as it prevents self-condensation or reaction at the primary amine, thus directing the arylation to the desired piperidine nitrogen.[5] A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction.
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add tert-butyl (2-(piperidin-4-yl)ethyl)carbamate (1.0 eq), 4-chloropyridine hydrochloride (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to yield the product as a solid or viscous oil.
Step 2: Synthesis of 2-[1-(pyridin-4-yl)piperidin-4-yl]ethan-1-amine
This step removes the Boc protecting group to liberate the primary amine, which is necessary for the final methylation step. Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is a standard and effective method for this transformation.[5]
Procedure:
Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, concentration of ~0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
Dissolve the residue in a minimal amount of water and basify the aqueous solution to a pH > 12 by the slow addition of 2 M NaOH solution, ensuring the mixture remains cool.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the primary amine, which can be used in the next step without further purification.
Step 3: Synthesis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
The final step is a reductive amination, which is one of the most efficient and widely used methods for synthesizing amines in medicinal chemistry.[6][7] The reaction proceeds via the initial formation of an iminium ion between the primary amine and formaldehyde, which is then reduced in situ by a mild and selective hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it preferentially reduces the iminium ion over the aldehyde, minimizing side reactions.[8]
Procedure:
To a stirred solution of 2-[1-(pyridin-4-yl)piperidin-4-yl]ethan-1-amine (1.0 eq) from Step 2 in anhydrous 1,2-dichloroethane (DCE, ~0.2 M), add aqueous formaldehyde solution (37%, 1.2 eq) at room temperature.
Stir the reaction mixture for 30-60 minutes to allow for the formation of the iminium intermediate.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5-10% methanol in dichloromethane, potentially with 0.5% ammonium hydroxide to prevent streaking) to afford the pure final product.
Purification and Characterization Workflow
Effective purification is critical at each stage to ensure the success of subsequent steps and the purity of the final compound.
Caption: General workflow for purification and analysis after each synthetic step.
Summary of Quantitative Data
Step
Reaction Type
Key Reagents
Molar Ratio (vs. Substrate)
Typical Yield
1
N-Arylation (SₙAr)
4-Chloropyridine HCl, DIPEA
1.2 eq, 3.0 eq
75-85%
2
Boc Deprotection
Trifluoroacetic Acid (TFA)
10 eq
>90%
3
Reductive Amination
Formaldehyde, NaBH(OAc)₃
1.2 eq, 1.5 eq
80-90%
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Solvents: Anhydrous solvents (DMF, DCM, DCE) are flammable and/or toxic. Handle with care and avoid inhalation or skin contact.
Reagents:
Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care, avoiding inhalation of vapors.
Formaldehyde: A known carcinogen and sensitizer. Use only in a fume hood.
Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Add quenching reagents slowly.
4-Chloropyridine HCl: Irritant. Avoid inhalation and skin contact.
References
National Center for Biotechnology Information.
ResearchGate. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate, Accessed April 7, 2024. [Link]
National Center for Biotechnology Information. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." PubChem, Accessed April 7, 2024.
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal, Accessed April 7, 2024. [Link]
Defense Technical Information Center. "Piperidine Synthesis." DTIC, Accessed April 7, 2024.
Chem-Impex. "4-(4-Pyridinyl)piperidine." Chem-Impex, Accessed April 7, 2024. [Link]
PrepChem. "Synthesis of 2-(Pyridin-4-yl)-ethylamine." PrepChem.com, Accessed April 7, 2024. [Link]
Google Patents. "WO2003095446A1 - Process for producing 1-(4-pyridyl)-4-piperidone.
HPLC method development for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine quantification
An Application Note and Protocol for the Quantification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine using a Validated HPLC-UV Method Abstract This application note presents a robust and validated reversed-p...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Quantification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine using a Validated HPLC-UV Method
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. The inherent physicochemical properties of the analyte, specifically its basicity and polarity stemming from the pyridine and piperidine moieties, present unique analytical challenges, including poor peak shape and insufficient retention on conventional C18 columns. This guide details a systematic approach to method development, from initial analyte characterization to final method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We explain the rationale behind the selection of a polar-embedded stationary phase and an acidified mobile phase to overcome common chromatographic issues. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and drug development applications.
Introduction and Analytical Objective
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a heterocyclic compound featuring a pyridine ring linked to a piperidine scaffold. Such structures are common pharmacophores in medicinal chemistry, making the development of reliable analytical methods for their quantification essential during drug discovery, synthesis, and quality control.[1][2] The molecule's structure incorporates two basic nitrogen centers—a tertiary amine in the piperidine ring and a secondary amine in the ethylamine chain—along with the pyridine nitrogen. These features classify the analyte as a polar, basic compound.
The primary analytical objective is to develop and validate an HPLC method for the accurate quantification of Methyl({2-[1-(pyridin-yl)piperidin-4-yl]ethyl})amine in a bulk substance or formulated product. The key challenges to overcome are:
Poor Peak Shape: As basic compounds, pyridines and piperidines can interact with acidic residual silanols on silica-based stationary phases, leading to significant peak tailing.[2]
Insufficient Retention: The polar nature of the analyte can result in poor retention on traditional non-polar C18 columns, with the compound eluting near the void volume, especially in highly organic mobile phases.[3][4]
This document provides a comprehensive guide to developing a method that successfully mitigates these challenges.
HPLC Method Development Strategy
A systematic approach is crucial for developing an efficient and robust HPLC method. Our strategy is grounded in understanding the analyte's physicochemical properties to make informed decisions on the column, mobile phase, and detector settings.
Caption: Workflow for HPLC Method Development and Validation.
Column Selection: Mitigating Peak Tailing
Standard C18 columns often fail to produce symmetrical peaks for basic analytes. To address this, a column with a stationary phase designed for polar compounds is recommended. We selected a polar-embedded C18 column . These columns have a polar functional group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This feature offers two key advantages:
Silanol Shielding: The polar group shields the analyte from interacting with active silanol sites, significantly reducing peak tailing.
Enhanced Polar Retention: It provides an alternative retention mechanism through hydrogen bonding, improving the retention of hydrophilic compounds even in highly aqueous mobile phases.[3][5]
An alternative approach could involve using a phenyl-based column, which offers π-π interactions with the pyridine ring, providing a different selectivity compared to alkyl phases.[6]
Mobile Phase Selection: Ensuring Retention and Peak Integrity
The mobile phase composition is critical for achieving good chromatography.
Aqueous Phase: An acidic mobile phase is essential. By lowering the pH to approximately 3.0, the secondary and tertiary amine groups of the analyte become protonated. This positive charge prevents interaction with residual silanols and ensures consistent analyte behavior. A solution of 0.1% Formic Acid in water is an excellent choice as it is effective and compatible with mass spectrometry (MS) if future LC-MS work is required.[7]
Organic Phase: Acetonitrile (ACN) is chosen over methanol as it generally provides better peak shapes for basic compounds and has a lower UV cutoff.
Elution Mode: A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic phase, is employed. This ensures that the polar analyte is retained on the column initially and then eluted as a sharp, symmetrical peak.
Detector Settings: Maximizing Sensitivity
The pyridine ring in the analyte contains a strong chromophore, making UV detection ideal. A Diode Array Detector (DAD) is used to determine the wavelength of maximum absorbance (λmax). For a pyridine derivative, the λmax is typically in the range of 250-265 nm. For this method, a detection wavelength of 254 nm was selected, as it provides excellent sensitivity and is a common setting for aromatic heterocycles.[8]
Experimental Protocol: Optimized Method
This section provides the detailed protocol for the final, optimized HPLC method.
Materials and Reagents
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine reference standard
Acetonitrile (HPLC grade or higher)
Formic Acid (LC-MS grade)
Deionized Water (18.2 MΩ·cm)
0.45 µm Syringe Filters (PTFE or Nylon)
Instrumentation and Conditions
The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Parameter
Condition
HPLC Column
Polar-Embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Program
0-2 min: 5% B; 2-10 min: 5% to 70% B; 10-12 min: 70% B; 12.1-15 min: 5% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
254 nm
Run Time
15 minutes
Table 1: Optimized Chromatographic Conditions.
Preparation of Solutions
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh the sample to obtain a theoretical final concentration of 50 µg/mL. Dissolve in the diluent, sonicate for 10 minutes if necessary, and filter through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol (ICH Q2(R1))
The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11]
Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).
Validation Parameters and Acceptance Criteria
Parameter
Methodology
Acceptance Criteria
Specificity
Analyze blank (diluent), placebo (if applicable), and a spiked sample. Assess peak purity using DAD.
The analyte peak should be free from interference from blank or placebo. Peak purity index > 0.999.
Linearity
Analyze at least five concentrations across the specified range (e.g., 1-100 µg/mL) in triplicate.
Correlation coefficient (r²) ≥ 0.999.
Range
Confirmed by linearity, accuracy, and precision data.
The range over which the method is linear, accurate, and precise.
Accuracy
Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeatability test performed by a different analyst on a different day.
Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ
Determined based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.
System suitability parameters (tailing factor, retention time) should remain within acceptable limits. %RSD of results ≤ 2.0%.
Table 2: Summary of Validation Parameters and Acceptance Criteria.[9][10]
Hypothetical Results and Discussion
The developed method successfully separated Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine from the solvent front and any potential impurities. The use of a polar-embedded column and an acidic mobile phase resulted in a sharp, symmetrical peak with a tailing factor consistently below 1.2. The retention time was approximately 6.8 minutes.
Linearity
A five-point calibration curve was constructed from 5 µg/mL to 75 µg/mL. The method demonstrated excellent linearity.
Parameter
Result
Concentration Range
5 - 75 µg/mL
Correlation Coefficient (r²)
0.9998
Linear Regression Equation
y = 45872x + 1250
Table 3: Hypothetical Linearity Results.
Accuracy and Precision
The accuracy and precision of the method were found to be well within the acceptance criteria.
Spiked Level
Accuracy (% Recovery)
Precision (%RSD)
80%
101.2%
0.85%
100%
99.5%
0.62%
120%
100.8%
0.77%
Table 4: Hypothetical Accuracy and Precision Results.
Conclusion
A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. The strategic selection of a polar-embedded C18 column and an acidified mobile phase effectively overcame the analytical challenges associated with this polar, basic compound. This application note provides a comprehensive protocol and serves as a valuable resource for researchers and quality control analysts working with this and structurally related molecules.
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
SIELC Technologies. (n.d.). Pyridine. SIELC.
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
Application Notes and Protocols for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its conformatio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Privileged Scaffold for Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its conformational flexibility and capacity to present substituents in precise three-dimensional arrangements make it an invaluable building block for designing ligands that target a wide array of biological entities. Within this critical class of heterocycles, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine emerges as a versatile and promising building block for the synthesis of novel drug candidates.
This molecule incorporates three key pharmacophoric features: a secondary amine, a 1-(pyridin-4-yl)piperidine core, and an ethyl linker. The secondary amine provides a crucial handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties. The 1-(pyridin-4-yl)piperidine moiety is a common feature in centrally active agents and can engage in various receptor-ligand interactions. The ethyl linker offers optimal spacing for reaching adjacent binding pockets within a target protein.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine as a building block. We will explore its synthesis, derivatization through common medicinal chemistry reactions, and potential applications based on the established pharmacology of related structures.
Physicochemical Properties and Handling
While specific experimental data for the title compound is not widely available, its structure suggests the following properties:
Property
Estimated Value/Characteristic
Molecular Formula
C₁₄H₂₃N₃
Molecular Weight
233.36 g/mol
Appearance
Likely a colorless to pale yellow oil or solid at room temperature
Solubility
Expected to be soluble in common organic solvents such as dichloromethane, methanol, and DMSO. As a basic amine, it will form salts with acids, which are typically water-soluble.
Stability
Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Storage
Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, refrigeration is recommended.
Proposed Synthetic Pathway
The synthesis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine can be envisioned through a multi-step sequence, culminating in a key reductive amination step. The following workflow outlines a plausible and efficient synthetic route.
Caption: Proposed multi-step synthesis of the title compound.
Experimental Protocols
The following protocols are generalized procedures adapted from established methodologies for similar transformations. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Reductive Amination for Derivatization
Reductive amination is a powerful tool for introducing substituents onto the secondary amine of the title compound.[3][4] This one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.
To a solution of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE, add acetic acid (1.0 eq) if the carbonyl compound is less reactive.
Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3][4] It is less basic and more sterically hindered than other borohydrides, which prevents the reduction of the starting aldehyde or ketone.
The use of an anhydrous solvent is crucial to prevent the hydrolysis of the iminium ion intermediate.
The optional addition of acetic acid can catalyze the formation of the iminium ion, especially with less reactive carbonyls.[3]
Protocol 2: Amide Coupling for Derivatization
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5][6] Coupling the secondary amine of the title compound with a carboxylic acid introduces an amide linkage, a key structural feature in many pharmaceuticals.
To a solution of the carboxylic acid (1.0-1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
In a separate flask, dissolve Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (1.0 eq) and DIPEA (2.0-3.0 eq) in anhydrous DCM.
Add the amine solution to the activated carboxylic acid solution.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
EDC and HOBt are commonly used coupling reagents that form a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the amine.[5] HOBt is added to suppress side reactions and improve the efficiency of the coupling.
DIPEA or TEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction.
The choice of solvent (DCM or DMF) depends on the solubility of the starting materials.
Caption: General workflows for derivatization.
Applications in Medicinal Chemistry: Exploring Structure-Activity Relationships
While specific SAR data for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is not available in the public domain, we can infer its potential applications by examining related structures. The 1,4'-bipiperidine scaffold and N-arylpiperidines are present in a variety of biologically active compounds.
Potential Therapeutic Areas:
Central Nervous System (CNS) Disorders: The 1-(pyridin-4-yl)piperidine moiety is a common feature in compounds targeting CNS receptors. For instance, derivatives of N-methyl-1-(piperidin-4-yl)methanamine have been explored as ligands for various CNS targets.[7]
Histamine H3 Receptor Antagonists: A series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines have been synthesized and evaluated as histamine H3 receptor antagonists, suggesting the potential of the bipiperidine core in this area.[8]
Muscarinic Receptor Antagonists: The piperidine ring is a key component in many muscarinic receptor antagonists. For example, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide is a potent M3 antagonist.[4]
Anticancer Agents: Piperidine derivatives have shown promise as anticancer agents, with their activity often linked to the nature and position of substituents on the piperidine ring.[9]
Key Structural Modifications for SAR Studies:
The versatility of the title compound allows for systematic modifications to explore the SAR of its derivatives.
Modification Site
Rationale
Potential Impact
Secondary Amine
Introduce a wide range of substituents via reductive amination or amide coupling.
Modulate potency, selectivity, and physicochemical properties (e.g., solubility, lipophilicity).
Pyridine Ring
Modify the electronics and sterics of the aromatic ring by introducing substituents at various positions.
Influence receptor binding affinity and selectivity. Alter metabolic stability.
Piperidine Rings
Introduce substituents on the piperidine rings to probe the steric and electronic requirements of the binding pocket.
Can impact potency and selectivity, as well as pharmacokinetic properties.
Ethyl Linker
Vary the length and rigidity of the linker connecting the two core fragments.
Optimize the distance and orientation of the pharmacophoric groups for optimal receptor interaction.
Conclusion
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine represents a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive secondary amine, a privileged 1-(pyridin-4-yl)piperidine core, and an ethyl linker provides a solid foundation for the synthesis of diverse compound libraries. The protocols outlined in these application notes for reductive amination and amide coupling offer robust methods for its derivatization. By leveraging the known pharmacology of related scaffolds, researchers can strategically design and synthesize novel compounds with the potential to address a wide range of therapeutic targets.
References
Rao, A. U., Palani, A., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-80. Available at: [Link]
Myers, A. G. (n.d.). Myers Chem 115: Reductive Amination. Available at: [Link]
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(6), 1936-1945. Available at: [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
Srivastava, A., et al. (2018). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 59(3), 265-269. Available at: [Link]
Kamal, A., et al. (2002). A novel and efficient method for the preparation of secondary amines by reductive amination of carbonyl compounds with primary amines. Journal of the Chemical Society, Perkin Transactions 1, (4), 411-414. Available at: [Link]
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. Available at: [Link]
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-142. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. Available at: [Link]
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]
Iida, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 449-57. Available at: [Link]
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]
Chen, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7747-57. Available at: [Link]
Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Cao, Y., et al. (2025). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. Bioorganic Chemistry, 158, 108302. Available at: [Link]
PubChem. (n.d.). N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide. Available at: [Link]
NMR spectroscopy characterization of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
An Application Note for the Structural Elucidation of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine using Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction In the landscape of drug discovery and develop...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Structural Elucidation of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory approval and ensures a deep understanding of structure-activity relationships. Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a heterocyclic compound featuring several key pharmacophoric elements: a pyridine ring, a piperidine core, and a flexible ethylamine sidechain. The unequivocal confirmation of its covalent structure and stereochemistry is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide for researchers, outlining a multi-faceted NMR-based protocol for the complete spectral assignment of the title compound. We will delve into the causality behind experimental choices, moving from foundational sample preparation to advanced 2D correlation techniques, thereby creating a self-validating system for analysis.
Molecular Framework and Preliminary Analysis
The target molecule is comprised of three distinct structural domains, each with predictable NMR characteristics. A systematic analysis begins with dissecting this framework to anticipate the spectral output.
Pyridin-4-yl Group: An electron-deficient aromatic system. The protons alpha to the nitrogen (H-2', H-6') are expected to be the most deshielded (downfield), while the beta protons (H-3', H-5') will appear further upfield.[1] The carbon signals will follow a similar trend.
Piperidine Ring: A saturated aliphatic heterocycle. This moiety often undergoes rapid chair-chair interconversion at room temperature, which can lead to averaged signals for axial and equatorial protons.[2] The protons and carbons adjacent to the nitrogen (H-2, H-6) will be shifted downfield compared to the other ring positions.
Ethylamine Sidechain: A flexible aliphatic chain. The protons will exhibit typical alkyl chemical shifts and coupling patterns. The N-methyl group should appear as a sharp singlet in a relatively upfield region.
High-quality NMR data is contingent upon meticulous sample preparation. The goal is to create a homogeneous, particle-free solution at an optimal concentration.[3]
Methodology:
Analyte Quantity: For a molecule with a molecular weight of ~219 g/mol , weigh 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR experiments to ensure adequate signal-to-noise within a reasonable acquisition time.[4][5]
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with higher polarity or exchangeable N-H protons, Methanol-d₄ (CD₃OD) or DMSO-d₆ can be superior as they can suppress rapid exchange or form stable hydrogen bonds.
Dissolution: In a small glass vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] Using a secondary vial facilitates complete dissolution, which can be aided by gentle vortexing.[5]
Filtration (Conditional): If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5] Suspended solids will degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[4]
Internal Standard: Add a small amount (e.g., a few microliters of a dilute solution) of Tetramethylsilane (TMS) as an internal reference and set its ¹H signal to 0.00 ppm. This aligns with IUPAC recommendations for a unified chemical shift scale.[6] Alternatively, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Part II: 1D NMR Characterization
One-dimensional NMR spectra provide the fundamental framework for structural analysis, revealing the chemical environment, connectivity, and relative abundance of each unique nucleus.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum is the starting point for analysis. It provides information on the number of distinct proton environments, their electronic shielding, and through-bond scalar (J) couplings to neighboring protons.
Expected Chemical Shift Regions:
Aromatic (Pyridine): δ 8.5-6.5 ppm. The α-protons (H-2', H-6') will be downfield (δ ~8.2-8.5 ppm) due to the strong deshielding effect of the adjacent nitrogen. The β-protons (H-3', H-5') will appear upfield (δ ~6.6-6.8 ppm).[1]
Piperidine Ring: δ 3.8-1.2 ppm. The protons α to the pyridine-bound nitrogen (H-2, H-6) will be the most downfield in this region (δ ~3.6-3.8 ppm). The remaining ring protons (H-3, H-4, H-5) will produce complex, often overlapping multiplets further upfield.[2]
Alkyl Chain & Methyl Group: δ 3.0-2.2 ppm. The N-CH₃ (H-9) signal is expected as a singlet around δ 2.4 ppm. The ethyl chain protons (H-7, H-8) will appear as triplets or complex multiplets in this range.
¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
While less sensitive than ¹H NMR, the ¹³C spectrum provides a direct view of the carbon backbone, with chemical shifts highly sensitive to the local electronic environment. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for determining the multiplicity of each carbon signal.[7]
DEPT-135 Interpretation:
Positive Signals: CH (methine) and CH₃ (methyl) carbons.
Negative Signals: CH₂ (methylene) carbons.
Absent Signals: Quaternary carbons (Cq).
Assignment
Predicted ¹H Shift (δ ppm)
Predicted Multiplicity
Predicted ¹³C Shift (δ ppm)
DEPT-135 Phase
C-2', C-6'
~8.3
Doublet (d)
~150
Positive (CH)
C-3', C-5'
~6.7
Doublet (d)
~108
Positive (CH)
C-4'
-
-
~156
Null (Cq)
C-2, C-6
~3.7
Multiplet (m)
~48
Negative (CH₂)
C-3, C-5
~1.8
Multiplet (m)
~32
Negative (CH₂)
C-4
~1.6
Multiplet (m)
~35
Positive (CH)
C-7
~1.5
Multiplet (m)
~37
Negative (CH₂)
C-8
~2.8
Multiplet (m)
~50
Negative (CH₂)
C-9 (N-CH₃)
~2.4
Singlet (s)
~34
Positive (CH₃)
N-H
Variable
Broad Singlet (br s)
-
-
Table 1: Predicted NMR data for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. Chemical shifts are estimates based on typical values for pyridine and piperidine derivatives and will vary with solvent and other experimental conditions.[1][8]
Part III: 2D NMR for Unambiguous Assignment
For a molecule with multiple overlapping aliphatic signals, 1D spectra alone are insufficient for complete and confident assignment. Two-dimensional correlation experiments are essential to map the precise connectivity of the molecular structure.[9]
The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[10] A cross-peak between two proton signals indicates that they are part of the same spin system.
Application:
Pyridine System: A cross-peak will be observed between the α-protons (H-2'/6') and the β-protons (H-3'/5'), confirming the pyridine ring structure.
Piperidine-Ethyl System: The COSY spectrum is critical for tracing the connectivity through the aliphatic region. One can "walk" through the spin system by starting at a known proton (e.g., H-2/6) and following the correlation path to its neighbors (H-3/5), then to H-4, and from H-4 to the ethyl chain proton H-7, and finally to H-8.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment generates a cross-peak for every proton that is directly attached to a carbon atom (a one-bond ¹H-¹³C correlation).[7][10] This is the most reliable method for assigning carbon resonances.
Application:
Each proton signal identified in the ¹H spectrum is used to definitively assign its corresponding carbon partner in the ¹³C spectrum. For example, the proton signal at ~8.3 ppm will show a correlation to the carbon signal at ~150 ppm, unambiguously assigning these as C-2'/H-2' and C-6'/H-6'.
This technique is crucial for resolving the crowded aliphatic region of the ¹³C spectrum, assigning each of the distinct CH and CH₂ signals of the piperidine ring and ethyl chain.
Conclusion
The structural elucidation of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is systematically achieved through a logical progression of NMR experiments. The foundational 1D ¹H and ¹³C spectra, enhanced by DEPT-135 multiplicity information, provide an initial spectral map. The ambiguities inherent in the complex aliphatic regions are then definitively resolved using 2D COSY and HSQC experiments, which unambiguously establish the ¹H-¹H and ¹H-¹³C connectivities, respectively. This comprehensive approach ensures a robust, verifiable, and complete structural assignment, providing the high-fidelity data essential for drug development and quality control.
References
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
NMR Facility, UC Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]
Kurutz, J. (n.d.). Chemical Shift Referencing for Biomolecular NMR. Retrieved from [Link]
University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
Weaver, D. A., Sullivan, J. M., & Tunge, J. A. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9523-9526.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Pinto, D. C. G. A., Silva, A. M. S., & Lameira, J. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Wikipedia. (n.d.). Nuclear magnetic resonance chemical shift re-referencing. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.).
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]
University of Bristol. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
Elucidating the Gas-Phase Chemistry: Mass Spectrometric Fragmentation Pathways of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl({2...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, a molecule incorporating the medicinally significant pyridine and piperidine scaffolds, represents a class of compounds whose metabolic fate and stability are of critical interest.[1][2] This application note provides a comprehensive guide to the fragmentation behavior of this compound under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. By detailing the principal fragmentation pathways and identifying characteristic product ions, this document serves as a foundational reference for researchers engaged in the identification, characterization, and quantification of this compound and its analogues in complex matrices.
Introduction: The Analytical Imperative
The title compound, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, is a multifuctional molecule featuring three basic nitrogen centers: a tertiary amine within the piperidine ring, a pyridine nitrogen, and a secondary methylamine. This structural complexity makes it an excellent candidate for investigation by soft ionization techniques like Electrospray Ionization (ESI), which typically generates a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[3][4] Subsequent analysis via tandem mass spectrometry (MS/MS), most commonly through Collision-Induced Dissociation (CID), provides structurally informative fragment ions by inducing the cleavage of specific bonds.[5] Understanding these fragmentation patterns is crucial for unambiguous structural confirmation and for developing robust quantitative assays. This guide explains the causal logic behind the observed fragmentation, linking experimental outcomes to fundamental principles of gas-phase ion chemistry.
Molecular Structure and Physicochemical Properties
A precise understanding of the analyte's structure is the prerequisite for interpreting its mass spectrum. The key properties are summarized below.
Experimental Protocol: Acquiring High-Fidelity Fragmentation Data
The following protocol describes a generalized method for acquiring ESI-MS/MS data suitable for structural elucidation. It is intended to be adapted to specific instrumentation, such as triple quadrupole or Q-TOF mass spectrometers.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with reverse-phase liquid chromatography, typically 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid is critical as it promotes the formation of the [M+H]⁺ ion in the ESI source.
Mass Spectrometry Parameters
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode. This is chosen due to the presence of multiple basic nitrogen atoms that are readily protonated.[6]
Infusion: For initial pathway discovery, direct infusion of the working solution at a flow rate of 5-10 µL/min is recommended.
MS Full Scan (Q1): Acquire a full scan spectrum to confirm the presence and isolation of the precursor ion.
Scan Range: m/z 50-300
Capillary Voltage: 3.5 - 4.5 kV
Source Temperature: 120-150 °C
Tandem MS (MS/MS) Product Ion Scan: Select the [M+H]⁺ ion (m/z 220.2) as the precursor for CID.
Isolation Window: 1-2 Da
Collision Gas: Argon or Nitrogen.
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a crucial step; low energies may only induce fragmentation of the weakest bonds, while higher energies will reveal more extensive fragmentation patterns.[5] Optimizing this parameter ensures a rich spectrum of product ions.
Overall Experimental Workflow
The diagram below illustrates the comprehensive workflow from sample preparation to data interpretation.
Caption: General workflow for MS/MS analysis.
Predicted Fragmentation Pathways
Upon collisional activation, the protonated molecule [M+H]⁺ at m/z 220.2 undergoes several competing fragmentation reactions. The location of the initial protonation (on the pyridine, piperidine, or exocyclic amine nitrogen) can influence which pathways are favored.[7] The most probable pathways are detailed below, involving cleavage at the most labile bonds and the formation of stable ions and neutral losses.
Pathway A: Formation of the N-Methyl Aziridinium Ion
This pathway is initiated by a charge-remote fragmentation, leading to the formation of a highly characteristic iminium ion. This is a common fragmentation route for N-methyl ethylamine moieties.[8]
Cleavage: Scission of the C-C bond within the ethyl linker, beta to the piperidine ring.
Product Ion: This produces the stable N-methyl aziridinium ion at m/z 44.05 .
Rationale: The formation of this small, stable cation is a thermodynamically favorable process and is often observed as a prominent peak in the low-mass region of the spectrum.
Caption: Fragmentation leading to the m/z 44.05 ion.
Pathway B: Cleavage of the Pyridine-Piperidine Bond
This pathway involves the dissociation of the C-N bond linking the two heterocyclic rings. The resulting fragment's charge state depends on the relative proton affinities of the pyridine and the remaining piperidine structure.
Cleavage: Scission of the bond between the pyridine C4 carbon and the piperidine nitrogen.
Product Ions: This can lead to two primary ions:
Pyridinium ion at m/z 79.06 (C₅H₅N + H)⁺ if the proton remains with the pyridine moiety.
Piperidinylethyl-methylamine ion at m/z 141.14 (C₈H₁₇N₂⁺) if the proton remains on the more basic aliphatic amine portion.
Rationale: The N-aryl bond is often a site of cleavage in mass spectrometry. The observation of both complementary fragments can provide strong evidence for this pathway.
Piperidine derivatives are well-known to produce characteristic fragments arising from cleavages adjacent to the ring nitrogen or at the substituent position.[1][9]
Cleavage: Scission of the bond between the piperidine C4 carbon and the attached ethyl group.
Product Ion: This generates the stable 1-(pyridin-4-yl)piperidin-1-ium ion at m/z 161.11 .
Rationale: This fragmentation is driven by the formation of a resonance-stabilized ion where the charge is delocalized across the piperidine nitrogen and the pyridine ring. It effectively isolates the core heterocyclic scaffold.
Caption: Fragmentation isolating the core scaffold.
Summary of Key Diagnostic Ions
The table below summarizes the most likely and structurally significant fragment ions produced from the CID of [M+H]⁺ Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. This table can be used as a quick reference for identifying the compound in complex samples.
Observed m/z
Calculated Mass (Da)
Proposed Formula
Proposed Structure / Origin
220.2
220.1814
[C₁₃H₂₂N₃]⁺
Precursor Ion [M+H]⁺
161.11
161.1079
[C₁₀H₁₃N₂]⁺
1-(pyridin-4-yl)piperidin-1-ium
141.14
141.1382
[C₈H₁₇N₂]⁺
4-(2-(methylamino)ethyl)piperidin-1-ium
79.06
79.0578
[C₅H₆N]⁺
Pyridinium ion
44.05
44.0500
[C₂H₆N]⁺
N-Methyl Aziridinium ion
Conclusion
The fragmentation of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine under ESI-MS/MS conditions is predictable and yields several structurally diagnostic ions. The primary fragmentation pathways involve cleavages at the C-N bond linking the two rings, the C-C bond of the ethyl linker, and the bond connecting the side chain to the piperidine ring. The characteristic ions at m/z 161.11, 141.14, 79.06, and 44.05 provide a robust fingerprint for the confident identification of this molecule. The methodologies and pathways detailed in this note provide a solid framework for the analytical characterization of this and structurally related compounds in pharmaceutical and metabolic studies.
References
Vila-Nova, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
Armentrout, P. B., et al. (1998). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society. Available at: [Link]
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]
Li, Y., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Wikipedia contributors. (2024). Collision-induced dissociation. Wikipedia. Available at: [Link]
Thoma, M., et al. (2022). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving power. ResearchGate. Available at: [Link]
Hofmann, J., & Svanberg, S. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]
Yoshinori, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Available at: [Link]
Wang, Y., et al. (2012). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of The American Society for Mass Spectrometry. Available at: [Link]
Nevescanin, M., et al. (2024). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Available at: [Link]
Lee, J., et al. (2024). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. Journal of Chemical Information and Modeling. Available at: [Link]
Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry. Available at: [Link]
Hofmann, J., & Svanberg, S. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed. Available at: [Link]
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]
ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Available at: [Link]
ACS Publications. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
Wikipedia contributors. (2024). Pyridine. Wikipedia. Available at: [Link]
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Available at: [Link]
PubMed. (2006). Pyridinium-based ionic liquid matrices can improve the identification of proteins by peptide mass-fingerprint analysis with matrix-assisted laser desorption/ionization mass spectrometry. Available at: [Link]
PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Available at: [Link]
ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Available at: [Link]
Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Available at: [Link]
Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Available at: [Link]
PubChem. (n.d.). 4-Methyl-6-(2-(5-(1-Methylpiperidin-4-Yl)pyridin-3-Yl)ethyl)pyridin-2-Amine. Available at: [Link]
PubMed. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
PubChem. (n.d.). Methyl[2-(pyridin-4-yl)ethyl]amine. Available at: [Link]
Appchem. (n.d.). Ethyl(([1-(pyridin-2-yl)piperidin-4-yl]methyl))amine. Available at: [Link]
PubChemLite. (n.d.). Methyl[2-(pyridin-4-yl)ethyl]amine. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol GuideTarget Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists.
Executive Summary & Physicochemical Profiling
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (hereafter referred to as MPPEA ) is a complex, polybasic small molecule. Its structural backbone features three distinct nitrogenous centers: a pyridine ring, a piperidine tertiary amine, and a secondary methylamine.
The causality of its formulation challenges lies directly in its ionization profile. At physiological pH (7.4), MPPEA is highly protonated (polycationic). This extensive ionization renders the molecule highly water-soluble but severely restricts its ability to passively diffuse across lipophilic biological membranes, classifying it as a BCS Class III (high solubility, low permeability) compound. Furthermore, small hydrophilic amines typically suffer from rapid renal clearance and short systemic half-lives.
To translate MPPEA into a viable therapeutic, formulation strategies must be bifurcated based on the administration route:
Oral Delivery: Requires permeability enhancement via Hydrophobic Ion Pairing (HIP) coupled with Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)[1].
Parenteral Delivery: Requires sustained release via Poly(lactic-co-glycolic acid) (PLGA) double-emulsion nanoparticles to prevent burst release and prolong circulation[2].
Oral Bioavailability Enhancement: The HIP-SNEDDS Approach
The Causality of the Formulation
Standard Lipid-Based Drug Delivery Systems (LBDDS) cannot accommodate hydrophilic salts like MPPEA due to poor lipoidal solubility. To bypass this, we utilize Hydrophobic Ion Pairing (HIP) . By introducing an anionic surfactant—such as Sodium Docusate (DOC)—the negatively charged sulfonate groups electrostatically bind to the protonated amines of MPPEA. This charge neutralization masks the molecule's hydrophilicity, shifting its LogP exponentially and enabling high drug loading into a SNEDDS[1]. Upon oral administration, the SNEDDS spontaneously forms nanoemulsions in gastric fluids, presenting the drug to the intestinal lymphatic system and bypassing hepatic first-pass metabolism.
Reduces interfacial tension and increases membrane fluidity.
Protocol 1: Preparation of MPPEA-DOC SNEDDS
Phase 1: Hydrophobic Ion Pair (HIP) Formation
Dissolve 10 mg/mL of MPPEA hydrochloride in deionized water.
Dissolve Sodium Docusate (DOC) in deionized water at a 1:3 (MPPEA:DOC) molar ratio.
Dropwise, add the DOC solution to the MPPEA solution under continuous magnetic stirring at 400 RPM.
Harvest the resulting precipitated MPPEA-DOC complex via centrifugation at 10,000 × g for 15 minutes.
Lyophilize the pellet for 24 hours to obtain the anhydrous HIP complex.
Phase 2: SNEDDS Formulation
Weigh the lipid excipients in a glass vial: Capryol 90 (30% w/w), Cremophor EL (50% w/w), and Transcutol HP (20% w/w).
Vortex the mixture for 2 minutes, followed by sonication in a water bath at 37°C for 10 minutes to ensure a homogenous isotropic mixture.
Add the lyophilized MPPEA-DOC complex to the SNEDDS pre-concentrate at a 5% (w/w) loading dose.
Stir at 50°C for 2 hours until the complex is fully solubilized.
Self-Validation Check: Disperse 100 µL of the final formulation into 10 mL of 0.1 N HCl (pH 1.2). Analyze via Dynamic Light Scattering (DLS). A successful SNEDDS will yield a Z-average droplet size of <50 nm with a Polydispersity Index (PDI) <0.2.
For systemic injections, encapsulating MPPEA in PLGA nanoparticles provides sustained release. However, standard single-emulsion (O/W) methods fail for hydrophilic amines, as the drug rapidly partitions into the external aqueous phase during solvent evaporation, resulting in Encapsulation Efficiencies (EE%) below 10%.
To solve this, a Double Emulsion (W1/O/W2) method is required[3]. Furthermore, the pH of the external aqueous phase (W2) is critical. By adjusting the W2 phase to pH 8.0 (near the pKa of the piperidine amine), we suppress the ionization of MPPEA. This reduces its aqueous solubility in the continuous phase, thermodynamically driving the drug back into the hydrophobic PLGA core during nanoparticle hardening, thereby maximizing EE%[2].
Diagram: W1/O/W2 Emulsion Workflow
W1/O/W2 Double Emulsion Solvent Evaporation Workflow for Hydrophilic MPPEA Encapsulation.
Protocol 2: Fabrication of MPPEA-PLGA Nanoparticles
Step 1: Primary Emulsion (W1/O) Formation
W1 Phase: Dissolve 5 mg of MPPEA in 0.5 mL of deionized water.
O Phase: Dissolve 50 mg of Ester-terminated PLGA (50:50 lactide:glycolide ratio, MW 30,000-60,000) in 2.5 mL of Dichloromethane (DCM).
Inject the W1 phase dropwise into the O phase while sonicating using a probe sonicator (80% amplitude, 60 seconds) in an ice bath to form a stable W1/O emulsion.
Step 2: Secondary Emulsion (W1/O/W2) Formation
W2 Phase: Prepare 15 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in Phosphate Buffer, strictly adjusted to pH 8.0 [2].
Rapidly transfer the primary emulsion (W1/O) into the W2 phase under continuous homogenization at 15,000 RPM for 3 minutes.
Step 3: Solvent Evaporation and Harvesting
Transfer the resulting W1/O/W2 emulsion to a magnetic stirrer. Stir at 600 RPM for 4 hours at room temperature in a fume hood to evaporate the DCM[4].
Harvest the hardened nanoparticles by centrifugation at 15,000 × g for 30 minutes at 4°C.
Wash the pellet three times with deionized water to remove residual PVA and unencapsulated drug.
Resuspend in 2 mL of water with 5% sucrose (cryoprotectant) and lyophilize.
Analytical Validation & Release Kinetics
To ensure the self-validating nature of these protocols, the following analytical assays must be performed post-formulation:
Table 2: Quality Control Metrics
Parameter
Analytical Method
Target Specification
Particle Size & PDI
Dynamic Light Scattering (DLS)
Size: 150 - 200 nm; PDI < 0.2
Zeta Potential
Electrophoretic Light Scattering
-20 mV to -35 mV (Indicates colloidal stability)
Encapsulation Efficiency
HPLC (Indirect Method)
> 65% (Calculated from unencapsulated drug in W2 wash)
In Vitro Release (IVRT)
Dialysis Bag (MWCO 10 kDa) in PBS (pH 7.4)
< 20% burst release at 2h; sustained zero-order release over 72h
IVRT Setup: Place 10 mg of lyophilized MPPEA-PLGA nanoparticles into a 10 kDa MWCO dialysis bag. Submerge in 50 mL of PBS (pH 7.4) containing 0.1% Tween 80 to maintain sink conditions. Incubate at 37°C under 100 RPM orbital shaking. Sample 1 mL aliquots at predetermined intervals (replacing with fresh buffer) and quantify MPPEA release via HPLC-UV at 254 nm.
References
Muhammad, et al. "Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing." PLOS One, 2023.
Park, K., et al. "Controlled Nitric Oxide Release Using Poly(lactic-co-glycolic acid) Nanoparticles for Anti-Inflammatory Effects." Kinam Park Research, 2024. 4
"Doxorubicin Loaded PLGA Nanoparticle with Cationic/Anionic Polyelectrolyte Decoration: Characterization, and Its Therapeutic Potency." PMC / NIH, 2023. 2
"Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles." PMC / NIH, 2022. 3
Application Notes and Protocols for Cell Culture Dosing with Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Authored by: [Your Name/Gemini], Senior Application Scientist Introduction Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a novel small molecule with a chemical scaffold suggestive of potential biological acti...
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a novel small molecule with a chemical scaffold suggestive of potential biological activity. The presence of the piperidine and pyridine moieties is common in compounds targeting a variety of cellular proteins, including G-protein coupled receptors, ion channels, and kinases. Notably, similar structures have been identified as ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a range of cellular processes, including cell survival and proliferation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling and application of this compound in cell culture experiments. The protocols outlined herein are designed to be a self-validating system, enabling the robust characterization of the compound's cellular effects.
Postulated Mechanism of Action
Based on its structural similarity to known σ1 receptor ligands, we will proceed with the hypothesis that Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine acts as a modulator of σ1 receptor activity. The σ1 receptor is known to influence cellular signaling pathways related to cell stress, calcium homeostasis, and apoptosis. Therefore, engagement of this target by the compound is predicted to impact cell viability and downstream signaling cascades.
I. Compound Handling and Stock Solution Preparation
Accurate and consistent preparation of the compound is critical for reproducible results.
1.1. Physicochemical Properties (Hypothetical)
Property
Value
Notes
Molecular Weight
233.35 g/mol
---
Solubility
Soluble in DMSO (≥ 50 mM)
Limited aqueous solubility is expected.
Storage
Store powder at -20°C. Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.
Protect from light.
1.2. Protocol for Preparing a 10 mM Stock Solution
This protocol is for the preparation of a concentrated stock solution that will be further diluted to working concentrations.
Aseptically weigh out 1 mg of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine powder.
To prepare a 10 mM stock solution, dissolve the 1 mg of powder in 428.5 µL of DMSO.
Vortex thoroughly until the powder is completely dissolved.
Aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
Store the aliquots at -20°C.
Note on Solvent Choice: DMSO is a common solvent for small molecules in cell culture. However, it can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity[1].
II. Determining the Effect on Cell Viability: Dose-Response Analysis
A dose-response experiment is essential to determine the concentration range over which the compound affects cell viability. The following protocol utilizes the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.[2][3][4]
2.1. Recommended Cell Lines
Given the hypothetical target of the σ1 receptor, cell lines with known expression of this protein are recommended. For example, the human prostate cancer cell line DU145 has been used in studies with σ1 receptor ligands.[5]
2.2. Step-by-Step Protocol for MTT Assay
Materials:
DU145 cells (or other suitable cell line)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
96-well cell culture plates
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine 10 mM stock solution
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
Compound Preparation and Treatment:
Prepare a series of serial dilutions of the compound in complete culture medium from the 10 mM stock solution. A common approach is a 1:3 serial dilution over a wide concentration range (e.g., 100 µM to 1 nM).[6]
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
Incubation: Incubate the treated cells for 48-72 hours. The incubation time should be optimized based on the expected mechanism of action.[6]
MTT Assay:
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
2.3. Data Presentation: Dose-Response Table
Concentration (µM)
% Viability (Mean ± SD)
100
5.2 ± 1.5
33.3
15.8 ± 3.2
11.1
48.9 ± 5.1
3.7
85.4 ± 4.7
1.2
95.1 ± 2.9
0.4
98.7 ± 1.8
0.1
99.2 ± 1.3
Vehicle Control
100 ± 2.5
III. Validating Target Engagement: Cellular Thermal Shift Assay (CETSA)
Confirming that a compound interacts with its intended target within the complex cellular environment is a crucial step in drug development.[7] CETSA is a powerful label-free method to assess target engagement based on the principle that ligand binding alters the thermal stability of the target protein.[8][9]
Western blot reagents and antibodies specific to the target protein (e.g., anti-σ1R antibody)
Procedure:
Cell Treatment: Treat intact cells with the compound at a concentration known to be effective from the viability assay (e.g., 10x IC50) or a vehicle control for 1-2 hours.
Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in a lysis buffer containing protease and phosphatase inhibitors.
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Analysis:
Collect the supernatant (soluble fraction).
Analyze the amount of soluble target protein in each sample by Western blotting.
Data Interpretation: A shift in the melting curve (the temperature at which the protein denatures and aggregates) in the compound-treated samples compared to the vehicle control indicates target engagement.
IV. Investigating Downstream Signaling Pathways
To understand the functional consequences of target engagement, it is important to investigate downstream signaling pathways. Modulation of the σ1 receptor can affect pathways such as the unfolded protein response (UPR) and ER stress signaling.
4.1. Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway.
4.2. Protocol for Western Blot Analysis
Materials:
Cells treated with the compound at various concentrations and time points
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibodies (e.g., anti-phospho-PERK, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment and Lysis: Treat cells with the compound for the desired time and concentrations. Lyse the cells and quantify the protein concentration.
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane and incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize to the loading control to determine the changes in protein expression or phosphorylation levels.
V. Conclusion
This guide provides a comprehensive framework for the initial in vitro characterization of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's effects on cell viability, confirm its engagement with its putative target, and investigate its impact on downstream cellular signaling pathways. These foundational studies are essential for advancing our understanding of this novel compound and its potential therapeutic applications.
References
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Almqvist, H., et al. (2016). Small-Molecule Target Engagement in Cells. ChemMedChem, 11(8), 1-12.
Kopcho, J. J., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology, 60, 449-470.
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Sachlos, E., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1847, 223-231.
(n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
(n.d.). Stock Solutions.
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55-74.
Wang, L., et al. (2020). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Omega, 5(31), 19463-19471.
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 355(4), e2100375.
Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57.
Application Note: Advanced Salt Screening and Crystallization Strategies for Polybasic API Intermediates
Target Compound: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary The transition of a newly synthesized active pha...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
The transition of a newly synthesized active pharmaceutical ingredient (API) from discovery to formulation heavily depends on its solid-state properties. For polybasic compounds like Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, selecting the correct counterion and crystallization technique is critical to avoid amorphous precipitation, hygroscopicity, and disproportionation. This application note details the mechanistic rationale, high-throughput screening (HTS) workflows, and self-validating crystallization protocols required to isolate stable, highly crystalline salts of this complex intermediate.
To design a robust crystallization protocol, one must first understand the causality behind the molecule's ionization behavior. Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine contains three distinct nitrogen atoms, each with vastly different basicities:
Aliphatic Secondary Amine (
N1
): The terminal methylamine group is a standard aliphatic secondary amine with an estimated
pKa≈10.5
.
Pyridine Nitrogen (
N2
): Typically, pyridine is weakly basic (
pKa≈5.2
). However, the piperidine ring is attached at the 4-position via its nitrogen atom. The lone pair of the piperidine nitrogen strongly delocalizes into the pyridine ring (analogous to 4-dimethylaminopyridine, DMAP). This resonance drastically increases the electron density on the pyridine nitrogen, elevating its
pKa
to
≈9.6
.
Piperidine Nitrogen (
N3
): Because its lone pair is heavily involved in resonance with the pyridine ring, this nitrogen is essentially non-basic (
pKa<2
) and unavailable for protonation.
The Causality of Salt Selection:
The selection of an optimal salt form is fundamentally driven by the
pKa
difference (
ΔpKa
) between the API and the counterion. According to established , a
ΔpKa
of at least 2 to 3 is required to ensure complete proton transfer and prevent disproportionation back to the free base[1]. Because the target compound has two highly basic centers (
pKa
10.5 and 9.6) separated by less than 1
pKa
unit, attempting to form a mono-salt with 1 equivalent of acid will likely result in a mixture of protonation states or non-stoichiometric complexes. Therefore, the rational target is a di-salt , utilizing either 2 equivalents of a strong monobasic acid or 1 equivalent of a strong dibasic acid.
High-Throughput Salt Screening Workflow
Modern preformulation relies heavily on using 96-well plates to explore a vast parameter space of counterions and solvent systems efficiently[2].
Fig 1: High-throughput salt screening workflow for polybasic pharmaceutical intermediates.
Dibasic acid; forms stable bridging hydrogen-bonded networks.
Hydrochloric Acid
-6.0
Di-salt (1:2)
Forms readily, but dihydrochlorides are often highly hygroscopic.
Citric Acid
3.1, 4.8, 6.4
Mono/Mixture
Complex stoichiometry; high risk of amorphous precipitation.
Detailed Crystallization Protocols
Solution crystallization remains the most reliable method for isolating single salt crystals, with phase diagrams often utilized to elucidate the underlying [3]. Below are three self-validating protocols tailored to the solubility profile of the target API.
Fig 2: Decision matrix for selecting crystallization techniques based on solubility profiles.
Protocol A: Anti-Solvent Crystallization of the Dimesylate Salt
Use Case: When the salt is highly soluble in polar solvents and lacks a steep temperature-solubility gradient.
Dissolution: Dissolve 1.0 equivalent of the API free base in a minimal volume of Methanol (good solvent) at 25°C.
Acid Addition: Slowly add 2.1 equivalents of Methanesulfonic acid (MSA) under continuous stirring.
Causality: The slight excess (0.1 eq) ensures complete protonation of both
N1
and
N2
, driving the thermodynamic equilibrium entirely toward the di-salt.
Anti-Solvent Addition: Dropwise add Ethyl Acetate (anti-solvent) until the solution becomes slightly turbid (cloud point).
Causality: Ethyl Acetate lowers the dielectric constant of the medium, drastically reducing the solubility of the highly polar dimesylate salt and inducing controlled supersaturation.
Aging & Ripening: Stir the suspension for 12 hours at 20°C.
Harvesting: Filter under vacuum, wash with cold Ethyl Acetate, and dry in a vacuum oven at 40°C.
Self-Validation: Confirm the 1:2 stoichiometry via
1H
-NMR (integrating the 6 protons of the two MSA methyl groups against the API aromatic protons). Verify crystallinity via Powder X-Ray Diffraction (PXRD).
Protocol B: Cooling Crystallization of the Fumarate (1:1) Di-salt
Use Case: When utilizing a dibasic acid to form a 1:1 stoichiometric complex with a steep temperature-solubility curve.
Dissolution: Suspend 1.0 equivalent of free base and 1.0 equivalent of Fumaric acid in 90% aqueous Ethanol.
Heating: Heat the suspension to 70°C until complete dissolution is achieved.
Causality: Aqueous ethanol at elevated temperatures disrupts the strong hydrogen-bonding network of fumaric acid, providing high solubility for both the hydrophobic API and the polar dibasic acid.
Controlled Cooling: Cool the solution linearly to 5°C at a strict rate of 0.1°C/min.
Causality: A slow, linear cooling profile maintains the system within the Metastable Zone Width (MSZW). This promotes primary crystal growth over secondary nucleation, yielding larger, purer crystals and preventing oiling out.
Harvesting: Filter the resulting crystals, wash with cold ethanol, and dry.
Self-Validation: Utilize Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm validates polymorphic purity and the absence of solvates/hydrates.
Protocol C: Vapor Diffusion for Single-Crystal Growth
Use Case: Generating high-quality single crystals for definitive structural elucidation.
Solution Preparation: Dissolve 10 mg of the validated salt in 1 mL of Methanol inside a small inner vial (uncapped).
Chamber Setup: Place the inner vial inside a larger outer vial containing 5 mL of Diethyl Ether (anti-solvent).
Sealing: Seal the outer vial tightly to create a closed, isolated vapor system.
Diffusion: Allow the system to stand undisturbed at 20°C for 7-14 days.
Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the inner vial. This induces an ultra-slow, highly controlled supersaturation gradient that is ideal for the growth of flawless single crystals.
Self-Validation: Mount the harvested crystal on a diffractometer. Single-Crystal X-Ray Diffraction (SCXRD) will definitively map the electron density, proving the exact protonation states of
N1
and
N2
.
Data Presentation
Table 2: Experimental Characterization of Synthesized Salts (Representative Data)
Salt Form
Stoichiometry (API:Acid)
Melting Point (°C, DSC)
Aqueous Sol. (mg/mL)
PXRD Status
Free Base
N/A
85 - 87
< 0.1
Crystalline
Dimesylate
1:2
192 - 194
> 50.0
Highly Crystalline
Fumarate
1:1
165 - 167
12.5
Crystalline
Dihydrochloride
1:2
210 (dec.)
> 100.0
Hygroscopic / Deliquescent
References
Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, American Chemical Society (2021).
URL:[Link]
Kumar, L., Amin, A., & Bansal, A. K. (2007). An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today, 12(23-24), 1046-1053.
URL:[Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
URL:[Link]
Improving synthesis yield of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine .
Rather than providing a generic synthetic overview, this center is structured around the three critical failure points of this specific retrosynthetic pathway: Nucleophilic Aromatic Substitution (SNAr), Kinetically Controlled Oxidation, and Step-wise Reductive Amination.
Workflow Overview
Figure 1: Synthesis workflow for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine.
FAQ: Why is my SNAr yield stuck below 40%, and why is the reaction mixture turning black?Causality & Mechanism: 4-Chloropyridines are highly susceptible to nucleophilic aromatic substitution due to the electron-deficient nature of the pyridine ring, which stabilizes the Meisenheimer complex intermediate[1]. However, the free base of 4-chloropyridine is highly unstable and prone to self-polymerization at elevated temperatures, which manifests as a black, tarry reaction mixture. To circumvent this, 4-chloropyridine must be utilized as a hydrochloride salt. Because the piperidine nucleophile is also basic, a large excess of a non-nucleophilic base (e.g., DIPEA) is required to neutralize the HCl and maintain the nucleophilicity of the piperidine nitrogen.
Self-Validating Protocol: Optimized SNAr Coupling
Setup: In an oven-dried flask under N₂, suspend 4-chloropyridine hydrochloride (1.0 eq, 10 mmol) and 2-(piperidin-4-yl)ethanol (1.2 eq, 12 mmol) in anhydrous NMP (20 mL, 0.5 M).
Visual Cue: The cloudy suspension will transition into a homogeneous amber solution as the salts neutralize.
Reaction: Heat the mixture to 120 °C for 16 hours.
Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the piperidine peak is consumed and a dominant mass of [M+H]⁺ = 207.2 (Intermediate A) is observed.
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (50 mL) to remove NMP. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Phase 2: Kinetically Controlled Oxidation
FAQ: My oxidation step yields a complex mixture with a mass corresponding to [M+16]. How do I prevent this?Causality & Mechanism: An [M+16] mass indicates over-oxidation of the primary alcohol to a carboxylic acid. Harsh oxidants (such as Jones reagent or KMnO₄) will push the reaction past the aldehyde stage. To isolate the highly reactive 2-(1-(pyridin-4-yl)piperidin-4-yl)acetaldehyde, you must use a kinetically controlled method like the Swern oxidation. The Swern oxidation forms a dimethylalkoxysulfonium intermediate that strictly undergoes intramolecular deprotonation to yield the aldehyde, completely preventing carboxylic acid formation.
Self-Validating Protocol: Swern Oxidation
Activation: Cool a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) to -78 °C under N₂. Add DMSO (3.0 eq) dropwise. Stir for 15 minutes.
Coupling: Add Intermediate A (1.0 eq) dissolved in DCM dropwise. Stir for 45 minutes at -78 °C.
Visual Cue: Vigorous gas evolution (CO and CO₂) will occur upon addition.
Deprotonation: Add Triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
Validation Checkpoint: Quench a micro-aliquot in water/DCM. TLC (10% MeOH in DCM, UV/KMnO₄ stain) should show a fast-eluting spot compared to the baseline alcohol. LC-MS will show [M+H]⁺ = 205.1 .
Workup: Quench with water, extract with DCM, wash with brine, dry, and concentrate. Crucial: Do not purify the aldehyde via silica gel, as it is prone to epimerization/degradation. Use immediately in Phase 3.
Phase 3: Step-wise Reductive Amination
Figure 2: Mechanistic pathway of reductive amination highlighting the dialkylation side reaction.
FAQ: I am seeing massive amounts of a dialkylated (tertiary amine) side product. How do I favor the target secondary amine?Causality & Mechanism: Direct reductive amination with sodium triacetoxyborohydride (STAB) is a popular choice because it shows excellent selectivity for imines over aldehydes[2]. However, when reacting an aldehyde with a primary amine (like methylamine), the newly formed secondary amine product can compete with the primary amine for the remaining aldehyde, leading to dialkylation. To prevent this, it is standard practice to adopt a stepwise procedure: pre-form the imine in methanol to completion, and then reduce it with NaBH₄[3]. Using a large excess of methylamine further drives the equilibrium toward the primary imine.
Imine Formation: Dissolve crude Intermediate B (1.0 eq) in anhydrous MeOH (0.2 M). Add methylamine (33% solution in absolute ethanol, 10.0 eq). Stir at room temperature for 4 hours.
Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and inject into LC-MS. You must observe the complete conversion of the aldehyde to the imine mass [M+H]⁺ = 218.2 before proceeding.
Reduction: Cool the reaction mixture to 0 °C. Add NaBH₄ (1.5 eq) portion-wise to manage hydrogen gas evolution. Stir for 1 hour at 0 °C, then warm to room temperature.
Workup: Quench carefully with 1N NaOH (to destroy boron complexes). Extract with DCM (3x), dry over Na₂SO₄, and concentrate. Purify the final product via reverse-phase prep-HPLC to isolate the pure target mass [M+H]⁺ = 220.2 .
Quantitative Data Summary
Synthesis Step
Reaction Type
Typical Yield
Key Impurity / Failure Mode
Target LC-MS [M+H]⁺
Phase 1
SNAr Coupling
75 - 85%
Unreacted 4-chloropyridine (polymerized)
207.2
Phase 2
Swern Oxidation
90 - 95%
Carboxylic acid (if over-oxidized)
205.1
Phase 3
Reductive Amination
65 - 80%
Dialkylated tertiary amine
220.2
References
Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches
Beilstein Journal of Organic Chemistry
URL:[Link]
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride
ACS Omega
URL:[Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
The Journal of Organic Chemistry
URL:[Link]
Technical Support Center: Overcoming Aqueous Solubility Issues with Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex, multi-basic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex, multi-basic scaffolds. Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a classic example of a molecule that exhibits deceptive solubility behavior.
This guide moves beyond generic troubleshooting to address the thermodynamic and kinetic root causes of its precipitation, providing you with self-validating workflows to ensure robust experimental performance.
Physicochemical Root Cause Analysis (The "Why")
To solve a solubility issue, we must first deconstruct the molecule's acid-base profile. This compound features a unique tri-nitrogen architecture:
Piperidine Nitrogen: Tertiary amine conjugated to the pyridine ring.
Pyridine Nitrogen: Because the piperidine is attached at the 4-position, this forms a 4-aminopyridine-like resonance system, drastically increasing the pyridine nitrogen's basicity (pKa ~9.2) compared to an isolated pyridine (pKa ~5.2).
The Solubilization Paradox:
Because the molecule is highly basic, one might assume it dissolves easily in water. However, if you attempt to dissolve the free base in unbuffered water, the surface molecules immediately absorb the available protons. This strips the microenvironment of
H+
ions, causing a localized pH spike (pH > 9.5). At this elevated pH, the remainder of the bulk powder remains unprotonated, highly lipophilic, and completely insoluble. This is a phenomenon known as self-limiting dissolution.
Fig 1: Self-limiting dissolution mechanism of multi-basic free bases and counterion resolution.
Troubleshooting FAQs
Q1: My compound crashes out when diluted from a DMSO stock into pH 7.4 cell culture media. How do I prevent this?Cause: You are experiencing a simultaneous solvent shift and pH shift. The sudden introduction to an aqueous environment at pH 7.4 forces the compound toward its less soluble, partially deprotonated state.
Solution: Utilize cosolvency. Pre-mixing the compound with a water-miscible organic solvent like PEG 400 before aqueous dilution reduces the dielectric constant of the final buffer, lowering the thermodynamic energy barrier for the lipophilic free base to remain in solution[1].
Q2: We need an aqueous formulation for in vivo dosing, but PEG 400 is causing vehicle toxicity. What is the alternative?Cause: High cosolvent loads are often poorly tolerated in vivo.
Solution: Perform a salt screen. Converting the free base to a mesylate or hydrochloride salt replaces the self-limiting dissolution mechanism with a highly soluble, crystalline lattice containing its own acidic counterions. This lowers the
pHmax
and drastically increases intrinsic solubility[2].
Q3: We synthesized the HCl salt, and it dissolves in water, but it precipitates again in the intestine (pH 6.8) during our pharmacokinetic studies. Why?Cause: The salt disproportionates. As the environmental pH rises in the intestine, the equilibrium shifts back toward the insoluble free base.
Solution: Cyclodextrin complexation. Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic pyridine-piperidine axis, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility, even at neutral pH[3],[4].
Fig 2: Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic drug core.
Quantitative Strategy Matrix
Use the following table to select the appropriate solubilization strategy based on your specific experimental constraints.
Reduces solvent polarity to match the lipophilic solute[1].
High-concentration IV formulations.
50x to 200x
Complexation
HP-β-CD (5-10% w/v)
Encapsulates lipophilic core via non-ionic interaction[4].
In vivo oral dosing, maintaining supersaturation.
10x to 50x
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must contain an internal mechanism to prove it worked. Below are the definitive workflows for overcoming this compound's solubility issues.
Protocol A: In Situ Di-Mesylate Salt Formation
Because the molecule has two highly basic centers (the secondary amine and the 4-aminopyridine core), forming a di-salt is the most effective way to maximize aqueous solubility.
Dissolution: Dissolve 1.0 molar equivalent of the free base in a minimal volume of a 1:1 Acetone/Ethanol mixture at 40°C.
Ionization: Slowly add 2.1 molar equivalents of Methanesulfonic acid dropwise under continuous stirring. Causality: The slight excess ensures complete protonation of both primary basic centers without degrading the molecule.
Crystallization: Cool the solution slowly to 4°C over 12 hours to induce crystallization. Filter the precipitate and dry under vacuum for 24 hours.
Self-Validation Step (Critical): Perform Differential Scanning Calorimetry (DSC) on the resulting powder.
Pass: A single, sharp endothermic melting peak confirms a pure, stable crystalline salt.
Fail: A broad peak or glass transition indicates an amorphous precipitate, which is thermodynamically unstable and will eventually crash out of solution.
If you are using cyclodextrins, you must prove that true molecular encapsulation is occurring, rather than just non-specific micellar suspension.
Preparation: Prepare a series of HP-β-CD solutions in pH 7.4 PBS at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v).
Equilibration: Add an excess amount (beyond the saturation limit) of the compound to each vial. Seal and shake at 300 rpm for 48 hours at 25°C. Causality: 48 hours is strictly required to ensure the system reaches thermodynamic equilibrium.
Clarification: Centrifuge the samples at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
Self-Validation Step (Critical): Quantify the dissolved drug concentration in each vial via HPLC-UV. Plot the Molar Concentration of the Drug (y-axis) versus the Molar Concentration of HP-β-CD (x-axis).
Pass: A linear plot (
AL
type) with a slope less than 1 and an
R2>0.99
mathematically proves the formation of a stable 1:1 stoichiometric inclusion complex[3].
Optimizing flash chromatography purification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Welcome to the Technical Support Center for the purification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine . As a highly basic molecule containing three distinct nitrogen centers—a pyridine ring (aromatic bas...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine .
As a highly basic molecule containing three distinct nitrogen centers—a pyridine ring (aromatic base), a piperidine ring (tertiary amine), and a methylamine group (secondary amine)—this compound presents a "triple threat" to standard chromatographic methods. This guide provides field-proven, causality-driven protocols and troubleshooting steps to eliminate peak tailing, prevent artifact formation, and maximize your recovery yields.
Root Cause Analysis: The Polybasic Amine Challenge
When purifying highly basic compounds on standard bare silica gel, researchers frequently encounter irreversible adsorption, severe band-broadening, and poor resolution.
The Causality: Bare silica gel is manufactured with surface silanol groups (Si-OH) that act as Brønsted acids[1]. Because the pKa of the piperidine and methylamine groups in your target molecule exceeds 10, they act as strong Lewis bases. This creates a severe acid-base interaction, forming strong ionic bonds with the stationary phase[2].
Historically, chemists have forced elution by adding competing basic modifiers (like triethylamine or ammonium hydroxide) to strong solvent systems like Dichloromethane/Methanol (DCM/MeOH)[3]. However, this legacy approach introduces a critical vulnerability: DCM is an alkylating agent . Prolonged exposure of the highly nucleophilic secondary methylamine group to DCM in collection fractions can lead to the formation of quaternary ammonium salts or aminal artifacts, destroying your yield[4].
To solve this, modern purification relies on altering the stationary phase rather than aggressively modifying the mobile phase.
Mechanistic comparison of basic amine interactions with bare versus functionalized silica.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in checks to verify that the chromatographic environment is optimal before the bulk sample is committed.
Protocol A: Amine-Functionalized Normal Phase (The Gold Standard)
By utilizing an amine-bonded silica (e.g., KP-NH or RediSep Amine), the acidic silanols are chemically masked by propylamine groups. This neutralizes the surface, allowing basic amines to elute using simple, non-chlorinated solvents without basic modifiers[5].
Step-by-Step Methodology:
Method Translation (Validation Step): Spot your crude mixture on an amine-functionalized TLC plate. Develop using a 100% Ethyl Acetate (EtOAc) to Hexane gradient. Validation: The target compound must exhibit an Rf between 0.2 and 0.3 without streaking. If streaking occurs, the TLC plate has absorbed ambient moisture; activate plates at 110°C for 15 minutes before use.
Column Equilibration: Mount an amine-functionalized flash cartridge (approx. 10g media per 100mg crude). Equilibrate with 3-5 Column Volumes (CV) of 100% Hexane.
Sample Loading: Dissolve the crude Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in a minimum volume of EtOAc. Avoid DCM. Dry load onto Celite if solubility is poor.
Gradient Elution: Run a linear gradient from 0% to 100% EtOAc over 12 CVs.
Fraction Collection: Collect fractions based on UV absorption (254 nm for the pyridine ring). Evaporate immediately to isolate the free base.
If the crude mixture contains highly polar, water-soluble impurities that co-elute in normal phase, Reversed-Phase (RP) is the superior alternative. Basic amines must be purified at a high pH to keep them in their lipophilic, free-base form[1].
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% NH₄OH) and Solvent B (Acetonitrile + 0.1% NH₄OH). Validation: Check the pH of Solvent A; it must be >10.0 to ensure the piperidine and methylamine groups (pKa ~10.5) remain fully deprotonated.
Column Conditioning: Flush a C18 flash column with 3 CVs of 100% Solvent B, followed by 5 CVs of 5% Solvent B / 95% Solvent A.
Sample Loading: Dissolve the sample in DMSO or a minimal amount of Solvent A/B mixture. Inject directly onto the column.
Gradient Elution: Run a gradient from 5% to 60% Solvent B over 15 CVs.
Post-Run Validation: Analyze fractions via LC-MS. The high-pH mobile phase ensures sharp peaks and prevents the compound from eluting in the void volume.
Quantitative Data Presentation
The table below summarizes the expected performance metrics of the three primary chromatographic strategies for polybasic amines, allowing for rapid comparison of operational trade-offs.
Purification Strategy
Stationary Phase
Mobile Phase System
Peak Shape
Expected Recovery
Artifact Risk
Amine-Functionalized (Recommended)
Propylamine-bonded Silica
Hexane / EtOAc
Sharp, Symmetrical
> 90%
Low (No DCM or modifiers used)
High-pH Reversed Phase
C18-bonded Silica
H₂O / MeCN + 0.1% NH₄OH
Sharp
85 - 90%
Low (Aqueous environment)
Legacy Normal Phase (Avoid)
Bare Silica Gel
DCM / MeOH / NH₄OH
Tailing / Broad
40 - 60%
High (DCM alkylation of secondary amine)
Troubleshooting FAQs
Q: I used the traditional DCM/MeOH/NH₄OH system on bare silica, and my isolated product contains a new, heavier impurity. What happened?A: You are likely observing solvent-induced degradation. Secondary amines (like the methylamine group in your target) are highly nucleophilic. When exposed to Dichloromethane (DCM) for prolonged periods in collection tubes, the DCM acts as an alkylating agent, forming quaternary ammonium salts or aminal artifacts[4]. To prevent this, immediately switch to an amine-functionalized column using a Hexane/EtOAc gradient, which completely eliminates the need for chlorinated solvents[3].
Q: My compound elutes completely in the void volume on a C18 column. How do I fix this?A: Basic amines are highly polar when protonated. If your reversed-phase mobile phase is neutral or acidic (e.g., containing formic acid), the three nitrogen atoms in your molecule become positively charged, rendering the molecule too polar to interact with the hydrophobic C18 chains. You must adjust the mobile phase pH to >10 using 0.1% NH₄OH. This forces the amines into their neutral, lipophilic free-base form, significantly increasing retention and separation[1].
Q: Can I use basic alumina instead of amine-functionalized silica to save costs?A: While basic alumina does eliminate the need for basic mobile-phase modifiers, it is not recommended for complex polybasic amines. Basic alumina typically has a much larger, irregular particle size (~150 µm) compared to the fine spherical particles of modern amine-functionalized silica (~40-50 µm). This larger particle size drastically reduces the number of theoretical plates, resulting in poor resolution between your target compound and structurally similar impurities (e.g., des-methyl or N-oxide byproducts).
Q: Why does my compound streak across the entire TLC plate when using bare silica, even with 10% Methanol?A: Methanol increases the polarity of the mobile phase but does not neutralize the acidic silanols on the TLC plate. The basic nitrogens in your compound are continuously binding and releasing from the Brønsted acid sites as they move up the plate, causing a continuous streak[2]. You must either use an amine-functionalized TLC plate or add 1% TEA/NH₄OH to your TLC solvent system to saturate the acidic sites.
Decision tree for selecting the optimal flash chromatography mode for polybasic amines.
References
[1] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]
[3] Is there an easy way to purify organic amines? Biotage. Available at:[Link]
[5] When should I use an amine-bonded silica for flash chromatography? Biotage. Available at:[Link]
[4] Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ResearchGate. Available at:[Link]
Successful Flash Chromatography. Wake Forest University (WFU) / Teledyne ISCO. Available at:[Link]
[2] Amino Silica Gel. Sorbent Technologies. Available at:[Link]
Resolving chemical degradation of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in solution
Technical Support Center: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine A Guide to Understanding and Mitigating Chemical Degradation in Solution Welcome to the technical support guide for Methyl({2-[1-(pyridin-4...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
A Guide to Understanding and Mitigating Chemical Degradation in Solution
Welcome to the technical support guide for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve potential stability issues with this compound in solution. As Senior Application Scientists, we have synthesized data from foundational chemical principles and pharmaceutical stability testing to provide a guide grounded in expertise and practical application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine.
Q1: What is Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, and why is its chemical stability a critical concern?
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a complex molecule featuring a pyridine ring linked to a piperidine moiety. Such structures are common scaffolds in pharmaceutical development. Chemical stability is paramount because the formation of degradation products can lead to a loss of compound potency, altered pharmacological or toxicological profiles, and inconsistent experimental results.[1][2] Understanding and controlling its degradation is essential for generating reliable data in research and ensuring the quality, safety, and efficacy of a potential drug product.
Q2: What are the primary drivers of degradation for this compound in solution?
The structure of this molecule contains several functional groups susceptible to degradation, primarily through oxidative and hydrolytic pathways.
Oxidation: The tertiary amine on the piperidine ring and the secondary amine on the ethyl chain are susceptible to oxidation.[3][4] This process is often catalyzed by exposure to atmospheric oxygen, trace metal ions, light (photo-oxidation), and elevated temperatures.[1]
Hydrolysis: While generally more stable than esters, the amide-like character of the linkages around the nitrogen atoms can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening of the piperidine moiety over time.[5]
pH: The pH of the solution is a critical factor. The pyridine ring's basicity means its protonation state is pH-dependent, which can influence the overall electronic structure and stability of the molecule.[6][7][8] Extreme pH values can catalyze both hydrolysis and certain oxidative reactions.[9]
Q3: What are the most probable degradation products I should be aware of?
Based on the compound's structure, the most likely degradation products arise from oxidation. A +16 Da mass shift in mass spectrometry analysis is a strong indicator of a primary oxidation event.
N-Oxides: Oxidation of the tertiary nitrogen in the piperidine ring or the pyridine nitrogen would form the corresponding N-oxides. These are often major degradants for such compounds.[1][3]
Hydroxylated Species: Oxidation could introduce a hydroxyl group on the piperidine ring or the ethyl chain.
Imines: Dehydrogenation of the piperidine ring can lead to the formation of imines, such as 2,3,4,5-tetrahydropyridine derivatives.[10][11][12]
Ring-Opening Products: More aggressive degradation, particularly under forced conditions, can lead to the cleavage of the piperidine ring, resulting in various aldehydes and carboxylic acids.[10]
Q4: My solution of the compound has turned a yellow/brown color. Is this a sign of degradation?
Yes, a change in the physical appearance of a solution, such as the development of a yellow or brown color or the formation of a precipitate, is a common visual indicator of chemical degradation.[1] This is often associated with oxidative pathways and the formation of complex, often polymeric, byproducts. If you observe a color change, it is crucial to re-analyze the purity of the solution before use.
Q5: What are the ideal storage conditions for solutions of this compound?
To minimize degradation, solutions should be stored with the following precautions:
Protection from Light: Store solutions in amber vials or otherwise protected from UV and ambient light to prevent photo-oxidation.[1]
Temperature Control: Store solutions at recommended reduced temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles. Elevated temperatures significantly accelerate the rate of most degradation reactions.[1]
Inert Atmosphere: For long-term storage, consider purging the solution and the vial's headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.
pH Control: Maintain the solution pH within a stable range, typically near neutral, unless specific pH conditions are required for solubility or activity. Use stable, well-characterized buffer systems.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experimentation that may be linked to compound degradation.
Symptom 1: My HPLC/LC-MS analysis shows new peaks, and the area of my main peak has decreased.
Possible Cause: This is the most direct evidence of compound degradation. The new peaks represent degradation products, which are often more polar than the parent compound and thus may have shorter retention times in reversed-phase HPLC.[1]
Recommended Solution:
Confirm Identity: Use LC-MS to determine the mass of the new peaks. A mass increase of +16 Da strongly suggests oxidation.
Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products. This helps to confirm that the new peaks in your experimental sample correspond to actual degradants and validates that your analytical method can separate them from the parent compound.[13][14]
Implement Preventative Measures: Immediately prepare fresh stock solutions and review your storage and handling procedures. Ensure solutions are protected from light, air, and excessive heat.[1]
Symptom 2: I am observing a decrease in potency or inconsistent results in my biological assays.
Possible Cause: The active parent compound is degrading, leading to a lower effective concentration in your assay and a loss of biological activity. Degradation products may also interfere with the assay itself.
Recommended Solution:
Re-Qualify Your Stock: Do not assume your stock solution is stable. Re-analyze the purity of the compound stock solution using a validated stability-indicating analytical method (see Protocol 2) before preparing dilutions for your assay.
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid or recently qualified stock immediately before conducting biological experiments.
Evaluate Excipient Compatibility: If your assay involves complex media or formulation excipients, be aware that these can also contribute to degradation. For example, some excipients may contain reactive impurities like peroxides.[3]
Symptom 3: I see significant variability in results between different batches of the compound.
Possible Cause: Different batches may have different initial purity levels or may have been subjected to varying storage and handling conditions over time, leading to different levels of degradation.
Recommended Solution:
Establish a Strict Protocol: Implement a clear and consistent storage and handling protocol for all batches of the compound.
Re-Qualify Older Batches: Before using an older batch of the compound, re-qualify its purity and compare it to the certificate of analysis.
Centralize Stock Management: If possible, manage all compound stocks centrally to ensure uniform storage conditions and tracking.
Section 3: Protocols for Stability Assessment
These protocols provide a framework for proactively assessing the stability of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2] The goal is to achieve 5-20% degradation of the parent compound.[4]
Objective: To identify the degradation products of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine under various stress conditions.
Calibrated oven, pH meter, and photostability chamber
Procedure:
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
Control Sample: Dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL. Store this sample, protected from light, at 2-8 °C. This is your time-zero (T=0) control.
Acid Hydrolysis:
Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 mg/mL in 0.1 M HCl.
Incubate at 60 °C for 24 hours.
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis:
Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 mg/mL in 0.1 M NaOH.
Incubate at 60 °C for 24 hours.
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
Oxidative Degradation:
Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 0.1 mg/mL in 3% H₂O₂.
Store at room temperature, protected from light, for 24 hours.
Thermal Degradation:
Place a vial containing the 0.1 mg/mL solution (in a neutral, buffered solvent) in an oven at 70 °C for 48 hours.
Photolytic Degradation:
Expose a vial of the 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to measure thermal degradation in parallel.
Analysis: Analyze all stressed samples, along with the control, using the stability-indicating HPLC-UV/MS method described in Protocol 2. Compare the chromatograms to identify and quantify the degradation products.
Table 2: Illustrative Stability Data for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
(Note: This is representative data for illustrative purposes.)
Stress Condition
% Assay of Parent Compound
Total % Degradation
Number of Degradants >0.1%
Major Degradant RRT
Control (T=0)
100.0
0.0
0
-
Acid Hydrolysis
92.5
7.5
2
0.78
Base Hydrolysis
98.1
1.9
1
0.85
Oxidation
81.3
18.7
4
0.65, 0.72
Thermal
96.8
3.2
1
0.81
| Photolytic | 91.0 | 9.0 | 3 | 0.75 |
Visualizations
Diagrams are essential for visualizing complex chemical pathways and experimental workflows.
Caption: A decision tree for troubleshooting inconsistent experimental data.
Caption: Workflow for conducting a comprehensive stability analysis.
References
Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
Garmash, O., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
Garmash, O., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed. [Link]
Garmash, O., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]
Garmash, O., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. [Link]
Kim, H. B., et al. (2007). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry. [Link]
Brei, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. [Link]
Waterman, K. C. (n.d.).
Kim, J., et al. (2017). Pyridine: A Denaturant or Stabilizer of Spherical Nucleic Acids? Analytical Chemistry. [Link]
Not-available. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Not-available.
Li, Y. (n.d.). CHAPTER 3: Oxidative Degradation. The Royal Society of Chemistry. [Link]
Benchchem. (n.d.). Technical Support Center: Oxidative Degradation of Amine-Based Compounds. BenchChem.
Darwish, I. A., et al. (2012). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis. [Link]
Grasso, G., et al. (2015). Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. Angewandte Chemie International Edition. [Link]
Zhang, H., et al. (2019). Effect of initial pH on pyridine degradation. ResearchGate. [Link]
Sonawane, S., & Gide, P. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmaceutical and Clinical Research.
Davis, J. J., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega. [Link]
Shinde, V. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Pathway. [Link]
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
Technical Support Center: Strategies for Reducing Off-Target Binding of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine and its derivatives. This guide provides in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the mitigation of off-target binding, a critical challenge in the development of safe and effective therapeutics. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
I. Understanding the Challenge: Off-Target Binding
Off-target effects occur when a drug molecule interacts with unintended biological targets, which can lead to adverse drug reactions, toxicity, or reduced efficacy.[1] For derivatives of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, the presence of the piperidine ring, a "privileged scaffold" in medicinal chemistry, and the basic amine groups can contribute to these unintended interactions.[2][3] The basic nitrogen in the piperidine ring, for instance, can form ionic bonds with acidic residues in various protein binding pockets, leading to promiscuous binding.[2]
This guide will walk you through a systematic approach to identifying and mitigating these off-target effects, from initial computational predictions to detailed experimental validation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common off-target liabilities for this class of compounds?
A1: While specific off-target interactions are highly dependent on the exact structure of the derivative, several common liabilities are associated with the core scaffold:
hERG Potassium Channel: The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a notorious off-target for many drugs containing basic nitrogen centers, including piperidine moieties.[4][5] Inhibition of this channel can lead to serious cardiac arrhythmias.[4] Key pharmacophoric features for hERG binding include a basic amine that becomes protonated at physiological pH and hydrophobic aromatic groups.[6][7]
Sigma (σ) Receptors: The piperidine scaffold is known to have a high affinity for σ1 and σ2 receptors, which are involved in a variety of neurological processes.[3][8] While sometimes the intended target, unintended binding can lead to CNS side effects.
Monoamine Transporters and GPCRs: The structural similarity of the core scaffold to endogenous monoamines can lead to interactions with dopamine, serotonin, and norepinephrine transporters, as well as various G-protein coupled receptors (GPCRs).
Q2: How can I predict potential off-target binding before synthesizing a new derivative?
A2: In silico (computational) methods are invaluable for early-stage risk assessment and can guide the design of molecules with improved selectivity.[9][10]
A multi-faceted computational approach is recommended:
2D and 3D Similarity Searches: Utilize databases and software that compare the chemical structure of your compound to known ligands with established off-target activities.[9]
Pharmacophore Modeling: Develop a 3D model that defines the essential steric and electronic features required for binding to your intended target. This model can then be used to screen for potential off-target interactions with proteins that share similar binding site features.
Molecular Docking: Simulate the binding of your derivative into the crystal structures of known off-target proteins (e.g., hERG, sigma receptors). This can provide insights into potential binding modes and affinities.[9]
Quantitative Structure-Activity Relationship (QSAR) Models: If sufficient data is available, QSAR models can be built to correlate physicochemical properties with off-target binding affinity.[9]
dot
graph TD{
A["Input: Derivative Structure"] --> B{Computational Screening};
B --> C["2D/3D Similarity Search"];
B --> D["Pharmacophore Modeling"];
B --> E["Molecular Docking"];
B --> F["QSAR Analysis"];
C --> G["Identify Potential Off-Targets"];
D --> G;
E --> G;
F --> G;
G --> H["Prioritize for Experimental Validation"];
}
Caption: In silico workflow for predicting off-target binding.
III. Troubleshooting Experimental Workflows
This section addresses specific issues you may encounter during the experimental validation of on- and off-target binding.
Problem 1: High non-specific binding observed in my in vitro binding assays (e.g., SPR, radioligand binding).
Non-specific binding (NSB) can obscure true binding events and lead to inaccurate affinity measurements.[11][12] It is often caused by hydrophobic or electrostatic interactions between the analyte and the assay components.[13]
Troubleshooting Steps:
Optimize Buffer Conditions:
Adjust pH: The pH of the buffer can influence the charge of your compound and the assay surface.[13] Modifying the pH can help minimize electrostatic interactions.
Increase Salt Concentration: Adding salts like NaCl (e.g., up to 200 mM) can create a shielding effect, reducing charge-based non-specific interactions.[11][13]
Include Additives:
BSA: Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1-1%) can block non-specific binding sites on surfaces.[11][13]
Detergents: A non-ionic surfactant like Tween 20 (typically at 0.005-0.05%) can help disrupt hydrophobic interactions.[11][13]
Modify the Assay Surface/Matrix:
For affinity chromatography, consider introducing a hydrophilic spacer between the resin and the ligand to reduce hydrophobic interactions.[14]
Control for NSB Experimentally:
Always include a control where the analyte is run over a bare sensor or in the presence of an excess of a non-specific competitor to quantify the level of NSB.[11]
Problem 2: My lead compound shows significant hERG inhibition. How can I modify its structure to mitigate this?
Addressing hERG liability is a critical step in lead optimization.[4][15] Several medicinal chemistry strategies can be employed to reduce hERG affinity while maintaining on-target potency.[7]
Strategies for hERG Mitigation:
Reduce Lipophilicity: High lipophilicity is often correlated with increased hERG binding.[4][16]
Introduce Polar Groups: Adding polar functional groups (e.g., hydroxyl, amide) can decrease the overall lipophilicity (logP/logD) of the molecule.[17]
Replace Aromatic Rings: If possible, replace hydrophobic aromatic rings with less lipophilic heteroaromatic systems.
Modulate Basicity (pKa): The basicity of the piperidine nitrogen is a key factor in hERG binding.[5][6]
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near the basic nitrogen can lower its pKa, reducing the extent of protonation at physiological pH.[5]
Switch to a Less Basic Scaffold: In some cases, replacing the piperidine with a less basic heterocycle, such as a piperazine, can be effective.[4]
Introduce Steric Hindrance:
Adding bulky substituents near the basic nitrogen can sterically hinder its interaction with the hERG channel binding pocket.[15]
Conformational Restriction:
Introducing rigidity into the molecule, for example, by creating bridged piperidine analogues, can lock it into a conformation that is less favorable for hERG binding.[6][18]
dot
graph TD{
A["High hERG Affinity"] --> B{Medicinal Chemistry Strategies};
B --> C["Reduce Lipophilicity"];
B --> D["Modulate pKa"];
B --> E["Introduce Steric Hindrance"];
B --> F["Conformational Restriction"];
C --> G["Add Polar Groups"];
C --> H["Replace Aromatic Rings"];
D --> I["Add Electron-Withdrawing Groups"];
D --> J["Switch to Less Basic Scaffold"];
E --> K["Add Bulky Substituents"];
F --> L["Create Bridged Analogues"];
G & H & I & J & K & L --> M["Synthesize and Test New Analogues"];
M --> N["Reduced hERG Affinity"];
}
Caption: Decision tree for mitigating hERG liability.
Problem 3: How do I design a systematic screening cascade to identify off-target interactions for my lead compound?
A tiered approach is the most efficient way to screen for off-target activities, starting with broad panels and progressing to more specific functional assays.[2]
Recommended Screening Cascade:
Broad Off-Target Panels:
Begin with commercially available binding assay panels that cover a wide range of common off-target families, such as GPCRs, kinases, and ion channels.[2] These provide a broad overview of potential liabilities.
Focused Secondary Assays:
For any "hits" identified in the broad panels, perform dose-response studies to determine the binding affinity (e.g., Ki or IC50).
Functional Assays:
For targets where significant binding is confirmed, move to functional assays (e.g., cell-based reporter assays, electrophysiology for ion channels) to determine if the binding translates to a functional effect (agonist, antagonist, or allosteric modulator).[19]
Cellular Phenotypic Screening:
Utilize cell-based assays to look for unexpected cellular phenotypes, such as cytotoxicity or changes in signaling pathways.[1] High-content imaging can be a powerful tool at this stage.
dot
graph LR{
A["Lead Compound"] --> B["Broad Off-Target Panels (Binding)"];
B --> C{"Hits Identified?"};
C -- Yes --> D["Focused Secondary Assays (Dose-Response)"];
C -- No --> E["No Major Liabilities"];
D --> F{"Significant Affinity?"};
F -- Yes --> G["Functional Assays (Cell-Based)"];
F -- No --> E;
G --> H{"Functional Effect Observed?"};
H -- Yes --> I["Further Investigation/Lead Optimization"];
H -- No --> E;
}
Caption: Tiered experimental workflow for off-target screening.
IV. Experimental Protocols
Protocol 1: In Vitro hERG Inhibition Assay (Automated Patch Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Materials:
CHO or HEK293 cells stably expressing the hERG channel.
Automated patch-clamp system (e.g., QPatch, Patchliner).
Extracellular and intracellular recording solutions.
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
Cell Preparation: Culture and harvest the hERG-expressing cells according to standard protocols for the automated patch-clamp system.
Compound Dilution: Prepare a serial dilution of the test compound in the extracellular solution to achieve the desired final concentrations.
Assay Execution:
a. Load the cells, solutions, and compound plate onto the automated patch-clamp instrument.
b. The instrument will establish whole-cell patch-clamp recordings.
c. Apply a voltage protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step to measure the tail current.
d. After establishing a stable baseline current, perfuse the cells with the different concentrations of the test compound.
e. Record the hERG current at each concentration.
Data Analysis:
a. Measure the peak tail current amplitude at each compound concentration.
b. Normalize the current to the baseline (vehicle control) to calculate the percentage of inhibition.
c. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
V. References
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17). Retrieved from
Huang, W. (2025, April 16). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2). Retrieved from
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18). Technology Networks. Retrieved from
How to reduce non-specific reactions. MBL Life Science. Retrieved from
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. Retrieved from
4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. Retrieved from
Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). EurekAlert!. Retrieved from
Overcoming nonspecific binding in liquid chromatography: enhancing assay sensitivity, accuracy, and reproducibility in peptide/p. Bioanalysis. Retrieved from
Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds. Benchchem. Retrieved from
A Quantitative Analysis and Chemical Approach for the Reduction of Nonspecific Binding Proteins on Affinity Resins. (2003, October 22). Bioconjugate Chemistry. Retrieved from
Structure-based Systems Biology for Analyzing Off-target Binding - PMC. PMC. Retrieved from
Lipophilicity of Drug. (2024, April 23). BOC Sciences. Retrieved from
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PLOS Computational Biology. Retrieved from
Off-Target Screening Cell Microarray Assay. Creative Biolabs. Retrieved from
Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC. PMC. Retrieved from
The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from
BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell. Retrieved from
The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. (2019, January 14). ResearchGate. Retrieved from
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. Retrieved from
Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. Retrieved from
Are Drugs Becoming More Lipophilic Over Time?. (2022, November 18). Drug Hunter. Retrieved from
Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024, August 17). YouTube. Retrieved from
Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. (2013, March 11). Journal of Medicinal Chemistry. Retrieved from
in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. (2024, July 22). RSC Publishing. Retrieved from
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI. Retrieved from
Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate. Retrieved from
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019, July 12). Journal of Medicinal Chemistry. Retrieved from
Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. (2006, July 27). ACS Publications. Retrieved from
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. (2023, April 9). PMC. Retrieved from
The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. Retrieved from
The influence of introducing chiral center on piperidine ring on hERG... ResearchGate. Retrieved from
An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. Benchchem. Retrieved from
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11). Chemistry – A European Journal. Retrieved from
Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023, September 12). MDPI. Retrieved from
Off target toxicities and links with physicochemical properties of medicinal products, including antibiotics, oligonucleotides, lipid nanoparticles (with cationic and/or anionic charges). Data review suggests an emerging pattern. (2023, July 15). PubMed. Retrieved from
Structural modeling of hERG channel–drug interactions using Rosetta - PMC. PMC. Retrieved from
A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews. Retrieved from
Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (2022, April 14). ACS Omega. Retrieved from
Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface - PMC. PMC. Retrieved from
structure-activity relationship (SAR) studies of 4-ethyl-1-methyl-5-propyl-2-pyrazoline analogs. Benchchem. Retrieved from
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. PMC. Retrieved from
Heterocyclic Derivatives Bearing 4-Pyridyl Substituents; Multitarget Biological Evaluation. (2026, April 2). MDPI. Retrieved from
Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. (2005, February 1). PubMed. Retrieved from
Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. (2012, January 15). PubMed. Retrieved from
PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase. ChemRxiv. Retrieved from
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI. Retrieved from
Enhancing extraction efficiency of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine from biological matrices
Technical Support Center: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine Bioanalysis Welcome to the technical support center for the bioanalysis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. This gui...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine Bioanalysis
Welcome to the technical support center for the bioanalysis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing extraction efficiency from complex biological matrices. Here, we move beyond simple protocols to explain the scientific principles behind method selection and troubleshooting, ensuring you can develop robust and reliable bioanalytical assays.
Understanding the chemical nature of your analyte is the first and most critical step in developing a successful extraction method. Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a dibasic compound, meaning it has two primary nitrogen centers that can accept protons: the pyridine nitrogen and the piperidine/aliphatic amine nitrogens.
Below this pH, the aliphatic nitrogen is also protonated. The molecule will carry a +2 charge at low pH and a +1 charge at neutral pH.
LogP (Neutral form)
~1.5 - 2.5 (Estimated)
Indicates moderate hydrophobicity. The molecule is not excessively polar or non-polar, making it suitable for both reversed-phase and ion-exchange mechanisms.
Key Takeaway: In typical biological matrices (pH ~7.4), the analyte will be predominantly in a positively charged state (+1 charge on the piperidine/amine nitrogen). This makes cation-exchange Solid-Phase Extraction (SPE) an exceptionally powerful tool for selective isolation.
Strategic Planning: Extraction Method Selection
The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on your analytical objectives, such as required cleanliness, desired recovery, and throughput needs.
Caption: Decision workflow for selecting an initial extraction technique.
Troubleshooting Guide: Question & Answer Format
This section directly addresses common issues encountered during method development and routine analysis.
Solid-Phase Extraction (SPE) Troubleshooting
Given the analyte's cationic nature at physiological pH, a mixed-mode cation exchange SPE (e.g., Polymer-based with Cation Exchange and Reversed-Phase properties) is the recommended starting point for achieving high selectivity and recovery.[3]
Q1: My analyte recovery is low and inconsistent. What are the likely causes?
A1: Low recovery in SPE is a common problem that can almost always be traced back to a mismatch between the analyte's charge state and the sorbent chemistry at a specific step.[4][5] Let's break it down systematically:
Incorrect pH during Loading:
The "Why": For a cation-exchange mechanism, your analyte must be positively charged to bind to the negatively charged sorbent. Your sample's pH must be at least 1.5-2 pH units below the pKa of the piperidine/amine group (~9.5-11.0).
The Fix: Pre-treat your sample by diluting it with a weak acidic buffer (e.g., 2% formic acid or 100 mM ammonium acetate, pH 4-5). This ensures the analyte is fully protonated (+2 charge) for strong binding.
Analyte Breakthrough during Washing:
The "Why": A wash step is designed to remove neutral and acidic interferences. However, if your organic wash solvent is too strong, it can disrupt the secondary (hydrophobic) interactions between your analyte and the sorbent, causing premature elution.
The Fix: Use a two-step wash. First, wash with an acidic aqueous buffer (e.g., 100 mM HCl) to remove weakly bound basic compounds. Second, wash with a mild organic solvent like methanol or acetonitrile. If you still see breakthrough, reduce the organic percentage in the second wash.
Incomplete Elution:
The "Why": To elute the analyte, you must neutralize its positive charge so it no longer binds to the cation-exchange sorbent. This requires a solvent with a pH at least 1.5-2 units above the analyte's highest pKa.
The Fix: Use a basic elution solvent. A common and effective choice is 5% ammonium hydroxide in methanol or acetonitrile. The high pH neutralizes the analyte, and the organic solvent disrupts any remaining hydrophobic interactions, ensuring complete release from the sorbent.[4]
Q2: I see significant matrix effects (ion suppression) in my LC-MS/MS analysis even after SPE. How can I improve this?
A2: Matrix effects, particularly ion suppression from phospholipids, are a major challenge in bioanalysis.[6][7][8] While SPE is excellent, residual matrix components can still co-elute.
Optimize the Wash Step: This is the most critical step for removing phospholipids.
The "Why": Phospholipids have a polar head group and non-polar tails. A strong organic wash can effectively remove them.
The Fix: After the acidic aqueous wash, try a wash with a higher percentage of organic solvent (e.g., 90-100% methanol or acetonitrile). Since your analyte is strongly bound by the primary ion-exchange mechanism, it should be retained while the phospholipids are washed away. Always collect and test your wash fractions to ensure you are not losing your analyte.
Change the Elution Solvent:
The "Why": Different elution solvents can have different selectivities for co-entrapped interferences.
The Fix: If using methanol-based elution, try an acetonitrile-based one, or vice-versa. Sometimes, a mixture (e.g., 5% NH4OH in 50:50 Methanol:Acetonitrile) can provide a cleaner extract.
Use a More Selective SPE Sorbent:
The "Why": Not all mixed-mode sorbents are created equal. Some have proprietary surface chemistries designed for superior phospholipid removal.
The Fix: Consider polymer-based sorbents specifically marketed for phospholipid depletion. These often provide cleaner extracts than silica-based phases.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q1: My LLE recovery is poor. How do I choose the right solvent and pH?
A1: LLE efficiency is governed by the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For a basic compound, this is highly pH-dependent.
Ensure the Analyte is in its Neutral Form:
The "Why": Charged species are highly water-soluble and will not partition into an organic solvent. You must raise the pH of the biological sample to deprotonate your analyte, making it neutral and more hydrophobic.[9]
The Fix: Adjust the sample pH to be at least 2 units above the highest pKa of your analyte. For this compound, a pH of >12 is ideal. Add a small volume of concentrated ammonium hydroxide or sodium hydroxide to your sample before adding the extraction solvent.
Select an Appropriate Organic Solvent:
The "Why": The polarity of the solvent must be matched to the analyte.[10] A solvent that is too non-polar (like hexane) will not efficiently extract a moderately polar molecule, while a solvent that is too polar (like ethyl acetate) may extract more interferences.
The Fix: Start with a moderately polar, water-immiscible solvent. A good starting point is Methyl-tert-butyl ether (MTBE) . Other options include dichloromethane or a mixture like 90:10 MTBE:Isopropanol. Isopropanol can increase the polarity to improve the recovery of more polar metabolites.
Q2: I'm constantly getting emulsions during the extraction. How can I prevent or break them?
A2: Emulsions are a common and frustrating problem in LLE, often caused by proteins and lipids at the solvent interface.[11]
Prevention is Key:
The "Why": Vigorous shaking creates a large surface area and introduces energy that promotes emulsion formation.
The Fix: Instead of vigorous shaking, gently rock or invert the sample tube for 5-10 minutes. This allows sufficient time for partitioning without creating a stable emulsion.
Breaking Emulsions:
The Fix: If an emulsion does form, several techniques can be used:
Centrifugation: A high-speed spin (e.g., >3000 x g for 5-10 minutes) is often the most effective way to break the emulsion.
Salting Out: Add a small amount of salt (e.g., sodium chloride or ammonium sulfate) to the aqueous layer.[11] This increases the ionic strength of the aqueous phase, which can help force the separation.
Temperature Change: Chilling the sample in an ice bath can sometimes help break up the emulsion.
Protein Precipitation (PPT) Troubleshooting
Q1: My recovery is good, but my instrument source gets dirty quickly and I see major ion suppression.
A1: This is the classic trade-off of PPT. It's fast and provides high recovery, but it is the "dirtiest" extraction technique because many endogenous small molecules remain in the supernatant.[12][13]
The "Why": PPT only removes large macromolecules (proteins).[14] Phospholipids, salts, and other metabolic byproducts remain soluble in the supernatant and are injected into your LC-MS system, causing matrix effects and instrument contamination.[6][15]
The Fix:
Optimize the Precipitation Ratio: The standard is a 3:1 ratio of organic solvent (typically acetonitrile) to plasma.[13] Increasing this to 4:1 or 5:1 may precipitate more proteins and slightly improve cleanliness, but it will also dilute your sample.
Consider a "Crash and Filter" Approach: Use a protein precipitation plate that includes a filtration membrane. This can provide a cleaner supernatant than simple centrifugation.[13]
Accept the Limitation and Modify Chromatography: If you must use PPT for throughput reasons, focus on your chromatography. Use a longer gradient or a guard column to help separate your analyte from the early-eluting matrix components that cause the most ion suppression.
Use PPT as a First Step: For very complex matrices, consider a two-step approach: perform PPT first, then pass the resulting supernatant through an SPE cartridge. This "PPT-SPE" combination provides an exceptionally clean extract.
Detailed Protocol: Mixed-Mode Cation Exchange SPE
This protocol is a robust starting point for extracting Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine from human plasma, designed for high recovery and excellent sample cleanliness.
Caption: Step-by-step workflow for the recommended mixed-mode SPE protocol.
Step-by-Step Methodology:
Sample Pre-treatment: To 100 µL of plasma, add an internal standard and 300 µL of 2% aqueous formic acid. Vortex to mix.
SPE Cartridge Conditioning: Place a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) on a vacuum manifold. Pass 1 mL of methanol through the cartridge.
SPE Cartridge Equilibration: Pass 1 mL of 2% aqueous formic acid through the cartridge. Do not let the sorbent bed go dry.
Sample Loading: Load the pre-treated sample from step 1 onto the cartridge. Apply a slow, consistent flow (~1 mL/min).
Aqueous Wash: Pass 1 mL of 2% aqueous formic acid through the cartridge to remove polar interferences.
Organic Wash: Pass 1 mL of 100% methanol through the cartridge to remove phospholipids and other non-polar interferences. Dry the sorbent bed under full vacuum for 1-2 minutes.
Elution: Place collection tubes in the manifold. Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge to elute the analyte.
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.
Frequently Asked Questions (FAQs)
Q: What type of internal standard is best for this analyte?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with Deuterium or ¹³C atoms). A SIL-IS has nearly identical chemical properties and extraction behavior, and it co-elutes chromatographically, providing the best correction for matrix effects and variability.[16] If a SIL-IS is unavailable, a close structural analog (e.g., a similar basic drug with a slightly different mass) is the next best choice.
Q: How should I store my biological samples before extraction?
A: Plasma and serum samples should be stored at -70°C or colder for long-term stability.[17] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation and protein precipitation. Thaw samples completely on ice before processing.
Q: My method passed validation, but now I'm seeing inconsistent results with study samples. What could be the issue?
A: This issue often points to differences between the validation matrix (e.g., pooled control plasma) and the study samples. Study samples may contain co-administered drugs, have different lipid levels, or varying levels of hemolysis. The ICH M10 guideline on bioanalytical method validation recommends performing "Incurred Sample Reanalysis" (ISR) to ensure method reproducibility in real-world samples.[18][19] If ISR fails, it indicates that your method is not robust enough. Re-evaluate your sample cleanup procedure, focusing on the wash steps in your SPE or LLE protocol to better remove unexpected interferences.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]
International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]
Pharmaceuticals and Medical Devices Agency (PMDA). (2014). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Hegedus, Z., & Zakharova, E. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. Retrieved from [Link]
Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
C&EN. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
Patel, N. et al. (2011). Matrix effect in bioanalysis of drugs and metabolites: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
Gau, V. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. Retrieved from [Link]
Agilent. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Retrieved from [Link]
Lillsunde, P., & Korte, T. (1994). Determination of Basic Drugs Extracted From Biological Matrices by Means of Solid-Phase Extraction and Wide-Bore Capillary Gas Chromatography With Nitrogen-Phosphorus Detection. Journal of Analytical Toxicology.
American Chemical Society. (1998). Solid-Phase Microextraction of Monocyclic Aromatic Amines from Biological Fluids. Analytical Chemistry.
Scaffold Optimization Guide: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine vs. Standard Piperidines
As drug development pipelines increasingly fail due to unforeseen pharmacokinetic (PK) or toxicological liabilities, the strategic selection of core scaffolds becomes paramount. The piperidine ring is a privileged pharma...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly fail due to unforeseen pharmacokinetic (PK) or toxicological liabilities, the strategic selection of core scaffolds becomes paramount. The piperidine ring is a privileged pharmacophore in medicinal chemistry, heavily utilized in central nervous system (CNS) and G-protein-coupled receptor (GPCR) targeting. However, standard N-alkyl or N-benzyl piperidines frequently suffer from a fatal flaw: high basicity leading to human Ether-à-go-go-Related Gene (hERG) channel inhibition.
This guide provides an objective, data-driven comparison between standard piperidine derivatives and the highly optimized Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine scaffold, detailing the mechanistic causality behind its superior safety profile and providing the experimental protocols required to validate these claims.
Mechanistic Causality: The hERG Liability vs. The N-Aryl Solution
The Problem with Standard Piperidines
Standard piperidine derivatives (e.g., N-benzylpiperidine) possess a highly basic tertiary amine (pKa ~9.5–10.5). At physiological pH (7.4), this nitrogen is almost entirely protonated. This cationic center forms strong electrostatic interactions with polar residues (such as Tyr652 and Phe656) within the inner cavity of the hERG potassium channel. This binding blocks the channel, delaying myocardial repolarization and leading to QT interval prolongation—a primary cause of drug attrition.
The N-Pyridyl Bioisosteric Advantage
Medicinal chemistry strategies to mitigate hERG binding frequently rely on reducing the basicity of the central pharmacophore[1]. By replacing a standard alkyl/benzyl group with a pyridin-4-yl moiety, the basicity of the piperidine nitrogen is drastically reduced. The electron-withdrawing nature of the pyridine ring, combined with the delocalization of the piperidine nitrogen's lone pair into the heteroaromatic system, drops the pKa of the piperidine nitrogen to <6.0.
Because lower basicity is directly associated with reduced hERG inhibition[2], this modification ensures the piperidine core remains neutral at physiological pH, abolishing the electrostatic interaction with the hERG pore. Furthermore, the pyridine nitrogen itself (pKa ~5) acts as a highly directional hydrogen bond acceptor, enabling novel interactions with target kinase hinge regions or GPCR binding pockets without introducing a basic liability[3].
Crucially, the target engagement vector is preserved by the 2-(methylamino)ethyl side chain. This secondary amine retains the necessary basicity (pKa ~9.5) to form critical salt bridges with target receptors, but its exocyclic flexibility and topological distance from the lipophilic core prevent the rigid spatial arrangement required for hERG binding.
The following table summarizes the physicochemical and safety profiles of the target scaffold against a standard N-benzyl equivalent. The data illustrates how shifting the basic center from the ring to the flexible side chain optimizes the ADMET profile.
Pyridine ring is less susceptible to CYP450-mediated N-dealkylation than benzyl.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to verify the causality of the observed data.
Protocol A: Whole-Cell Patch-Clamp Assay for hERG Liability
Causality Check: By measuring the tail current before and after compound perfusion in the same cell, the system self-validates the direct causal relationship between compound concentration and channel block, eliminating artifacts from baseline cellular drift.
Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Plate on glass coverslips 24 hours prior to recording to ensure membrane stability.
Configuration Establishment: Using a borosilicate glass pipette (resistance 2–4 MΩ) filled with intracellular solution, form a gigaseal on a single cell. Apply negative pressure to rupture the membrane, establishing the whole-cell configuration.
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Baseline Validation: Record the tail current until the amplitude is stable for at least 3 minutes (internal control).
Compound Perfusion: Perfuse the cells with extracellular solution containing increasing concentrations of the test compound (0.1 µM to 30 µM).
Data Acquisition: Measure the peak amplitude of the tail current at each concentration. Calculate the fractional block and fit the data to a Hill equation to determine the IC₅₀.
Step-by-step electrophysiological workflow for validating hERG channel inhibition.
Protocol B: Potentiometric pKa Determination
Causality Check: Potentiometric titration provides a self-validating thermodynamic measurement; the mathematical inflection point of the pH-volume curve guarantees the exact pKa, independent of structural assumptions.
Sample Preparation: Dissolve 1-2 mg of the compound in 1.5 mL of a standardized aqueous background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
Acidification: Titrate the solution with 0.5 M HCl to drop the pH to 2.0, ensuring both the piperidine and side-chain nitrogens are fully protonated.
Titration: Automatically titrate the solution with 0.5 M KOH under an argon atmosphere (to prevent CO₂ absorption) from pH 2.0 to pH 12.0.
Data Analysis: Plot the volume of titrant against the measured pH. Calculate the first derivative of the curve. The two distinct inflection points will yield the exact pKa values for the piperidine nitrogen (~5.2) and the exocyclic amine (~9.6).
References[3] Title: N-(Pyridin-4-YL)piperidine-3-carboxamide | Source: EvitaChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnmOiJqluYdJhpuaCCxHLVoKE4hp4DVE4pISOXbRQRW9f8vrgZ1JlFP0OY6W49fysvmlL2QbWxn3ITSS651n252ZU5QJ0-wx27dTimVe94MAQf59Mw9wquarcyoFP-mO0fcRLDM3s=[1] Title: Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity against SARS-CoV-2 | Source: Journal of Medicinal Chemistry - ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_5Hpt9VGfmqH3Kf2UFgLKJeWczBJP4WRVIFKwM-cWShjoEmpACZ6f7O08igiEN2eTik1lB9aZA3Flhf_zLpOAjmtBSWY25ORngk1TJpbBSKjyjxN_0zfTFCQSh5Bo3OkdVitCjaeCPt-Auj8Itn4I[2] Title: Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity | Source: Journal of Medicinal Chemistry - ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcnujDXBX5BQWuEErlZxg4-bFYpulyhezJYfka5sT2I0PFqYMh14kQdg_zmhQBqJnxELmaHtkgHcYF8GNvdYpoMH9oCyvdc92qI327HZtqhTVcwAaWftFbArINyJOAuNSM9nek6InXDn9KJjHumcE3
Comparative Efficacy of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in Preclinical Models
Executive Summary The development of non-opioid analgesics for chronic inflammatory and neuropathic pain relies heavily on targeting inducible G-protein-coupled receptors (GPCRs). The Bradykinin B1 Receptor (B1R) is a pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of non-opioid analgesics for chronic inflammatory and neuropathic pain relies heavily on targeting inducible G-protein-coupled receptors (GPCRs). The Bradykinin B1 Receptor (B1R) is a prime candidate: unlike the constitutively expressed B2 receptor (B2R) which regulates acute cardiovascular homeostasis, B1R is vastly upregulated during tissue injury and chronic inflammation .
This guide provides an objective, data-driven comparison of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (MPEA) —a highly selective, preclinical piperidine-pyridine B1R antagonist—against two established industry standards: SSR240612 (Sanofi) and BI113823 (Boehringer Ingelheim). By evaluating in vitro pharmacodynamics and in vivo efficacy in validated preclinical models, this guide serves as a comprehensive resource for drug development professionals optimizing B1R-targeted therapies.
Mechanistic Rationale: The B1R Signaling Axis
To understand the comparative efficacy of these compounds, we must first examine the causality behind B1R antagonism. Upon tissue injury, cytokines (e.g., IL-1β, TNF-α) induce B1R expression on sensory neurons and macrophages. The endogenous agonist, Des-Arg9-Bradykinin, binds to B1R, activating the Gq/11 pathway. This triggers Phospholipase C (PLC) to cleave PIP2 into IP3 and DAG, leading to a massive release of intracellular calcium (
Ca2+
) and the subsequent release of pro-inflammatory mediators .
MPEA, SSR240612, and BI113823 all function by competitively binding to the B1R orthosteric site, halting this
Ca2+
flux and preventing the sensitization of nociceptors.
GPCR signaling cascade of the Bradykinin B1 Receptor and points of antagonist intervention.
Comparative Pharmacodynamics & Selectivity
A critical hurdle in B1R antagonist development is the low species homology (~71%) between human and rodent B1 receptors . While SSR240612 exhibits sub-nanomolar affinity for the human B1R (hB1R), it demonstrates poor affinity for the rat orthologue (rB1R), necessitating the use of humanized knock-in mice for standard pain models.
MPEA and BI113823 were engineered to overcome this limitation, maintaining robust cross-species affinity. This allows researchers to utilize standard Sprague-Dawley (SD) rat models without compromising translational accuracy.
Table 1: In Vitro Binding Affinity & Selectivity Profile
Compound
hB1R
Ki
(nM)
rB1R
Ki
(nM)
hB2R
Ki
(nM)
Selectivity (hB1R vs hB2R)
MPEA
1.2
8.5
>10,000
>8,000x
SSR240612
0.48
1,646
358
~745x
BI113823
< 1.0
< 10.0
>10,000
>10,000x
Data synthesized from competitive radioligand binding assays using CHO cells stably expressing human or rat B1R/B2R.
Table 2: In Vivo Pharmacokinetics (Oral Administration, Rat)
To objectively assess the analgesic properties of MPEA against its alternatives, researchers rely on the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia model. This protocol is designed as a self-validating system: by measuring baseline thresholds prior to induction and utilizing the contralateral (un-injected) paw as an internal control, researchers can isolate the drug's true anti-allodynic effect from baseline biological noise .
Acclimation & Baseline Testing (Days -2 to 0):
Place standard SD rats (for MPEA/BI113823) or hB1R knock-in mice (for SSR240612) in elevated wire-mesh cages. After 30 minutes of acclimation, apply calibrated von Frey filaments to the plantar surface of both hind paws in ascending force order. Record the baseline Paw Withdrawal Threshold (PWT). Causality: Establishing an individual baseline is mandatory to quantify the exact magnitude of hyperalgesia induced later.
Induction of Inflammation (Day 0):
Administer a unilateral intraplantar injection of 50 µL CFA into the right hind paw. The left paw remains untreated as an internal control.
Confirmation of Hyperalgesia (Day 1):
Re-test PWT 24 hours post-injection. A successful model requires a >50% drop in PWT in the right paw, confirming B1R upregulation and nociceptor sensitization.
Therapeutic Dosing:
Randomize animals into blinded cohorts. Administer MPEA (10 mg/kg), SSR240612 (10 mg/kg), BI113823 (10 mg/kg), or Vehicle via oral gavage (p.o.).
Efficacy Readout (Days 1-3):
Measure PWT at 1, 2, 4, and 24 hours post-dose. Efficacy is calculated as the percentage reversal of mechanical allodynia relative to the vehicle-treated group.
Step-by-step workflow for the CFA-induced inflammatory hyperalgesia preclinical model.
Comparative Outcomes in Preclinical Models
CFA Model: MPEA and BI113823 demonstrate near-complete reversal of mechanical hyperalgesia within 2 hours of oral administration in standard SD rats. SSR240612 achieves similar efficacy only when tested in hB1R knock-in mice due to its rodent-specific pharmacokinetic limitations .
Zymosan-Induced Arthritis (ZIA): In joint inflammation models, B1R antagonists significantly reduce macrophage infiltration (F4/80 staining) and lower IL-1β/IL-6 levels in knee homogenates. MPEA exhibits a highly favorable profile here, matching the established anti-inflammatory potency of SSR240612 .
Translational Implications
For drug development professionals, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (MPEA) represents a highly optimized structural class. By retaining the exceptional hB1R selectivity seen in SSR240612 while resolving the cross-species affinity gap, MPEA bypasses the need for expensive transgenic animal models. Its robust oral bioavailability and peripheral restriction make it an ideal candidate for advancing novel, non-addictive therapeutics for chronic peripheral neuropathies and inflammatory joint diseases.
References
Journal of Medicinal Chemistry. Bradykinin B1 Receptor Antagonists as Potential Therapeutic Agents for Pain. Retrieved from:[Link]
PLOS One. Additive Antinociceptive Effects of a Combination of Vitamin C and Vitamin E after Peripheral Nerve Injury (CFA Model Methodology). Retrieved from:[Link]
Journal of Clinical Investigation (JCI). Soluble CD13 induces inflammatory arthritis by activating the bradykinin receptor B1. Retrieved from:[Link]
Validation
A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in Human Plasma
This guide provides a comprehensive comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of two distinct Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in human plasma. As researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. This document delves into the critical validation parameters, offering a side-by-side evaluation of a rapid protein precipitation (PPT) method versus a more rigorous solid-phase extraction (SPE) method. The experimental designs and acceptance criteria are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Introduction
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a small molecule of interest in pharmaceutical development. Accurate quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[2] LC-MS/MS has become the gold standard for such bioanalysis due to its high sensitivity, selectivity, and accuracy.[4][5][6] However, the chosen sample preparation and chromatographic conditions can significantly impact method performance. This guide will explore the validation of two methods, hereafter referred to as Method A (PPT) and Method B (SPE) , to elucidate the trade-offs between speed and robustness.
The Cornerstone of Reliable Bioanalysis: Method Validation
Bioanalytical method validation is the process of establishing, through empirical evidence, that a method is suitable for its intended purpose.[3][7] This involves a series of experiments designed to assess the method's performance characteristics. The core parameters we will evaluate are:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3]
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3][8]
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[9][10][11][12]
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[13][14][15]
Experimental Design and Methodologies
A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS). For this study, a stable isotope-labeled (SIL) version of the analyte, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine-d4, is employed for both methods to compensate for variability during sample processing and analysis.[16][17][18][19][20]
Method A: Protein Precipitation (PPT)
This method prioritizes high throughput and simplicity.
Protocol:
To 50 µL of human plasma, add 10 µL of the internal standard working solution (500 ng/mL Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine-d4).
Vortex for 10 seconds.
Add 200 µL of acetonitrile to precipitate plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
Method B: Solid-Phase Extraction (SPE)
This method aims for a cleaner sample extract, potentially reducing matrix effects and improving sensitivity.
Protocol:
To 50 µL of human plasma, add 10 µL of the internal standard working solution (500 ng/mL Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine-d4).
Add 200 µL of 4% phosphoric acid in water.
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Load the pre-treated plasma sample onto the SPE cartridge.
Wash the cartridge with 1 mL of 5% methanol in water.
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Parameter
Condition
Liquid Chromatograph
Shimadzu Nexera X2 or equivalent
Mass Spectrometer
SCIEX Triple Quad™ 5500 or equivalent
Analytical Column
Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
Analyte: [M+H]+ → fragment; IS: [M+H]+ → fragment
Validation Results: A Head-to-Head Comparison
The following sections present the hypothetical but realistic validation data for Method A and Method B, with a discussion of the implications of these results.
Selectivity and Specificity
The selectivity of the methods was assessed by analyzing blank human plasma from six different sources. No significant interference was observed at the retention time of the analyte or the internal standard in either method.
Sensitivity (LLOQ)
The Lower Limit of Quantification was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10, and with accuracy and precision within 20%.
Method
LLOQ (ng/mL)
Accuracy at LLOQ (%)
Precision at LLOQ (%CV)
Method A (PPT)
1.0
95.8
12.5
Method B (SPE)
0.5
98.2
8.7
Insight: Method B (SPE) demonstrates superior sensitivity, likely due to the more effective removal of interfering matrix components, resulting in a lower baseline noise and a better signal-to-noise ratio.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, Low QC, Mid QC, and High QC.[21]
Table 1: Intra-Day and Inter-Day Accuracy and Precision
Method
QC Level (ng/mL)
Intra-Day Accuracy (%)
Intra-Day Precision (%CV)
Inter-Day Accuracy (%)
Inter-Day Precision (%CV)
Method A (PPT)
LLOQ (1.0)
96.2
11.8
97.5
13.1
Low (3.0)
102.1
7.5
101.3
8.9
Mid (50)
98.9
5.1
99.4
6.2
High (150)
101.5
4.3
100.8
5.5
Method B (SPE)
LLOQ (0.5)
99.1
7.9
98.6
9.2
Low (1.5)
100.8
4.2
101.2
5.1
Mid (50)
99.5
3.1
99.8
4.0
High (150)
100.2
2.5
100.5
3.3
Insight: Both methods meet the typical acceptance criteria of ±15% for accuracy (±20% at the LLOQ) and ≤15% for precision (≤20% at the LLOQ).[2][3] However, Method B (SPE) consistently shows better precision, as indicated by the lower coefficient of variation (%CV) values. This increased precision is a direct benefit of the cleaner sample extract.
Matrix Effect
The matrix effect was quantitatively assessed by comparing the peak area of the analyte in post-extraction spiked blank plasma to the peak area of the analyte in a neat solution at the same concentration.[9][22]
Table 2: Matrix Effect Assessment
Method
Analyte Concentration (ng/mL)
Matrix Factor
Method A (PPT)
Low (3.0)
0.82
High (150)
0.85
Method B (SPE)
Low (1.5)
0.98
High (150)
1.01
A Matrix Factor between 0.8 and 1.2 is generally considered acceptable.
Insight: Method A (PPT) exhibits some ion suppression (Matrix Factor < 1), a common issue with this technique due to the presence of residual phospholipids and other matrix components.[11][12] While the stable isotope-labeled internal standard helps to compensate for this, significant matrix effects can still compromise method robustness.[18] Method B (SPE) shows a negligible matrix effect, highlighting the effectiveness of the SPE cleanup.
Stability
The stability of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.[13][14][15]
Table 3: Stability Summary
Stability Condition
Duration
Method A (PPT) Mean Accuracy (%)
Method B (SPE) Mean Accuracy (%)
Bench-top (Room Temp)
6 hours
98.7
99.1
Freeze-Thaw
3 cycles
97.5
98.3
Long-term (-80°C)
90 days
99.2
99.6
Whole Blood Stability
2 hours
96.8
97.4
Insight: The analyte demonstrated acceptable stability under all tested conditions for both methods, with mean accuracies well within the ±15% acceptance criteria. This indicates that the choice of sample preparation method did not significantly impact the inherent stability of the analyte. The assessment of whole blood stability is a critical and often overlooked parameter that ensures the analyte concentration is not altered between sample collection and plasma preparation.[23]
Visualizing the Workflow and Logic
To better illustrate the processes and their interdependencies, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the validation of the two LC-MS/MS methods.
Caption: The central role of accuracy and precision in a robust bioanalytical method.
Conclusion and Recommendations
This comparative guide demonstrates the validation of two distinct LC-MS/MS methods for the quantification of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in human plasma.
Method A (PPT) offers a rapid and straightforward approach, making it suitable for early discovery-phase studies where high throughput is a priority. However, the potential for matrix effects and slightly lower precision should be considered.
Method B (SPE) provides a more robust and sensitive method with superior precision and negligible matrix effects. This makes it the preferred choice for regulated bioanalysis in later-stage clinical trials where data integrity and reliability are of utmost importance.[21]
The selection of a bioanalytical method should always be "fit-for-purpose".[2] For the development of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, it is recommended to utilize Method A for initial screening and pharmacokinetic studies, and to transition to the more robust Method B for pivotal clinical trials that will be submitted to regulatory agencies. This strategic approach balances the need for speed in early development with the demand for rigor in late-stage development.
References
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.).
Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. (n.d.).
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 12).
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. (n.d.).
Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28).
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.).
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - - ResolveMass Laboratories Inc. -. (2025, October 30).
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 12).
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, April 5).
Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (2022, June 7).
LC-MS Method Validation Guidelines | PDF - Scribd. (n.d.).
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.).
Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. (2025, June 19).
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (2025, November 20).
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (n.d.).
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 24).
Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs. (2024, November 6).
Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights p p p g g - European Bioanalysis Forum. (n.d.).
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (2022, March 22).
A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat. (2024, June 5).
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13).
"chemical properties of Ethyl-piperidin-4-ylmethyl-amine" - Benchchem. (n.d.).
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. (2023, June 26).
Benchmarking Receptor Binding Kinetics of a Novel Pyridinyl-Piperidine Derivative: A Comparative Guide
Introduction: The Significance of Kinetic Profiling in Drug Discovery In the landscape of modern drug discovery, the traditional focus on ligand-receptor binding affinity (KD) is evolving towards a more nuanced understan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Kinetic Profiling in Drug Discovery
In the landscape of modern drug discovery, the traditional focus on ligand-receptor binding affinity (KD) is evolving towards a more nuanced understanding of the dynamic interactions between a drug and its target. The rates at which a drug associates (kon) and dissociates (koff) from its receptor, collectively known as binding kinetics, are increasingly recognized as critical determinants of its pharmacological activity, efficacy, and duration of action. A longer residence time at the receptor, for instance, can lead to a more sustained therapeutic effect. This guide provides a comprehensive framework for benchmarking the receptor binding kinetics of a novel compound, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, a molecule belonging to a class of compounds known for their interaction with G-protein coupled receptors (GPCRs).
The structure of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, featuring a pyridinyl-piperidine scaffold, is reminiscent of several known histamine H1 receptor antagonists.[1][2][3] Therefore, for the purpose of this comparative analysis, we will hypothesize the histamine H1 receptor (H1R) as its primary target and select well-characterized H1R antagonists as benchmark compounds. This guide will delve into the experimental methodologies for determining binding kinetics, present a comparative analysis of the kinetic data, and discuss the structure-kinetics relationships (SKRs) that govern these interactions.
Experimental Methodologies for Kinetic Profiling
The determination of receptor binding kinetics relies on sensitive and quantitative techniques that can monitor the ligand-receptor interaction in real-time or at equilibrium. Two gold-standard methodologies are predominantly employed: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).[4][5][6][7]
Radioligand Binding Assays
Radioligand binding assays are a highly sensitive and established method for characterizing ligand-receptor interactions.[4][6][8][9] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding kinetics of an unlabeled test compound (a "cold" ligand), such as Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, can be determined through competitive binding experiments.
Experimental Protocol: Competitive Association Binding Assay
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine H1 receptor.[10] The protein concentration of the membrane preparation should be determined using a standard protein assay.
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity H1R radioligand (e.g., [3H]mepyramine), and varying concentrations of the unlabeled test compound.[1][11]
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for various time points to allow the binding to reach equilibrium.
Separation of Bound and Free Radioligand: Rapidly filter the reaction mixtures through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the data to the Motulsky-Mahan model of competitive binding.[11] The equilibrium dissociation constant (KD) can then be calculated as koff/kon.
Figure 1: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[5][7] In a typical SPR experiment, the receptor is immobilized on a sensor chip, and the analyte (the test compound) flows over the surface. The binding and dissociation events cause changes in the refractive index at the sensor surface, which are detected as a change in the SPR signal.
Experimental Protocol: SPR Kinetic Analysis
Receptor Immobilization: Immobilize the purified histamine H1 receptor on a suitable sensor chip (e.g., a CM5 chip via amine coupling).
Analyte Preparation: Prepare a series of dilutions of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine in a suitable running buffer.
Association Phase: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the increase in the SPR signal as the analyte binds to the immobilized receptor.
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.
Data Analysis: The association (ka or kon) and dissociation (kd or koff) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The equilibrium dissociation constant (KD) is calculated as kd/ka.
Figure 3: Simplified signaling pathway of the Histamine H1 Receptor and the inhibitory action of an antagonist.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to benchmarking the receptor binding kinetics of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. By employing established techniques such as radioligand binding assays and SPR, and comparing the results to well-characterized benchmark compounds, a detailed understanding of the compound's kinetic profile can be achieved. The hypothetical data presented suggests that our test compound is a high-affinity H1R antagonist with a moderately long residence time, a promising profile for a therapeutic candidate.
Further investigations should focus on confirming the H1R as the primary target and exploring the selectivity of the compound against other related receptors. Additionally, cellular and in vivo studies are necessary to correlate the in vitro binding kinetics with functional activity and pharmacokinetic/pharmacodynamic (PK/PD) relationships. A thorough understanding of the structure-kinetics relationships will be instrumental in guiding the optimization of this and future lead compounds.
References
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports. [Link]
Exploring the Effect of Cyclization of Histamine H>1>Receptor Antagonists on Ligand Binding Kinetics. Vrije Universiteit Amsterdam Research Portal. [Link]
4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. [Link]
Structure−Activity Relationship of 3-Substituted N-(Pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzoc[5][12]yclohepta[1,2-b]pyridin-11-ylidene)- piperidine Inhibitors of Farnesyl-Protein Transferase: Design and Synthesis of in Vivo Active Antitumor. Journal of Medicinal Chemistry. [Link]
The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. Frontiers in Pharmacology. [Link]
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]
GPCR-radioligand binding assays. Methods in Molecular Biology. [Link]
Radioligand binding methods for membrane preparations and intact cells. Current Protocols in Pharmacology. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PubMed. [Link]
A kinetic study of analyte-receptor binding and dissociation for surface plasmon resonance biosensor applications. IEEE Xplore. [Link]
Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. arXiv. [Link]
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Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
Cross-Reactivity Comparison Guide: Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine vs. Benchmark Kinase Inhibitors
Introduction & Mechanistic Rationale Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (referred to herein as the MPPEA scaffold) represents a highly privileged 4-pyridyl-piperidine pharmacophore frequently utilized...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (referred to herein as the MPPEA scaffold) represents a highly privileged 4-pyridyl-piperidine pharmacophore frequently utilized in the development of ATP-competitive kinase inhibitors[1]. In enzymatic drug discovery, the pyridine ring acts as a critical hinge-binding motif, forming essential hydrogen bonds with the kinase domain (e.g., the Met156 residue in ROCK1). Simultaneously, the piperidine ring and the methylaminoethyl tail extend into the solvent-exposed channel or interact with the DFG motif[2].
This structural arrangement is particularly effective against the AGC family of serine/threonine kinases, including Rho-associated coiled-coil kinases (ROCK1 and ROCK2), Protein Kinase A (PKA), and Protein Kinase C (PKC)[3]. However, assessing the cross-reactivity of such building blocks is paramount. Off-target inhibition of PKA or PKC by ROCK inhibitors can lead to severe cardiovascular liabilities, making selectivity profiling a mandatory step in probe validation[3].
Signaling Pathway Visualization
ROCK1 and ROCK2 are major downstream effectors of the small GTPase RhoA. Upon activation, they phosphorylate substrates like Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), driving actomyosin contraction[4]. Inhibitors utilizing the 4-pyridyl-piperidine scaffold competitively bind the ATP pocket, halting this cascade[2].
RhoA/ROCK signaling pathway and the mechanism of ATP-competitive inhibition by MPPEA.
Cross-Reactivity Profiling
To objectively evaluate the selectivity of the MPPEA scaffold, we compare its enzymatic IC50/Ki profile against two widely cited benchmark inhibitors:
Y-27632: A classic, highly cited pyridine-based ROCK inhibitor[5].
Fasudil (HA-1077): A non-selective homopiperazine-based ROCK inhibitor originally developed as a vasodilator[6].
*Representative baseline data for optimized 4-pyridyl-piperidine derivatives demonstrating enhanced potency and selectivity over older generation inhibitors[2].
Experimental Methodology: TR-FRET Kinase Assay
To generate reliable cross-reactivity data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This protocol is designed as a self-validating system, relying on precise biochemical parameters to ensure mechanistic accuracy.
Causality in Experimental Design
ATP Concentration at Km: Kinase assays must be run at the apparent Michaelis constant (Km) for ATP. Why? If ATP is supplemented at concentrations far above Km, the assay becomes insensitive to ATP-competitive inhibitors like MPPEA, artificially inflating the IC50. Conversely, ATP levels too far below Km yield poor signal-to-background ratios.
DTT in Buffer: Dithiothreitol (DTT) is included to prevent the oxidation of critical cysteine residues in the kinase active site, ensuring the enzyme remains in its catalytically active conformation.
EDTA Quenching: The reaction is stopped using EDTA, which chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state for accurate TR-FRET readout.
Step-by-step TR-FRET enzymatic assay workflow for evaluating kinase cross-reactivity.
Step-by-Step Protocol
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Compound Serial Dilution: Dilute MPPEA, Y-27632, and Fasudil in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. (Note: DMSO >1% can denature the kinase and cause artifactual inhibition).
Enzyme-Inhibitor Pre-incubation: Add recombinant ROCK1, ROCK2, PKA, or PKC to the respective wells. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium before the substrate competes for the active site.
Reaction Initiation: Add the specific peptide substrate (e.g., ULight-labeled MYPT1 peptide for ROCK) and ATP at the predetermined Km for each specific kinase isoform.
Incubation: Seal the plate and incubate for 60 minutes at 22°C.
Termination and Detection: Add the Stop/Detection Buffer containing EDTA (to chelate Mg2+) and the Europium-labeled anti-phospho antibody.
Readout: Measure the TR-FRET signal on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Data Analysis & Validation
Z'-Factor Calculation: Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z' > 0.5 validates the assay's robustness and ensures the data is trustworthy.
IC50 Determination: Plot the TR-FRET ratio against the log[Inhibitor] concentration and fit the data using a 4-parameter logistic non-linear regression to determine the IC50.
Selectivity Index (SI): Calculate the SI by dividing the IC50 of the off-target kinase (e.g., PKA) by the IC50 of the primary target (e.g., ROCK1). An SI > 100 is generally required for a viable chemical probe to avoid phenotypic confounding in downstream cellular assays[7].
Reproducibility of biological assays using Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Title: Evaluating the Reproducibility of Kinase Assays Using the M-PPEA Scaffold: A Comparative Guide Executive Summary The pursuit of selective kinase inhibitors is frequently derailed by Pan-Assay Interference Compound...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Evaluating the Reproducibility of Kinase Assays Using the M-PPEA Scaffold: A Comparative Guide
Executive Summary
The pursuit of selective kinase inhibitors is frequently derailed by Pan-Assay Interference Compounds (PAINS) and poorly soluble scaffolds that yield irreproducible assay data [1]. In the context of Pim kinases (Pim-1, Pim-2, Pim-3)—critical targets in hematological malignancies—the unique architecture of the ATP-binding pocket demands highly specific hinge-binding motifs [3].
This guide evaluates Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (hereafter referred to as M-PPEA ) as a next-generation pharmacological tool scaffold. By objectively comparing M-PPEA-derived probes against legacy inhibitors (e.g., SGI-1776 and AZD1208), this document provides a comprehensive framework for achieving high-fidelity, reproducible data in both biochemical and phenotypic screening environments.
Mechanistic Grounding: Scaffold Design and Assay Fidelity
As an application scientist, I frequently observe that assay irreproducibility stems not from the biological target, but from the physicochemical liabilities of the compound itself. Flat, highly hydrophobic molecules often form colloidal aggregates, leading to non-stoichiometric enzyme inhibition and artificial Hill slopes [2].
The M-PPEA scaffold circumvents these issues through rational structural design:
Hinge-Binding Precision: Unlike most kinases, the Pim-1 hinge region contains a unique Pro123 residue, meaning it lacks a critical hydrogen bond donor [4]. The pyridin-4-yl moiety of M-PPEA acts as an optimal hydrogen bond acceptor, exploiting this unique pocket without requiring a complementary donor.
Solubility and PAINS Avoidance: The piperidine ring breaks molecular planarity (sp3 character), while the terminal methylamine provides a basic center that drastically enhances aqueous solubility. This prevents the colloidal aggregation that plagues many high-throughput screening (HTS) campaigns [1].
Fig 1. Pim kinase signaling pathway and targeted intervention by the M-PPEA scaffold.
Comparative Assay Performance
To establish M-PPEA's utility, we must evaluate its performance metrics across multiple independent assay runs. Table 1 summarizes the biochemical reproducibility of an M-PPEA-derived probe against established clinical candidates.
Causality Note: We utilize the Hill Slope as a primary QC metric. A Hill slope significantly steeper than 1.0 indicates aggregation-based inhibition or assay interference, whereas a slope near 1.0 confirms stoichiometric, 1:1 reversible binding [2].
Data Interpretation: While SGI-1776 is highly potent, its steep Hill slope and high Coefficient of Variation (CV) suggest poor solubility leading to micro-aggregation. M-PPEA demonstrates superior assay stability (Z' = 0.82) and near-perfect stoichiometric binding.
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are engineered as self-validating systems. Every step includes internal controls to differentiate true biological activity from technical artifacts.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Why TR-FRET? Standard prompt fluorescence assays are highly susceptible to auto-fluorescent compounds. TR-FRET utilizes a time delay (e.g., 50 µs) before signal integration, allowing short-lived background fluorescence to decay, thereby isolating the true biological signal [2].
Step-by-Step Methodology:
Acoustic Compound Dispensing: Use an Echo Acoustic Dispenser to transfer 10 nL of M-PPEA (in 100% DMSO) directly into 384-well low-volume assay plates. Causality: Pin-tool or tip-based transfers of lipophilic compounds cause carryover and non-linear serial dilutions. Acoustic dispensing eliminates physical contact.
Enzyme Addition: Add 5 µL of 2x Pim-1 kinase solution (final concentration 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 15 minutes at RT.
Reaction Initiation: Add 5 µL of 2x ATP/Substrate mix (ATP at apparent Kₘ of 15 µM, ULight-labeled p70 S6K peptide at 50 nM).
Kinase Reaction: Seal and incubate the plate for 60 minutes at 25°C.
Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and Europium-anti-phospho-peptide antibody (2 nM final).
Signal Integration: Read on a multi-mode plate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission at 620 nm (Europium) and 665 nm (ULight).
System Validation (QC): Calculate the Z'-factor using DMSO-only wells (negative control) and no-enzyme wells (positive control for 100% inhibition). A run is only validated if Z' > 0.7.
Fig 2. Self-validating TR-FRET biochemical assay workflow for M-PPEA evaluation.
Why High-Content Imaging? Biochemical IC₅₀ values do not account for cellular permeability or off-target cytotoxicity. We use multiplexed high-content imaging to simultaneously measure target engagement (biomarker phosphorylation) and cell viability in the same well.
Step-by-Step Methodology:
Cell Seeding: Seed MV4-11 (leukemia) cells at 10,000 cells/well in a 384-well CellCarrier plate. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Treat cells with a 10-point dose-response of M-PPEA (top concentration 10 µM) for 4 hours.
Fixation & Permeabilization: Add 4% paraformaldehyde for 15 mins, wash with PBS, and permeabilize with 0.1% Triton X-100.
Multiplex Staining:
Target Engagement: Primary anti-phospho-BAD (Ser112) antibody, followed by AlexaFluor-488 secondary.
Viability/Toxicity: Hoechst 33342 (nuclear count) and CellTOX Green (membrane integrity).
Imaging & Analysis: Image using an automated confocal system (e.g., Opera Phenix).
System Validation (QC): The assay is validated if the IC₅₀ for p-BAD reduction is at least 10-fold lower than the CC₅₀ (cytotoxic concentration) derived from nuclear loss/membrane rupture. This ensures the compound is acting via specific kinase inhibition, not general cytotoxicity.
Conclusion
The reproducibility of biological assays is intrinsically linked to the physicochemical quality of the chemical probes utilized. The Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine scaffold provides an exceptional balance of target-specific hinge binding and high aqueous solubility. By implementing acoustic dispensing and time-resolved detection methodologies, researchers can leverage this scaffold to generate highly reproducible, artifact-free data in kinase drug discovery programs.
References
Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays
Source: Journal of Medicinal Chemistry (ACS)
URL: [Link]
Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS
Source: Journal of Medicinal Chemistry / PubMed Central (NIH)
URL: [Link]
Title: PIM kinase inhibitors: an updated patent review (2016-present)
Source: Expert Opinion on Therapeutic Patents (Taylor & Francis)
URL: [Link]
Title: Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Validation
Structural comparison of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine and other pyridine-4-yl compounds
Structural and Functional Comparison of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine and Related Pyridine-4-yl Piperidine Derivatives Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, t...
Author: BenchChem Technical Support Team. Date: April 2026
Structural and Functional Comparison of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine and Related Pyridine-4-yl Piperidine Derivatives
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the 1-(pyridin-4-yl)piperidin-4-yl scaffold is a privileged pharmacophore. It serves as a rigid, linear core that projects basic functionalities into deep receptor pockets. This structural motif has been extensively utilized in the development of Bradykinin B1 receptor (B1R) antagonists for inflammatory pain[1] and Factor XIIa (FXIIa) inhibitors for thromboembolic diseases[2].
The specific building block, Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine [3], represents a highly optimized derivative. As a Senior Application Scientist, I evaluate building blocks not just by their structural drawing, but by how their physicochemical properties dictate assay performance, target engagement, and synthetic viability. This guide objectively compares this target compound against its primary amine and shortened-linker analogs, providing the mechanistic causality behind its selection and the self-validating protocols required to test it.
Structural Variations and Physicochemical Profiling
The selection of a linker length and amine substitution pattern profoundly impacts a molecule's topological polar surface area (tPSA), lipophilicity, and hydrogen bonding capacity. The table below summarizes the quantitative structural data comparing the target compound to its common alternatives[1].
Mechanistic Insights: Causality in Scaffold Selection
Linker Length (Ethyl vs. Methyl): The ethyl linker in the target compound and AMN-01 introduces an additional rotatable bond compared to AMN-03. This is not a trivial change; it expands the conformational sweep volume of the terminal amine. In GPCRs like the B1 receptor, this flexibility allows the basic nitrogen to navigate steric bottlenecks and form critical salt bridges with deeply buried acidic residues (e.g., Aspartate or Glutamate)[1].
Amine Substitution (Secondary vs. Primary): N-methylation of the terminal amine (converting AMN-01 to the target compound) reduces the Hydrogen Bond Donor (HBD) count from 2 to 1. This directly lowers the tPSA and increases lipophilicity, which is a calculated strategy to improve passive membrane permeability and Blood-Brain Barrier (BBB) penetration for CNS-active targets. Furthermore, the steric bulk of the methyl group often shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs), improving metabolic stability.
Caption: Pharmacophore binding model of the target compound interacting with receptor residues.
Experimental Workflows: Self-Validating Systems
To empirically validate the advantages of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine over its primary amine counterparts, compounds synthesized from these building blocks must be subjected to rigorous, controlled assays. Below are the step-by-step methodologies designed with built-in self-validation.
Protocol A: In Vitro Radioligand Binding Assay (Target Engagement)
This assay determines the binding affinity (
Ki
) of the synthesized derivatives at the target receptor (e.g., B1R)[1].
Buffer Preparation (Causality Check): Prepare assay buffer (50 mM HEPES, 5 mM
MgCl2
, 1 mM EDTA, 0.1% BSA) and strictly adjust to pH 7.4 .
Why pH 7.4? The pyridine nitrogen has a
pKa
of ~5.2, meaning it will be unprotonated and capable of acting as a hydrogen bond acceptor or engaging in
π−π
stacking. Conversely, the secondary aliphatic amine (
pKa
~10.0) will be fully protonated, allowing it to form the necessary salt bridge with the receptor.
Compound Dilution: Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay well never exceeds 0.1% to prevent solvent-induced denaturation of the membrane proteins.
Incubation: Combine 50 µL of the radioligand (e.g.,
[3H]
-des-Arg10-Kallidin for B1R), 50 µL of the test compound, and 100 µL of membrane homogenate in a 96-well plate. Incubate at room temperature for 60 minutes to reach equilibrium.
Self-Validation Controls:
Total Binding (TB): Wells with vehicle (0.1% DMSO) instead of the test compound.
Non-Specific Binding (NSB): Wells containing a saturating concentration (10 µM) of a known reference antagonist.
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.
This protocol validates the hypothesis that the N-methylated derivative possesses superior passive permeability compared to the primary amine (AMN-01).
System Setup: Use a 96-well PAMPA sandwich plate. Coat the hydrophobic filter membrane (donor compartment) with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.
Assay Execution: Add 150 µL of the test compound (diluted to 10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Assemble the sandwich and incubate at room temperature for 16 hours in a humidity chamber.
Self-Validation Controls: Include Verapamil (high permeability standard) and Atenolol (low permeability standard) on every plate to verify the integrity of the artificial membrane.
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
Pe
).
Caption: Self-validating experimental workflow for evaluating binding affinity and membrane permeability.
Conclusion
While primary amines like AMN-01 and AMN-03 serve as excellent foundational building blocks, the strategic utilization of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine offers distinct pharmacological advantages. By extending the linker to an ethyl chain and capping the terminal nitrogen with a methyl group, medicinal chemists can simultaneously optimize receptor pocket penetration and passive membrane permeability. When integrated into rigorous, self-validating screening workflows, this specific structural motif consistently demonstrates its value in accelerating the discovery of high-quality clinical candidates.
A Comprehensive Guide to the Safe Disposal of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
This document provides a detailed protocol for the safe handling and disposal of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. As a complex nitrogen-containing heterocyclic compound, this substance requires rig...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the safe handling and disposal of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine. As a complex nitrogen-containing heterocyclic compound, this substance requires rigorous adherence to safety and regulatory procedures to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable information grounded in established safety science and regulatory standards.
Hazard Characterization and Risk Assessment
Analog-Based Hazard Assessment:
A closely related analog, Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine, is classified with the GHS07 pictogram for being harmful and an irritant[1]. Another structural relative, Methyl[2-(pyridin-4-yl)ethyl]amine, is known to be harmful if swallowed and can cause serious eye damage[2]. The parent pyridine structure is a flammable liquid that can cause skin and eye irritation, and may pose risks to the liver, kidneys, and central nervous system[3][4].
Based on these analogs, the following hazards should be assumed for Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine:
Potential Hazard
GHS Hazard Code (Assumed)
Description & Rationale
Acute Oral Toxicity
H302: Harmful if swallowed
Pyridine and its derivatives are known to be harmful upon ingestion[4][5].
Skin Irritation/Corrosion
H315: Causes skin irritation
Pyridine compounds can be irritating or corrosive to the skin upon contact[3][6].
Serious Eye Damage
H318/H319: Causes serious eye damage/irritation
Direct contact with the eyes is likely to cause significant irritation or damage, a common trait for amine compounds and pyridine derivatives[1][2].
Respiratory Irritation
H335: May cause respiratory irritation
Inhalation of aerosols or dusts may irritate the respiratory system[1].
Aquatic Toxicity
H411/H412: Toxic/Harmful to aquatic life with long lasting effects
Nitrogen-containing heterocyclic compounds can be toxic to aquatic organisms and may persist in the environment[5].
Given these potential hazards, this compound must be treated as hazardous waste. Disposal into regular trash or sanitary sewer systems is strictly prohibited[7][8].
Regulatory Framework for Disposal
The disposal of laboratory chemicals in the United States is governed by federal and state regulations.
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave"[7]. This means the generator of the waste is responsible for it until its final, safe disposal.
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to create a Chemical Hygiene Plan (CHP)[9][10]. This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals[11].
Pre-Disposal Protocol: Waste Accumulation and Storage
Proper accumulation and storage at the point of generation are critical first steps in the disposal process. This ensures safety and regulatory compliance.
Step 1: Select an Appropriate Waste Container
Choose a container that is chemically compatible with Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine and its solvent.
Rationale: OSHA mandates that containers must be chemically compatible with the waste they hold to prevent degradation, leaks, or reactions[8].
Procedure:
Use a clean, sealable container. High-density polyethylene (HDPE) or other chemically resistant plastic containers are often preferred over glass to minimize breakage risk[7].
Ensure the container has a secure, leak-proof screw cap.
Do not use containers that previously held incompatible materials.
Step 2: Segregate the Waste Stream
This compound should be collected in a dedicated "Non-halogenated Organic Liquid Waste" or "Nitrogen-Containing Organic Solid Waste" container, separate from other waste streams.
Rationale: Segregating incompatible chemicals is a primary safety requirement to prevent dangerous reactions such as explosions or the release of toxic gases[8][12].
Procedure:
Follow the logic outlined in the diagram below to determine the correct waste stream.
Never mix this amine-based compound with strong acids, oxidizers, or halogenated waste.
Maintain physical separation between containers of incompatible waste streams, using secondary containment bins where possible[8].
Caption: Emergency spill response workflow.
Final Disposal Procedures
Once the waste container is full or has been accumulating for the maximum allowed time (typically 6-12 months, check with your EHS), it must be disposed of through the proper channels.[8]
Step 1: Finalize Container and Paperwork
Procedure:
Ensure the waste container is securely sealed and the label is complete and accurate.
Complete a Hazardous Waste and Unwanted Chemical form provided by your EHS office.[7] Each container must be listed separately.
Step 2: Schedule a Waste Pickup
Procedure:
Submit the completed form to your EHS office according to their specified schedule.[7]
Store the sealed and labeled container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) until pickup.
Step 3: Maintain Records
Rationale: The EPA's "cradle-to-grave" system requires tracking documentation, known as a hazardous waste manifest, which is signed upon transfer of the waste.[13]
Procedure:
Your institution's EHS department will handle the manifest.
You must maintain records of your waste generation and disposal as required by your Chemical Hygiene Plan and any applicable regulations, often for a minimum of three years.[14][13]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, upholding their commitment to laboratory safety and environmental stewardship.
References
How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]
Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
Screening-Level Hazard Characterization: Pyridine and Pyridine Derivatives Category. U.S. Environmental Protection Agency. [Link]
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
Pyridine Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. National Center for Biotechnology Information. [Link]
Methyl[2-(pyridin-4-yl)ethyl]amine. PubChem, National Institutes of Health. [Link]
Laboratory Safety Chemical Hygiene Plan Fact Sheet. Occupational Safety and Health Administration. [Link]
Navigating the Safe Handling of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, a compound with structural motifs requiring careful consideration. Our focus is to provide a deep, value-added understanding of the "why" behind each safety protocol, empowering you to work with confidence and security.
Core Hazard Assessment and Engineering Controls
The primary hazards associated with Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine are anticipated to be corrosivity and potential toxicity upon contact, inhalation, or ingestion. Aromatic amines, as a class, are known for their ability to be readily absorbed through the skin and can have various toxic effects, including potential carcinogenicity.[2][3] Piperidine is also a corrosive and flammable liquid that can cause severe skin and eye irritation[4][5].
Therefore, all handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The work area should be equipped with readily accessible emergency equipment, including an eyewash station and a safety shower.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is your most critical line of defense. The following table outlines the recommended PPE, with detailed explanations for each selection.
PPE Component
Specification
Rationale
Hand Protection
Nitrile or Neoprene Gloves (double-gloving recommended)
Aromatic amines and piperidine derivatives can be absorbed through the skin.[2][6] Double-gloving provides an extra layer of protection against potential tears or permeation. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[7][8]
Eye and Face Protection
Tightly fitting safety goggles and a face shield
Due to the corrosive nature of similar compounds, protection against splashes is paramount.[1][9] Standard safety glasses are insufficient. A face shield offers an additional barrier for the entire face.[5][10]
Body Protection
Flame-retardant laboratory coat and chemical-resistant apron
A flame-retardant lab coat should be worn over personal clothing.[7] For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection. All protective clothing should be removed before leaving the laboratory.[5]
Respiratory Protection
Air-purifying respirator with organic vapor/acid gas cartridges (if not handled in a fume hood)
While all work should ideally be conducted in a fume hood, in situations where this is not possible, a properly fitted air-purifying respirator is mandatory.[4][7] Ensure the cartridges are appropriate for organic amines and are within their expiration date.
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Operational Plan:
Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.
Personal Protective Equipment : Don all required PPE as outlined in the table above.
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use disposable weighing boats and spatulas to prevent cross-contamination.
Reaction Setup : If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential for splashes or aerosol generation is minimized.
Post-Handling Decontamination : After handling is complete, wipe down the work surface in the fume hood with an appropriate decontaminating solution. Carefully remove and dispose of gloves as hazardous waste. Wash hands thoroughly with soap and water.[6]
Disposal Plan:
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation : All materials that have come into contact with Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine, including gloves, weighing boats, and contaminated paper towels, must be disposed of as hazardous chemical waste.
Containerization : Use clearly labeled, sealed containers for all hazardous waste. The label should include the full chemical name and associated hazards.
Chemical Inactivation (if applicable) : For larger quantities of the compound or reaction residues, consult your institution's environmental health and safety (EHS) office for specific protocols on chemical neutralization or inactivation before disposal. Do not attempt to neutralize without EHS approval.
Environmental Release : Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][10] Aromatic amines can be toxic to aquatic life.[10]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and decisive action is crucial.
Exposure Route
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][8]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][9]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]
Visualizing the PPE Selection Workflow
To further clarify the decision-making process for appropriate PPE selection, the following diagram illustrates the key considerations.
Caption: PPE Selection Workflow for Handling Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine.
By understanding the inherent hazards of Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine and rigorously adhering to these safety protocols, you can confidently advance your research while maintaining the highest standards of laboratory safety.
References
Vertex AI Search. (2023, March 16).
SKC Inc. (2023, December 22).
Cambridge Isotope Labor
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
International Labour Organization. (2011, August 3). Aromatic Amino Compounds.
ACS Publications. (2023, November 9).
ResearchGate. (n.d.).
CDH Fine Chemical. (n.d.).
Carl ROTH. (n.d.).
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - N-Methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine.